molecular formula C6H6ClNO3S2 B041278 3-Acetyl-5-chlorothiophene-2-sulfonamide CAS No. 160982-10-5

3-Acetyl-5-chlorothiophene-2-sulfonamide

Número de catálogo: B041278
Número CAS: 160982-10-5
Peso molecular: 239.7 g/mol
Clave InChI: ODLFFSHLXVZFPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Acetyl-5-chlorothiophene-2-sulfonamide is a high-value, multi-functional sulfonamide derivative designed for advanced chemical and pharmacological research. Its core structure integrates a sulfonamide moiety, a classic zinc-binding group (ZBG), which facilitates potent inhibition of metalloenzymes, most notably various isoforms of carbonic anhydrase (CA). The presence of the 5-chloro substituent and the 3-acetyl group on the electron-rich thiophene ring system fine-tunes the molecule's electronic properties, lipophilicity, and steric profile, thereby enhancing its selectivity and binding affinity for specific enzyme active sites.

Propiedades

IUPAC Name

3-acetyl-5-chlorothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S2/c1-3(9)4-2-5(7)12-6(4)13(8,10)11/h2H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLFFSHLXVZFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571092
Record name 3-Acetyl-5-chlorothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160982-10-5
Record name 3-Acetyl-5-chloro-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160982-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-5-chlorothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Acetyl-5-chlorothiophene-2-sulfonamide (CAS: 160982-10-5)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 3-Acetyl-5-chlorothiophene-2-sulfonamide (CAS Number 160982-10-5), a key chemical intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This guide details the compound's physicochemical properties, its fundamental role as a carbonic anhydrase inhibitor scaffold, relevant experimental protocols for activity screening, and its synthesis.

Introduction

This compound is a multi-functional sulfonamide derivative of a thiophene heterocyclic core.[1][2] Its chemical structure, featuring a classic zinc-binding sulfonamide group, makes it a valuable building block in medicinal chemistry.[1] The primary application of this compound is serving as a critical intermediate in the synthesis of Brinzolamide, a potent carbonic anhydrase (CA) inhibitor used clinically to lower intraocular pressure in patients with glaucoma or ocular hypertension.[1][3] Beyond this, its structure is utilized in the development of other therapeutic agents, including novel antimicrobial compounds.[1][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 160982-10-5[1][5]
Molecular Formula C₆H₆ClNO₃S₂[2][4][5]
Molecular Weight 239.70 g/mol [1][]
Appearance White to light yellow powder or crystal[2][7]
Melting Point 182 °C (decomposition)[2][4][8]
Boiling Point 453.0 °C at 760 mmHg[4][][9]
Density 1.583 g/cm³[4][][9]
Solubility Soluble in Methanol[4][8][10]
pKa 9.29 ± 0.60 (Predicted)[4][8]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[4]
InChI Key ODLFFSHLXVZFPY-UHFFFAOYSA-N[1][][11]

Mechanism of Action: Carbonic Anhydrase Inhibition

The biological significance of this compound is derived from its core structure, which is fundamental to the class of carbonic anhydrase inhibitors (CAIs).[1][12] Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[12] This reaction is vital for pH regulation, ion transport, and fluid secretion in various tissues.[13]

The inhibitory action of sulfonamides targets the zinc (Zn²⁺) ion located at the bottom of the enzyme's active site cleft. The sulfonamide group (—SO₂NH₂) binds to the zinc ion as an anion (—SO₂NH⁻), displacing the catalytic water/hydroxide molecule and thereby blocking the enzyme's catalytic activity. In ocular tissues, inhibiting carbonic anhydrase in the ciliary body reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure.[1][13]

CA_Inhibition General Mechanism of Carbonic Anhydrase Inhibition cluster_enzyme CA Active Site cluster_reaction Physiological Reaction CA_Zn CA Enzyme (with Zn²⁺ ion) CO2 CO₂ + H₂O CA_Zn->CO2 Blocked HCO3 HCO₃⁻ + H⁺ CO2->HCO3 Catalysis Inhibitor Sulfonamide Inhibitor (e.g., R-SO₂NH₂) Inhibitor->CA_Zn Binds to Zn²⁺ (Inhibition)

Caption: Mechanism of Carbonic Anhydrase (CA) inhibition by sulfonamides.

Synthesis Pathway

This compound is typically synthesized via a two-step process starting from a 5-chlorothiophene derivative.[1]

  • Sulfonylation: The initial step involves reacting a 5-chlorothiophene with chlorosulfonic acid, usually at controlled low temperatures (e.g., 0–5 °C), to introduce the sulfonyl chloride group onto the thiophene ring.[1]

  • Acetylation: The subsequent step is the introduction of the acetyl group. This is commonly achieved through a nucleophilic substitution reaction, such as a Friedel-Crafts acylation, using acetyl chloride in anhydrous conditions.[1]

Optimization of this process involves careful control of molar ratios, solvent choice (e.g., dichloromethane), and reaction time, which can be monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

Experimental Protocol: Carbonic Anhydrase Inhibitor Screening

To evaluate compounds like this compound or its derivatives for their inhibitory activity against carbonic anhydrase, a colorimetric assay is commonly employed.[14] This method relies on the esterase activity of CA, where the enzyme hydrolyzes an ester substrate to produce a chromogenic product.[15][16]

Objective: To determine the inhibitory potential of a test compound on carbonic anhydrase activity by measuring the reduction in the rate of chromophore release.

Materials:

  • 96-well clear flat-bottom microplate

  • Multi-well absorbance microplate reader

  • Purified Carbonic Anhydrase (e.g., human CA II)

  • CA Assay Buffer

  • CA Substrate (e.g., 4-Nitrophenyl Acetate)

  • Test Inhibitor (dissolved in an appropriate solvent like DMSO)

  • Reference Inhibitor (e.g., Acetazolamide)[14]

  • Solvent for inhibitor (e.g., DMSO)

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in a suitable dilution buffer.

    • Prepare serial dilutions of the test inhibitor and the reference inhibitor (e.g., Acetazolamide) at various concentrations.

    • Prepare the CA substrate solution according to the manufacturer's instructions.

  • Assay Setup: Set up the following wells in a 96-well plate:

    • Background Control (BC): Assay buffer and substrate, without the enzyme.

    • Enzyme Control (EC): Assay buffer, CA enzyme, and solvent. This represents 100% enzyme activity.

    • Solvent Control (SC): Assay buffer, CA enzyme, and the maximum volume of solvent used for the inhibitors. This checks for any solvent effect on the enzyme.

    • Test Inhibitor (S): Assay buffer, CA enzyme, and various concentrations of the test inhibitor.

    • Reference Inhibitor Control (IC): Assay buffer, CA enzyme, and the reference inhibitor (Acetazolamide).

  • Incubation:

    • To the appropriate wells, add the CA Assay Buffer.

    • Add the CA enzyme to all wells except the Background Control.

    • Add the test inhibitors, reference inhibitor, or solvent to the corresponding wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.[14]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the CA Substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm.[14]

    • Take readings in a kinetic mode every 1-2 minutes for a period of 30-60 minutes at room temperature.[14][15]

  • Data Analysis:

    • For each well, calculate the rate of reaction (ΔAbsorbance/Δtime) from the linear portion of the kinetic curve.

    • Subtract the rate of the Background Control from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay_Workflow Workflow for CA Inhibitor Screening Assay prep 1. Reagent Preparation (Enzyme, Inhibitors, Substrate) plate 2. Plate Setup (Controls & Test Samples in 96-well plate) prep->plate incubate 3. Pre-incubation (Enzyme + Inhibitor, 10-15 min at RT) plate->incubate react 4. Reaction Initiation (Add Substrate) incubate->react measure 5. Kinetic Measurement (Absorbance at 405 nm over time) react->measure analyze 6. Data Analysis (Calculate % Inhibition and IC₅₀) measure->analyze

Caption: Experimental workflow for a colorimetric carbonic anhydrase inhibitor assay.

Conclusion

This compound is a compound of significant interest in pharmaceutical sciences, primarily due to its role as a key precursor to the antiglaucoma drug Brinzolamide.[3] Its structure embodies the essential pharmacophore for carbonic anhydrase inhibition, a mechanism with broad therapeutic applications.[1] The well-defined synthesis routes and established protocols for biological evaluation facilitate its use in drug discovery and development programs aimed at creating novel therapeutics targeting metalloenzymes. This guide provides foundational technical information to support such research endeavors.

References

Physical and chemical properties of 3-Acetyl-5-chlorothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies for 3-Acetyl-5-chlorothiophene-2-sulfonamide (CAS No: 160982-10-5). This compound is a key intermediate in the synthesis of various pharmaceutical agents, including the carbonic anhydrase inhibitor Brinzolamide.[1][2]

Core Physical and Chemical Properties

This compound is an off-white solid organic compound.[1] Its structure, featuring a sulfonamide group, makes it a valuable building block in medicinal chemistry.[3] The sulfonamide moiety often serves as a zinc-binding group, which is crucial for the potent inhibition of metalloenzymes like carbonic anhydrase.[3]

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
CAS Number 160982-10-5[1][3][4][5]
Molecular Formula C₆H₆ClNO₃S₂[1][3][4][]
Molecular Weight 239.7 g/mol [3][4][7]
Melting Point 182 °C (decomposition)[1][5]
Boiling Point 453 °C at 760 mmHg[1][]
Density 1.583 g/cm³[1][]
Flash Point 227.7 °C[1]
Vapor Pressure 2.15E-08 mmHg at 25°C[1]
Refractive Index 1.596[1]
Appearance Off-white solid / White powder[1][2][8]
Solubility Soluble in Methanol; Low solubility in water[1][8]
pKa 9.29 ± 0.60 (Predicted)[1]
Storage Store at 2–8 °C under inert gas (Nitrogen or Argon)[1][]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A common pathway involves the conversion of a benzylthio group on a thiophene precursor into the final sulfonamide group.[9]

Experimental Protocol: Synthesis via Oxidative Chlorination

This protocol is based on methodologies described in patent literature for preparing the target compound from 3-acetyl-5-chloro-2-(benzylthio)thiophene.[9]

  • Oxidative Chlorination: The starting material, 3-acetyl-5-chloro-2-(benzylthio)thiophene, is subjected to oxidative chlorination. This can be achieved by bubbling chlorine gas through a solution of the thioether in a solvent mixture, such as ethyl acetate and water, to form an intermediate sulfonyl chloride.[9] Another method involves using chlorine gas in dilute aqueous acetic acid or hydrochloric acid.[9]

  • Ammonolysis: The resulting sulfonyl chloride intermediate is then treated in situ with an ammonium hydroxide solution.[9] This step converts the sulfonyl chloride group into the desired sulfonamide group.

  • Alternative Ammonolysis: An alternative route involves treating the intermediate sulfenyl chloride with ammonia gas to produce an intermediate sulfenamide.[9]

  • Oxidation: The sulfenamide is then oxidized using hydrogen peroxide in the presence of a catalyst like sodium tungstate dihydrate to yield the final product, 3-acetyl-5-chloro-2-thiophenesulfonamide.[9]

General Synthesis Workflow for this compound start 3-acetyl-5-chloro- 2-(benzylthio)thiophene step1 Oxidative Chlorination (e.g., Cl2 gas) start->step1 inter Intermediate Sulfonyl Chloride step1->inter step2 Ammonolysis (Ammonium Hydroxide) inter->step2 end 3-Acetyl-5-chlorothiophene- 2-sulfonamide step2->end

Caption: A simplified workflow for the synthesis of the target compound.

Role in Pharmaceutical Development

This compound is a crucial intermediate in the production of several pharmaceutical agents, particularly for ophthalmic and antimicrobial applications.[2][3]

  • Brinzolamide Synthesis: It is a reactant used for the preparation of Brinzolamide, a topical carbonic anhydrase inhibitor used to treat glaucoma by reducing intraocular pressure.[1][2][5]

  • Antimicrobial Agents: It is also used to prepare heteroaryl chalcones, which have shown potent antimicrobial properties against various bacterial strains.[1][3][5]

Role as a Pharmaceutical Intermediate main_compound 3-Acetyl-5-chlorothiophene- 2-sulfonamide brinzolamide Brinzolamide main_compound->brinzolamide Reactant For chalcones Heteroaryl Chalcones main_compound->chalcones Reactant For sub_node_style sub_node_style glaucoma Glaucoma Treatment brinzolamide->glaucoma Application antimicrobial Antimicrobial Drugs chalcones->antimicrobial Application app_node_style app_node_style

Caption: Logical relationship of the compound as a key intermediate.

Analytical and Characterization Protocols

A suite of analytical techniques is essential for confirming the structure and purity of this compound.

Experimental Protocol: Compound Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to identify the aromatic protons of the thiophene ring (typically in the δ 7.2–7.8 ppm range) and the protons of the acetyl methyl group (δ 2.1–2.3 ppm).[3]

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC): Employed to assign proton-proton and proton-carbon coupling patterns, which helps in resolving complex or overlapping signals.[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • This technique is used to confirm the presence of key functional groups. Expected characteristic stretches include the S=O of the sulfonamide group (1150–1350 cm⁻¹) and the C=O of the acetyl group (1680–1720 cm⁻¹).[3]

  • Mass Spectrometry (MS):

    • Confirms the molecular weight of the compound (239.7 g/mol ).[3][7] High-resolution mass spectrometry can be used to confirm the elemental composition.

  • X-ray Diffraction (XRD):

    • For crystalline material, XRD is critical for resolving the crystal structure and confirming the precise positions of the substituents on the thiophene ring.[3]

Analytical Workflow for Characterization sample Synthesized Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample->nmr ftir FT-IR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms xrd X-Ray Diffraction (if crystalline) sample->xrd sub_node_style sub_node_style nmr_res Confirm proton & carbon environment (δ shifts) nmr->nmr_res ftir_res Identify functional groups (S=O, C=O stretches) ftir->ftir_res ms_res Confirm Molecular Weight & Formula ms->ms_res xrd_res Determine Crystal Structure & Substituent Positions xrd->xrd_res res_node_style res_node_style

Caption: Standard experimental workflow for structural characterization.

Chemical Reactivity

The compound can undergo several types of chemical reactions, making it a versatile intermediate:[3]

  • Oxidation: The compound can be oxidized to form sulfonic acids.[3]

  • Reduction: The sulfonamide group can be reduced to an amine.[3]

  • Substitution: The chlorine atom on the thiophene ring can be replaced with other functional groups through halogen substitution reactions.[3]

  • Bromination: The acetyl group can be brominated using agents like pyridinium bromide perbromide to form 3-bromoacetyl-5-chloro-2-thiophenesulfonamide, another useful intermediate.[9]

Safety and Handling

According to GHS classifications, this compound is considered a warning-level hazard.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • Precautions: Standard laboratory personal protective equipment should be used, including safety glasses and gloves. Handling should be done in a well-ventilated area.[7] Refer to the specific Safety Data Sheet (SDS) for complete handling and disposal information.

References

An In-depth Technical Guide to 3-Acetyl-5-chlorothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonamide, a key intermediate in pharmaceutical development. The information is presented for a technical audience, with a focus on data clarity and experimental detail.

Core Molecular Data

This compound, with the CAS Number 160982-10-5, is a vital building block in the synthesis of various pharmaceutical agents.[1] Its molecular characteristics are summarized below.

PropertyValueSource
Molecular Formula C6H6ClNO3S2[2][3][][5][6]
Molecular Weight ~239.70 g/mol [3][][6]
IUPAC Name This compound[7]
SMILES CC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N[][7]
InChI Key ODLFFSHLXVZFPY-UHFFFAOYSA-N[3][][7]
Melting Point 182 °C (decomposes)[2]
Boiling Point 453 °C at 760 mmHg[2][]
Density 1.583 g/cm³[2][]
Appearance Off-white solid[2]

Molecular Structure

The structure of this compound is characterized by a central thiophene ring substituted with a chlorine atom at the 5-position, a sulfonamide group at the 2-position, and an acetyl group at the 3-position.

Caption: Molecular structure of this compound.

Pharmaceutical Significance

This compound is a crucial intermediate in the synthesis of several pharmaceutical agents.[3] Notably, it is a reactant in the preparation of Brinzolamide, a topical carbonic anhydrase inhibitor used in the treatment of glaucoma to reduce intraocular pressure.[1][2] The sulfonamide moiety is a classic zinc-binding group, which allows it to potently inhibit metalloenzymes like carbonic anhydrase.[3] Furthermore, it is utilized in the synthesis of heteroaryl chalcones known for their antimicrobial properties.[3][8]

Experimental Protocols

Synthesis Pathway

A common synthetic route to this compound starts from 3-acetyl-2,5-dichlorothiophene. The process involves the conversion of the benzylthio group of an intermediate compound into a sulfonamide group.

One described method involves the oxidative chlorination of 3-acetyl-5-chloro-2-(benzylthio)thiophene using chlorine gas in a solution, followed by treatment with ammonium hydroxide.[9] An alternative is to treat the thioether with ammonia gas to form an intermediate sulfenamide, which is then oxidized using hydrogen peroxide in the presence of sodium tungstate dihydrate to yield the final product.[9]

G cluster_start Starting Material cluster_intermediate Intermediate cluster_method1 Method 1 cluster_method2 Method 2 cluster_product Final Product 3-acetyl-2,5-dichlorothiophene 3-acetyl-2,5-dichlorothiophene 3-acetyl-5-chloro-2-(benzylthio)thiophene 3-acetyl-5-chloro-2-(benzylthio)thiophene 3-acetyl-2,5-dichlorothiophene->3-acetyl-5-chloro-2-(benzylthio)thiophene Reaction with thiourea and benzyl chloride Oxidative Chlorination (Cl2 gas) Oxidative Chlorination (Cl2 gas) 3-acetyl-5-chloro-2-(benzylthio)thiophene->Oxidative Chlorination (Cl2 gas) Ammonia Gas Ammonia Gas 3-acetyl-5-chloro-2-(benzylthio)thiophene->Ammonia Gas Ammonium Hydroxide Ammonium Hydroxide Oxidative Chlorination (Cl2 gas)->Ammonium Hydroxide This compound This compound Ammonium Hydroxide->this compound Intermediate Sulfenamide Intermediate Sulfenamide Ammonia Gas->Intermediate Sulfenamide Oxidation (H2O2, Sodium Tungstate) Oxidation (H2O2, Sodium Tungstate) Intermediate Sulfenamide->Oxidation (H2O2, Sodium Tungstate) Oxidation (H2O2, Sodium Tungstate)->this compound

Caption: Synthetic pathways to this compound.

Analytical Characterization

To confirm the identity and purity of this compound, the following analytical techniques are recommended:

  • X-ray Diffraction (XRD): This technique is crucial for resolving the crystal structure and confirming the precise positions of the substituents on the thiophene ring.[3]

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: Used to identify the aromatic protons of the thiophene ring (typically in the δ 7.2–7.8 ppm range) and the methyl protons of the acetyl group (around δ 2.1–2.3 ppm).[3]

    • 2D NMR (COSY, HSQC): These experiments help in assigning coupling patterns and resolving any overlapping signals in the 1D spectra.[3]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): This method is used to confirm the presence of key functional groups. The sulfonamide group (S=O stretch) typically shows absorption bands in the 1150–1350 cm⁻¹ region, while the acetyl group (C=O stretch) appears in the 1680–1720 cm⁻¹ range.[3]

References

The Diverse Biological Activities of Thiophene Sulfonamides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Evaluation, and Therapeutic Potential of Thiophene Sulfonamide Compounds.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. When coupled with a sulfonamide moiety (-SO₂NH₂), the resulting thiophene sulfonamide derivatives exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this versatile class of compounds, with a focus on their potential as therapeutic agents.

Synthesis of Thiophene Sulfonamide Derivatives

The synthesis of thiophene sulfonamides typically involves a multi-step process, beginning with the construction of the thiophene ring, followed by sulfonation and subsequent amidation. One common synthetic route is the Gewald reaction, which allows for the facile synthesis of 2-aminothiophenes.[1][2] These can then be further functionalized.

A general and widely applicable method for the synthesis of N-substituted-thiophene-2-sulfonamides begins with the chlorosulfonation of a thiophene derivative, followed by reaction with a desired amine.

Enzyme Inhibition: A Prominent Biological Activity

Carbonic Anhydrase Inhibition

Thiophene sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[3][4] The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the CO₂ hydration reaction.

Table 1: Inhibitory Activity of Thiophene Sulfonamides against Carbonic Anhydrase Isoforms

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
5-(substituted-1,2,3-triazol-4-yl)thiophene-2-sulfonamide derivatives224 - 75442.2 - 7.75.4 - 8113.4 - 239[5]
4-substituted thiophene-2-sulfonamides-Nanomolar potency--[6]
Thiophene-based sulfonamides66,490 - 234,99074.88 - 38,040--[7][8]

Note: Kᵢ values represent the inhibition constant. A lower Kᵢ value indicates a more potent inhibitor. hCA refers to human carbonic anhydrase.

Kinase Inhibition

Thiophene sulfonamides have also emerged as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[9][10] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

One notable target is Cyclin-Dependent Kinase 5 (CDK5), a proline-directed serine/threonine kinase. Aberrant CDK5 activity is implicated in the pathogenesis of neurodegenerative diseases.[10][11] 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide has been identified as a moderately potent inhibitor of CDK5.[10][11]

Table 2: Kinase Inhibitory Activity of Thiophene Sulfonamide Derivatives

Compound ClassTarget KinaseIC₅₀Reference
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamidesCDK5/p25Moderately potent[10][11]
BromohydrosulfonylacetamidesPfmrk (a P. falciparum CDK)Sub-micromolar[9]
Trisubstituted thiophene-3-carboxamide selenide derivativesEGFR94.44 ± 2.22 nM[12]
Thiophene/thienopyrimidine derivativesFLT3-[13]

Note: IC₅₀ is the half-maximal inhibitory concentration. Pfmrk is a cyclin-dependent kinase from Plasmodium falciparum. EGFR is the Epidermal Growth Factor Receptor. FLT3 is Fms-like tyrosine kinase 3.

Anticancer Activity

The anticancer potential of thiophene sulfonamides is a significant area of research.[14][15] Their mechanisms of action are often multifactorial, including the inhibition of kinases involved in cancer cell proliferation and survival, induction of apoptosis, and disruption of the cell cycle. For instance, certain thiophene derivatives incorporating sulfonamide moieties have shown cytotoxic activity against human breast cancer cell lines (MCF7).[14] 2,5-Dichlorothiophene-3-sulfonamide exhibited significant cytotoxic activity against HeLa, MDA-MB231, and MCF-7 cancer cell lines.[15]

Table 3: Anticancer Activity of Thiophene Sulfonamide Derivatives

Compound/DerivativeCancer Cell Line(s)IC₅₀/GI₅₀ (µM)Reference
Thiophenes with sulfonamide, isoxazole, etc.MCF79.39 - 32.00[14]
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa, MDA-MB231, MCF-74.62 - 7.21[15]
Thiophene-based chalcone sulfonates--
Thiophene derivatives with diphenylsulfone, etc.Breast cancer cell linesModerate to good activity
Thiophene-2-carboxamide derivativesA-549 (Lung cancer)-[2]

Note: IC₅₀ is the half-maximal inhibitory concentration. GI₅₀ is the concentration for 50% growth inhibition.

Antimicrobial Activity

Thiophene sulfonamides also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their primary mechanism of antibacterial action is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids in bacteria.

Table 4: Antimicrobial Activity of Thiophene Sulfonamide Derivatives

Compound/DerivativeMicroorganism(s)MIC (µg/mL)Reference
5-Bromo-N-alkylthiophene-2-sulfonamidesS. aureus, E. coli6.25 - 25
5-Aryl thiophenes with sulphonylacetamideB. subtilis, E. coli, S. aureus, etc.-
Thiophene derivativesColistin-resistant A. baumannii & E. coli8 - 32 (MIC₅₀)
Thienopyrimidine-sulfonamide hybridsS. aureus, E. coli, C. albicans, C. parapsilosis31.25 - 250
Thiophene-2-carboxamide derivativesS. aureus, B. subtilis, E. coli, P. aeruginosa-

Note: MIC is the Minimum Inhibitory Concentration. MIC₅₀ is the minimum concentration that inhibits 50% of the screened strains.

Experimental Protocols

General Synthesis of N-substituted-thiophene-2-sulfonamides
  • Chlorosulfonation of Thiophene: To a cooled (0-5 °C) solution of the starting thiophene derivative in a suitable solvent (e.g., chloroform, dichloromethane), add chlorosulfonic acid dropwise with stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours) to ensure the completion of the reaction.

  • Pour the reaction mixture carefully onto crushed ice with stirring. The thiophenesulfonyl chloride product will often precipitate or can be extracted with an organic solvent.

  • Amidation: Dissolve the crude thiophenesulfonyl chloride in a suitable solvent (e.g., acetone, tetrahydrofuran).

  • To this solution, add the desired amine (primary or secondary) and a base (e.g., pyridine, triethylamine) to neutralize the HCl formed during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period.

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude thiophene sulfonamide.

  • Purify the final product by recrystallization or column chromatography.

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms can be determined using a stopped-flow instrument to measure the CO₂ hydration activity.

  • The assay is based on the spectrophotometric determination of p-nitrophenol, the product of CA-catalyzed hydrolysis of p-nitrophenyl acetate.[4]

  • Prepare a reaction mixture containing Tris-sulfate buffer (pH 7.6) with ZnCl₂, the test compound dissolved in DMSO, and the CA enzyme.

  • Pre-incubate the mixture at 25°C for 10 minutes.[4]

  • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

  • Monitor the formation of p-nitrophenol by measuring the absorbance at a specific wavelength.

  • Calculate the percentage of inhibition relative to a control without the inhibitor.

  • Determine the IC₅₀ or Kᵢ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Inhibition Assay (General Protocol)

A common method for determining in vitro kinase inhibitory activity is an ELISA-based or luminescence-based assay.

  • Prepare a kinase reaction buffer, substrate solution, and ATP solution.

  • Serially dilute the thiophene sulfonamide test compounds and a reference inhibitor.

  • In a microplate, add the kinase, substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP and incubate at the recommended temperature and time.

  • For ELISA-based assays, add a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent or colorimetric substrate and measure the signal.

  • For luminescence-based assays, add a reagent that measures the amount of ATP remaining after the reaction. A lower ATP level corresponds to higher kinase activity.

  • Calculate the percentage of kinase inhibition relative to a control.

  • Determine the IC₅₀ value from a dose-response curve.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.

  • Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the thiophene sulfonamide compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution or agar dilution methods.

  • Broth Microdilution Method:

    • Prepare two-fold serial dilutions of the thiophene sulfonamide compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Agar Dilution Method:

    • Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold dilutions of the thiophene sulfonamide compound.

    • Spot-inoculate a standardized bacterial suspension onto the surface of the agar plates.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial Folate Biosynthesis

Sulfonamides, including thiophene sulfonamides, act as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway. This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid. By mimicking PABA, sulfonamides block this crucial step, leading to the depletion of folic acid and subsequent inhibition of bacterial growth.

Bacterial_Folate_Biosynthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Biosynthesis Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid DHFR Nucleic_Acid_Precursors Nucleic Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acid_Precursors 1-Carbon Transfer Sulfonamide Thiophene Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Inhibition of bacterial folate synthesis by thiophene sulfonamides.

EGFR Kinase Inhibitor Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is common in many cancers. Thiophene sulfonamide-based kinase inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding Thiophene_Sulfonamide Thiophene Sulfonamide Inhibitor Thiophene_Sulfonamide->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of the EGFR signaling pathway by thiophene sulfonamides.

CDK5 Signaling Pathway in Neurodegeneration

In neurodegenerative diseases, cellular stress can lead to the cleavage of p35, a regulatory subunit of CDK5, to the more stable p25 fragment. The resulting hyperactive CDK5/p25 complex aberrantly phosphorylates various substrates, including tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. Thiophene sulfonamide-based CDK5 inhibitors can potentially mitigate this pathological cascade.

CDK5_Signaling_Pathway Neurotoxic_Stress Neurotoxic Stress (e.g., Aβ, Oxidative Stress) Calpain Calpain Activation Neurotoxic_Stress->Calpain p35 p35 Calpain->p35 Cleavage p25 p25 p35->p25 CDK5_p25 Hyperactive CDK5/p25 Complex p25->CDK5_p25 CDK5 CDK5 CDK5->CDK5_p25 Tau Tau Protein CDK5_p25->Tau Hyperphosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFT Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFT Neuronal_Death Neuronal Death NFT->Neuronal_Death Thiophene_Sulfonamide Thiophene Sulfonamide Inhibitor Thiophene_Sulfonamide->CDK5_p25 Inhibition

Inhibition of the aberrant CDK5 signaling pathway in neurodegeneration.

Conclusion

Thiophene sulfonamide derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their efficacy as enzyme inhibitors, anticancer agents, and antimicrobial drugs, coupled with their synthetic tractability, makes them attractive candidates for further drug discovery and development efforts. The structure-activity relationship studies continue to provide valuable insights for the design of more potent and selective therapeutic agents. This technical guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of thiophene sulfonamides.

References

An In-depth Technical Guide to the Mechanism of Action of 3-Acetyl-5-chlorothiophene-2-sulfonamide as an Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-Acetyl-5-chlorothiophene-2-sulfonamide as an inhibitor, with a primary focus on its role as a potent inhibitor of carbonic anhydrase (CA). While this compound is principally recognized as a key intermediate in the synthesis of the anti-glaucoma medication Brinzolamide, its inherent structural features confer significant inhibitory activity.[1][2][3][4] This document details the molecular basis of its inhibitory action, the relevant physiological signaling pathways, and the experimental protocols used to characterize its function. Due to the limited availability of specific quantitative inhibitory data for this compound in public literature, this guide will leverage data from its direct, pharmacologically active derivative, Brinzolamide, to illustrate the expected inhibitory profile and structure-activity relationships.

Introduction: A Thiophene Sulfonamide with Potent Biological Activity

This compound is a heterocyclic sulfonamide that has attracted significant attention in medicinal chemistry due to its robust biological activity.[1] Its chemical architecture, featuring a thiophene ring substituted with a sulfonamide group, a chloro atom, and an acetyl group, is pivotal to its function as a metalloenzyme inhibitor. The sulfonamide moiety is a well-established zinc-binding group (ZBG), which is critical for the potent inhibition of zinc-containing enzymes, most notably the various isoforms of carbonic anhydrase.[1] The electronic properties and lipophilicity conferred by the thiophene ring and its substituents further modulate the binding affinity and selectivity of the molecule for its target enzymes.[1]

While primarily utilized as a precursor in the multi-step synthesis of Brinzolamide, a widely used therapeutic for open-angle glaucoma and ocular hypertension, the structural attributes of this compound itself suggest a strong intrinsic inhibitory capacity against carbonic anhydrases.[4]

Core Mechanism of Action: Inhibition of Carbonic Anhydrase

The principal mechanism of action of this compound is the inhibition of the enzyme carbonic anhydrase (CA). CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5] This reaction is fundamental to a multitude of physiological processes, including pH regulation, ion transport, and fluid secretion.

The inhibitory action of thiophene sulfonamides like this compound is centered on the interaction of the sulfonamide group with the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[1] This interaction is a classic example of zinc-binding inhibition. The nitrogen atom of the sulfonamide group coordinates with the zinc ion, displacing a water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme. This binding event effectively blocks the active site and prevents the enzyme from carrying out its physiological function.

The general mechanism can be visualized as follows:

General Mechanism of Carbonic Anhydrase Inhibition CA_active Carbonic Anhydrase (Active) CA_inhibited Inhibited Enzyme-Inhibitor Complex CA_active->CA_inhibited Binding of Inhibitor Product HCO3- + H+ CA_active->Product Inhibitor This compound Inhibitor->CA_inhibited Substrate CO2 + H2O Substrate->CA_active Catalysis

Caption: General workflow of carbonic anhydrase inhibition.

Signaling Pathway: Reduction of Aqueous Humor Production

In the context of its most significant therapeutic application (via its derivative, Brinzolamide), the inhibition of carbonic anhydrase by this compound has a direct impact on intraocular pressure (IOP). The ciliary body in the eye contains high concentrations of carbonic anhydrase, particularly the CA-II isoform. This enzyme plays a crucial role in the secretion of aqueous humor, the clear fluid that fills the front part of the eye.

The production of aqueous humor is dependent on the generation of bicarbonate ions (HCO₃⁻) by carbonic anhydrase. Bicarbonate is a key component in the ion transport system that drives fluid secretion into the anterior chamber of the eye. By inhibiting carbonic anhydrase, this compound reduces the formation of bicarbonate ions. This, in turn, suppresses the secretion of aqueous humor, leading to a decrease in intraocular pressure. This is the established mechanism by which carbonic anhydrase inhibitors are effective in the treatment of glaucoma.

The signaling cascade can be depicted as follows:

Signaling Pathway of IOP Reduction Inhibitor This compound CA Carbonic Anhydrase (in Ciliary Body) Inhibitor->CA Inhibits Bicarbonate Bicarbonate (HCO3-) Formation CA->Bicarbonate Catalyzes Aqueous_Humor Aqueous Humor Secretion Bicarbonate->Aqueous_Humor Drives IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Determines

Caption: Pathway of IOP reduction by CA inhibition.

Quantitative Data and Structure-Activity Relationship (SAR)

Brimzolamide is a potent inhibitor of several CA isoforms, with a particularly high affinity for CA-II.[6][7] The structural components of this compound are crucial for this high affinity.

Table 1: Inhibitory Activity of Brinzolamide against Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformIC₅₀ (nM)
CA-II3.19[6]

Note: This data is for Brinzolamide, the direct derivative of this compound.

The structure-activity relationship for thiophene sulfonamides as carbonic anhydrase inhibitors highlights the importance of several molecular features:

  • Sulfonamide Group: Essential for coordinating with the zinc ion in the active site.

  • Thiophene Ring: The heterocyclic ring system contributes to the overall binding affinity through hydrophobic and van der Waals interactions with amino acid residues in the active site.

  • Substituents on the Thiophene Ring: The 3-acetyl and 5-chloro groups fine-tune the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for different CA isoforms.[1]

Experimental Protocols

The characterization of carbonic anhydrase inhibitors typically involves a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments cited in the characterization of sulfonamide-based CA inhibitors.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This is a direct and widely used method to measure the catalytic activity of carbonic anhydrase and its inhibition.

Principle: The assay measures the rate of the CA-catalyzed hydration of CO₂. The reaction produces protons, leading to a change in pH, which is monitored using a pH indicator dye.

Methodology:

  • Reagents and Buffers:

    • Purified carbonic anhydrase isoenzyme.

    • Inhibitor stock solution (e.g., this compound dissolved in a suitable solvent like DMSO).

    • Buffer solution (e.g., HEPES or Tris-HCl) at a specific pH.

    • pH indicator dye (e.g., phenol red).

    • CO₂-saturated water.

  • Procedure:

    • The enzyme solution and the inhibitor at various concentrations are pre-incubated.

    • The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated water containing the pH indicator in a stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time at its maximum absorbance wavelength.

    • The initial velocity of the reaction is determined from the linear portion of the absorbance change.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Inhibition constants (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.

Colorimetric Esterase Activity Assay

Carbonic anhydrase also exhibits esterase activity, which can be conveniently measured using a colorimetric substrate.

Principle: The assay measures the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (p-NPA), by carbonic anhydrase, which produces a colored product, p-nitrophenol.

Methodology:

  • Reagents and Buffers:

    • Purified carbonic anhydrase isoenzyme.

    • Inhibitor stock solution.

    • Buffer solution (e.g., Tris-HCl).

    • p-Nitrophenyl acetate (p-NPA) substrate solution.

  • Procedure:

    • The enzyme solution and the inhibitor at various concentrations are added to the wells of a microplate.

    • The reaction is initiated by adding the p-NPA substrate.

    • The formation of p-nitrophenol is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is calculated from the linear phase of the absorbance increase.

    • IC₅₀ and Kᵢ values are determined as described for the stopped-flow assay.

Experimental Workflow for CA Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified CA Enzyme Incubation Pre-incubation of Enzyme and Inhibitor Enzyme->Incubation Inhibitor Inhibitor Stock Solution Inhibitor->Incubation Reaction Initiation of Reaction with Substrate Incubation->Reaction Measurement Measurement of Reaction Rate Reaction->Measurement Calculation Calculation of % Inhibition Measurement->Calculation Determination Determination of IC50/Ki Calculation->Determination

References

The Rise of Thiophene-Based Inhibitors: A Technical Guide to Carbonic Anhydrase Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes, has emerged as a critical strategy in the development of therapeutics for a range of disorders, including glaucoma, epilepsy, and cancer. Among the diverse chemical scaffolds explored, thiophene-based molecules have proven to be particularly fruitful, leading to the discovery and development of potent and selective CA inhibitors. This in-depth technical guide provides a comprehensive literature review of the discovery of thiophene-based carbonic anhydrase inhibitors, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular interactions that govern their efficacy.

Introduction to Carbonic Anhydrases and the Thiophene Scaffold

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is fundamental to numerous physiological processes, including pH homeostasis, gas transport, and electrolyte secretion.[2] The human body expresses at least 15 different CA isoforms, each with a distinct tissue distribution and physiological role. Dysregulation of CA activity has been implicated in various pathologies, making them attractive targets for therapeutic intervention.[2]

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[3] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into numerous approved drugs. In the context of CA inhibition, the thiophene ring often serves as a central scaffold from which a zinc-binding group, typically a sulfonamide (-SO₂NH₂), and various "tail" moieties can be appended to achieve high affinity and isoform selectivity.

Quantitative Analysis of Thiophene-Based Carbonic Anhydrase Inhibitors

The potency of carbonic anhydrase inhibitors is typically quantified by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the inhibitory activity of selected thiophene-based sulfonamides against key human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibition Data for Thiophene-Based Sulfonamides against hCA I and hCA II

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)Reference
Acetazolamide (Standard)25012[4]
Thiophene Derivatives
Compound 1 447.28309.44[5]
Compound 2a 1004.65935.93[5]
4-substituted thiophene-2-sulfonamide-nanomolar potency[6]
Thiophene-based sulfonamide 1 66.4974.88[7]
Thiophene-based sulfonamide 4 234.99 µM38.04 µM[7]

Table 2: Inhibition Data for Thiophene-Based Sulfonamides against Tumor-Associated hCA IX and hCA XII

CompoundhCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard)255.7[8]
Thiophene-based Sulfonamides
Tetrafluoro-substituted sulfonamide 5a 38.912.4[8]
Tetrafluoro-substituted sulfonamide 5b 1.50.8[8]

Key Experimental Protocols

The evaluation of carbonic anhydrase inhibitors relies on robust and reproducible assays. Below are detailed protocols for the two most commonly employed methods.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase. It directly measures the enzyme's ability to hydrate CO₂ by monitoring the associated pH change.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor the proton concentration in real-time.

Materials:

  • Stopped-flow spectrophotometer

  • CO₂-saturated water

  • Reaction Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.4

  • pH Indicator: 0.2 mM Phenol Red

  • Purified carbonic anhydrase isoform

  • Inhibitor stock solution (in DMSO)

Procedure:

  • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.

  • Equilibrate the reaction buffer, enzyme solution, and CO₂-saturated water to the desired temperature (typically 25°C).

  • In the stopped-flow instrument, one syringe is loaded with the enzyme solution in the reaction buffer containing the pH indicator. The other syringe is loaded with the CO₂-saturated water.

  • For inhibitor studies, the enzyme is pre-incubated with the inhibitor for a defined period (e.g., 15 minutes) before the measurement.

  • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically at 557 nm for Phenol Red).

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Inhibition constants (Kᵢ) are determined by measuring the initial rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).[2]

Esterase Activity Assay

This is a more convenient, colorimetric assay that can be performed in a standard plate reader. It relies on the promiscuous esterase activity of some carbonic anhydrase isoforms.

Principle: Some CA isoforms can hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is proportional to the enzyme's activity.

Materials:

  • 96-well microplate reader

  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5

  • Substrate: p-nitrophenyl acetate (pNPA) in acetonitrile

  • Purified carbonic anhydrase isoform

  • Inhibitor stock solution (in DMSO)

Procedure:

  • Add the assay buffer to the wells of a 96-well plate.

  • Add the carbonic anhydrase enzyme to the wells.

  • For inhibitor screening, add the test compounds to the wells and pre-incubate with the enzyme for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the pNPA substrate solution to each well.

  • Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 30 minutes) at room temperature.

  • The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of the control (enzyme without inhibitor). IC₅₀ values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.[9][10]

Synthesis of Thiophene-Based Carbonic Anhydrase Inhibitors

The synthesis of thiophene-based CA inhibitors often involves the construction of a sulfonamide group on a pre-functionalized thiophene ring. The syntheses of the clinically used drugs dorzolamide and brinzolamide serve as excellent examples of the synthetic strategies employed.

A common synthetic route for dorzolamide involves several key steps, starting from a chiral hydroxyester. The process includes the formation of a lithiated thiophene intermediate, esterification, hydrolysis, and a final cyclization to form the thienothiopyran core.[11]

Brinzolamide synthesis can be achieved through different pathways. One method involves the reaction of 3-acetylthiophene-2-sulfonamide with pyridinium bromide perbromide, followed by reduction and subsequent alkylation to introduce the side chain.[3]

Structure-Activity Relationships and Molecular Interactions

The affinity and selectivity of thiophene-based sulfonamides are dictated by the interactions of the different parts of the molecule with the enzyme's active site.

  • The Sulfonamide Group: The deprotonated sulfonamide nitrogen is the primary zinc-binding group, coordinating directly to the catalytic Zn²⁺ ion in the active site. This interaction is crucial for high-affinity binding.[12]

  • The Thiophene Ring: The thiophene scaffold serves as a rigid core to orient the sulfonamide and the tail groups. It can also engage in van der Waals interactions with hydrophobic residues in the active site.[8]

  • The "Tail" Moiety: Substituents on the thiophene ring, often referred to as the "tail," play a critical role in determining isoform selectivity. These groups can interact with amino acid residues in the middle and outer regions of the active site cleft, which vary between different CA isoforms. For instance, the tail of brinzolamide is crucial for its stabilizing interactions within the active site.[13]

X-ray crystallography has been instrumental in elucidating the binding modes of thiophene-based inhibitors. The crystal structure of brinzolamide in complex with hCA II reveals the key interactions that contribute to its high affinity.[6][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycle of carbonic anhydrase and a generalized workflow for the discovery of novel inhibitors.

carbonic_anhydrase_cycle E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 +CO₂ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻

Caption: Catalytic cycle of carbonic anhydrase.

inhibitor_discovery_workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Library_Design Library Design (Thiophene Scaffold) Synthesis Chemical Synthesis Library_Design->Synthesis HTS High-Throughput Screening (Esterase Assay) Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead SAR Structure-Activity Relationship Studies Hit_to_Lead->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vivo In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Generalized workflow for the discovery of thiophene-based CA inhibitors.

Conclusion

The discovery of thiophene-based carbonic anhydrase inhibitors represents a significant achievement in medicinal chemistry. The versatility of the thiophene scaffold has allowed for the development of potent and, in some cases, highly selective inhibitors that have translated into successful clinical therapies. A thorough understanding of the structure-activity relationships, guided by quantitative biochemical assays and structural biology, continues to drive the design of next-generation inhibitors with improved therapeutic profiles. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to contribute to this exciting and impactful field.

References

In-depth Technical Guide: Solubility Profile of 3-Acetyl-5-chlorothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3-Acetyl-5-chlorothiophene-2-sulfonamide, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in research and development, particularly in the synthesis of therapeutic agents like Brinzolamide.

Compound Overview

This compound (CAS No. 160982-10-5) is an organic compound with the molecular formula C₆H₆ClNO₃S₂.[1][2] It plays a significant role as a building block in the creation of more complex molecules, notably in the pharmaceutical industry.[1][3] One of its primary applications is as a crucial intermediate in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.[1][3][4] The compound typically appears as a white or off-white solid.[1][5]

Quantitative Solubility Data

A thorough review of available scientific literature indicates a general qualitative description of the solubility of this compound. The compound is noted to be soluble in methanol.[1][6] Conversely, it is described as having low or sparing solubility in water.[5] One source suggests that phase solubility analysis can be conducted in solvents such as DMSO, methanol, and ethyl acetate.[7]

For ease of reference, the available qualitative solubility data is summarized in the table below.

SolventSolubilityReference
MethanolSoluble[1][6]
WaterLow / Sparingly Soluble[5]
Dimethyl Sulfoxide (DMSO)Mentioned for analysis[7]
Ethyl AcetateMentioned for analysis[7]

It is important to note that specific quantitative solubility data (e.g., in mg/mL or mol/L) in a broader range of solvents is not extensively reported in publicly available literature.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical development. While specific, detailed protocols for this compound are not widely published, standard methodologies for organic compounds can be applied.

Equilibrium Solubility Method (Shake-Flask)

This is a conventional and widely accepted method for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to achieve clear separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

  • Analysis: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

The following diagram illustrates the general workflow for the equilibrium solubility method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result prep1 Add excess solid to solvent equil1 Agitate at constant temperature prep1->equil1 sep1 Centrifuge or let stand equil1->sep1 analysis1 Sample and dilute supernatant sep1->analysis1 analysis2 Analyze concentration (e.g., HPLC) analysis1->analysis2 result1 Calculate solubility analysis2->result1

Caption: Workflow for Equilibrium Solubility Determination.

General Acid-Base Solubility Tests

Qualitative solubility tests in acidic and basic solutions can provide insights into the functional groups present in a molecule.[8][9] For this compound, which contains a sulfonamide group, the following tests would be relevant.

Principle: The solubility of an organic compound in aqueous acid or base depends on its ability to form a salt. Acidic compounds will be more soluble in basic solutions, and basic compounds will be more soluble in acidic solutions.

Methodology:

  • Place a small, measured amount (e.g., 25 mg) of the compound into separate test tubes.

  • To the respective test tubes, add a small volume (e.g., 0.75 mL) of:

    • Deionized Water

    • 5% Aqueous Sodium Hydroxide (NaOH)

    • 5% Aqueous Sodium Bicarbonate (NaHCO₃)

    • 5% Aqueous Hydrochloric Acid (HCl)

  • Vigorously shake each test tube and observe if the compound dissolves.

The logical flow for such a qualitative analysis is presented below.

G start Start with Compound water Test in Water start->water soluble_water Water Soluble water->soluble_water Soluble insoluble_water Water Insoluble water->insoluble_water Insoluble naoh Test in 5% NaOH soluble_naoh Strong/Weak Acid naoh->soluble_naoh Soluble insoluble_naoh Not an Acid naoh->insoluble_naoh Insoluble hcl Test in 5% HCl soluble_hcl Base hcl->soluble_hcl Soluble insoluble_hcl Neutral hcl->insoluble_hcl Insoluble insoluble_water->naoh insoluble_water->hcl

Caption: Logic Diagram for Acid-Base Solubility Tests.

Role in Drug Development

The synthesis of Brinzolamide from this compound is a key process in ophthalmic drug manufacturing.[3] The solubility of this intermediate is a critical parameter for reaction kinetics, purification, and formulation. A well-characterized solubility profile enables the optimization of reaction conditions and the development of efficient manufacturing processes.

The pathway from the intermediate to the final active pharmaceutical ingredient (API) underscores the importance of understanding its physical properties.

G start 3-Acetyl-5-chlorothiophene- 2-sulfonamide process Multi-step Synthesis start->process api Brinzolamide (API) process->api formulation Ophthalmic Formulation api->formulation product Glaucoma Treatment formulation->product

Caption: Role as an Intermediate in Drug Synthesis.

Conclusion

This compound is a vital intermediate in the pharmaceutical industry with a solubility profile that is of significant interest to researchers and developers. While qualitative data indicates solubility in methanol and low solubility in water, there is a clear need for more extensive quantitative studies across a wider range of pharmaceutically relevant solvents and temperatures. The experimental protocols outlined in this guide provide a framework for generating this critical data, which will ultimately support the optimization of synthetic processes and the development of new therapeutic agents.

References

A Comprehensive Technical Guide to 3-Acetyl-5-chlorothiophene-2-sulfonamide (InChI Key: ODLFFSHLXVZFPY-UHFFFAOYSA-N)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Acetyl-5-chlorothiophene-2-sulfonamide, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, outlines a general synthesis protocol, and describes its primary mechanism of action as a precursor to carbonic anhydrase inhibitors. Experimental protocols for evaluating its biological activity are also provided. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the areas of glaucoma treatment and oncology.

Introduction

This compound (CAS No: 160982-10-5) is a sulfonamide derivative that has garnered significant attention in medicinal chemistry.[1] Its molecular structure, featuring a thiophene ring substituted with acetyl, chloro, and sulfonamide functional groups, makes it a versatile building block for the synthesis of various pharmaceutical agents.[1] Most notably, it is an indispensable intermediate in the synthesis of Brinzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma.[2][3] The sulfonamide moiety acts as a crucial zinc-binding group, enabling the potent inhibition of metalloenzymes like carbonic anhydrase.[1] This document will explore the quantitative data, synthesis, and biological evaluation of this important compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₆ClNO₃S₂[]
Molecular Weight 239.70 g/mol []
Melting Point 182 °C (decomposition)[5][6]
Boiling Point 453 °C at 760 mmHg[]
Density 1.583 g/cm³[]
InChI Key ODLFFSHLXVZFPY-UHFFFAOYSA-N[]
CAS Number 160982-10-5[3]
Appearance White to off-white powder[3][5]

Table 2: Purity and Impurity Profile

ParameterSpecificationSource
Purity ≥98%[3]
Impurities ≤0.05%[3]

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the sulfonylation of a 5-chlorothiophene derivative, followed by acetylation. A common route involves the oxidative chlorination of a precursor, followed by amination to form the sulfonamide.

Step 1: Oxidative Chlorination of 3-acetyl-5-chloro-2-(benzylthio)thiophene

  • Dissolve 3-acetyl-5-chloro-2-(benzylthio)thiophene in a solvent mixture of ethyl acetate and water.[7]

  • Cool the reaction mixture to a temperature between -5°C and 10°C.[7]

  • Bubble chlorine gas through the stirred solution until the starting material is completely consumed, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).[7]

  • Upon completion, the intermediate sulfonyl chloride is formed in situ.[7]

Step 2: Formation of the Sulfonamide

  • Cool the reaction mixture containing the sulfonyl chloride to 0°C.[7]

  • Add ammonium hydroxide solution to the reaction mixture.[7]

  • The sulfonyl chloride reacts with ammonia to yield 3-acetyl-5-chloro-2-thiophenesulfonamide.[7]

  • The product can then be isolated and purified using standard techniques such as filtration and recrystallization.

Synthesis_Workflow A 3-acetyl-5-chloro-2-(benzylthio)thiophene B Intermediate Sulfonyl Chloride A->B Oxidative Chlorination (Cl2, Ethyl Acetate/Water) C This compound B->C Amination (Ammonium Hydroxide)

General synthesis workflow for this compound.
In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase. The assay is based on the enzyme's esterase activity, where it catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).

Materials and Reagents:

  • Carbonic Anhydrase (CA) enzyme (e.g., human or bovine erythrocyte CA)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Test compound (this compound or its derivatives)

  • Positive control inhibitor (e.g., Acetazolamide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold Assay Buffer.

    • Prepare a fresh stock solution of p-NPA in DMSO or acetonitrile.

    • Prepare stock solutions of the test compound and positive control in DMSO. Create a dilution series of the inhibitors.

  • Assay Protocol (96-well plate format):

    • Blank (No Enzyme): Add 180 µL of Assay Buffer and 20 µL of the Substrate Solution.

    • Maximum Activity Control (No Inhibitor): Add 158 µL of Assay Buffer, 2 µL of DMSO, and 20 µL of the CA Working Solution.

    • Test Compound: Add 158 µL of Assay Buffer, 2 µL of the test compound dilution, and 20 µL of the CA Working Solution.

    • Positive Control: Add 158 µL of Assay Buffer, 2 µL of the positive control dilution, and 20 µL of the CA Working Solution.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.[8]

    • Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the maximum activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8] A lower IC₅₀ value indicates a more potent inhibitor.[8]

CA_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagent Solutions (Enzyme, Substrate, Inhibitors) B Plate Setup (Blank, Control, Test) A->B C Pre-incubate Plate B->C D Initiate Reaction with Substrate C->D E Kinetic Absorbance Reading (405 nm) D->E F Calculate Reaction Rates E->F G Determine Percent Inhibition F->G H Calculate IC50 Value G->H

Experimental workflow for the in vitro carbonic anhydrase inhibition assay.

Signaling Pathway: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[9] In certain pathological conditions, such as glaucoma, the overactivity of specific CA isoforms in the ciliary body of the eye leads to excessive production of aqueous humor, thereby increasing intraocular pressure.

Compounds derived from this compound, such as Brinzolamide, act as inhibitors of carbonic anhydrase. The sulfonamide group of the inhibitor coordinates with the zinc ion in the active site of the enzyme, blocking its catalytic activity.[1] This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.

In the context of cancer, particularly in hypoxic tumors, the isoform CA IX is often overexpressed.[10] CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor growth and metastasis.[10] Inhibition of CA IX can disrupt pH regulation in cancer cells, leading to increased intracellular acidity and potentially inducing apoptosis.[11]

CA_Signaling_Pathway cluster_normal Normal Physiological Process cluster_inhibition Inhibition Pathway CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA HCO3 HCO3- + H+ Aqueous_Humor Aqueous Humor Production HCO3->Aqueous_Humor Drives Secretion CA->HCO3 Inhibited_CA Inhibited CA Inhibitor CA Inhibitor (e.g., Brinzolamide) Inhibitor->Inhibited_CA Binds to Active Site Reduced_Production Reduced Aqueous Humor Production Inhibited_CA->Reduced_Production Blocks Catalysis Lowered_IOP Lowered Intraocular Pressure Reduced_Production->Lowered_IOP

References

Methodological & Application

Synthesis Protocol for 3-Acetyl-5-chlorothiophene-2-sulfonamide: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed synthesis protocol for 3-Acetyl-5-chlorothiophene-2-sulfonamide, a key intermediate in the preparation of various pharmaceutical compounds.[1][2][3] Notably, it is an indispensable building block in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.[3] The protocol herein is adapted from established patent literature, outlining a robust two-step synthetic route commencing from 3-acetyl-2,5-dichlorothiophene. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive methodology, quantitative data summary, and a visual representation of the synthesis workflow.

Introduction

This compound (CAS No. 160982-10-5) is a sulfonamide derivative of thiophene with significant utility in medicinal chemistry.[1] Its molecular structure, featuring a reactive acetyl group and a sulfonamide moiety, makes it a versatile precursor for the synthesis of various biologically active molecules.[1] The primary application of this compound is as a critical intermediate in the manufacturing of Brinzolamide.[3] Furthermore, its structural motifs are of interest in the development of novel therapeutic agents, including potent antimicrobial agents like heteroaryl chalcones.[1][4] This protocol details a reliable method for its laboratory-scale synthesis.

Physicochemical Properties

PropertyValue
CAS Number 160982-10-5
Molecular Formula C6H6ClNO3S2
Molecular Weight 239.70 g/mol
Appearance White or off-white solid
Melting Point 182 °C (decomposed)[4]
Boiling Point 453 °C at 760 mmHg[4]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Acetyl-5-chloro-2-(benzylthio)thiophene cluster_step2 Step 2: Synthesis of this compound A 3-Acetyl-2,5-dichlorothiophene E 3-Acetyl-5-chloro-2-(benzylthio)thiophene A->E Reflux B Thiourea B->E Reflux C Benzyl chloride C->E Reflux D Isopropyl alcohol, Water, NaOH D->E Reflux F 3-Acetyl-5-chloro-2-(benzylthio)thiophene J This compound F->J Oxidative Chlorination G Ethyl acetate, Water G->J Oxidative Chlorination H Chlorine gas H->J Oxidative Chlorination I Ammonium hydroxide I->J Ammonolysis

Caption: Two-step synthesis of this compound.

Experimental Protocol

This protocol is divided into two main steps, starting from commercially available 3-acetyl-2,5-dichlorothiophene.

Step 1: Preparation of 3-Acetyl-5-chloro-2-(benzylthio)thiophene

Materials and Reagents:

ReagentQuantityMoles (approx.)
3-Acetyl-2,5-dichlorothiophene250 g1.28
Thiourea107.50 g1.41
Benzyl chloride161.50 g1.28
Isopropyl alcohol1125 ml-
Water375 ml-
4M Sodium hydroxide solution770 ml3.08

Procedure:

  • To a suitable reaction vessel, add isopropyl alcohol (1125 ml) and water (375 ml) and mix.

  • Charge thiourea (107.50 g) and benzyl chloride (161.50 g) to the solvent mixture.

  • Heat the mixture to reflux under constant stirring and maintain for 2 hours.

  • Cool the reaction mixture to 60 °C.

  • Add 3-acetyl-2,5-dichlorothiophene (250 g) to the reaction mixture.

  • Slowly add 4M sodium hydroxide solution (770 ml) while maintaining the temperature between 60-65 °C.

  • Heat the mixture to reflux again and maintain for 3 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and process for work-up and isolation of the intermediate product, 3-Acetyl-5-chloro-2-(benzylthio)thiophene.

Step 2: Preparation of this compound

Materials and Reagents:

ReagentQuantityMoles (approx.)
3-Acetyl-5-chloro-2-(benzylthio)thiophene200 g0.71
Ethyl acetate4.40 L-
Water(as part of mixture)-
Chlorine gasAs required-
Ammonium hydroxide solution500 ml-

Procedure:

  • In a reaction vessel, dissolve 3-Acetyl-5-chloro-2-(benzylthio)thiophene (200 g) in a mixture of ethyl acetate and water (4.40 L).

  • Cool the solution to 0-5 °C with constant stirring.

  • Bubble chlorine gas through the solution, maintaining the temperature between 0-5 °C.

  • Monitor the progress of the oxidative chlorination by TLC until the starting material is consumed.

  • Once the reaction is complete, slowly add ammonium hydroxide solution (500 ml) to the reaction mixture, ensuring the temperature remains at 0-5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • Monitor the formation of the sulfonamide by TLC.

  • After completion, distill the ethyl acetate under reduced pressure at a temperature below 60 °C.

  • The resulting product, this compound, can then be isolated and purified.

Applications in Research and Drug Development

This compound serves as a cornerstone for the synthesis of various pharmaceutical agents.[1] Its established role as a key intermediate in the production of Brinzolamide highlights its importance in ophthalmic drug development for the management of glaucoma.[2][3] The presence of the sulfonamide group, a classic zinc-binding moiety, makes it an attractive scaffold for designing inhibitors of metalloenzymes, particularly carbonic anhydrases.[1]

Furthermore, this compound is utilized in the synthesis of heteroaryl chalcones, which have demonstrated potent antimicrobial properties.[1][4] This suggests its potential as a starting material for the development of new antibiotics, an area of critical need in the face of rising antimicrobial resistance.[4] Researchers can leverage this intermediate for the creation of diverse molecular libraries to explore novel therapeutic activities.[2]

Safety and Handling

Standard laboratory safety precautions should be followed when handling all chemicals mentioned in this protocol. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. Chlorine gas is highly toxic and corrosive and requires special handling procedures. Refer to the Safety Data Sheets (SDS) for each reagent for detailed safety information.

References

Application Notes: 3-Acetyl-5-chlorothiophene-2-sulfonamide as a Key Intermediate in the Synthesis of Brinzolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Acetyl-5-chlorothiophene-2-sulfonamide as a pivotal intermediate in the synthesis of Brinzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma. This document outlines the synthetic pathway, detailed experimental protocols, and relevant analytical data to facilitate its application in pharmaceutical research and development.

Introduction

Brinzolamide is a cornerstone in the management of elevated intraocular pressure. The synthesis of this complex molecule relies on the strategic use of key intermediates, with this compound (CAS No: 160982-10-5) serving as a critical building block.[1][2] Its thiophene core, substituted with a sulfonamide and an acetyl group, provides the necessary functionalities for the subsequent cyclization and introduction of the side chain, ultimately leading to the formation of Brinzolamide. The purity of this intermediate is paramount to ensure high yield and quality of the final active pharmaceutical ingredient (API).[2]

Physicochemical Properties and Characterization

PropertyValueReference
Molecular Formula C₆H₆ClNO₃S₂[3]
Molecular Weight 239.70 g/mol [3]
Appearance White to off-white powder[2]
Purity ≥98%[2]
Melting Point 182°C (decomposes)
Solubility Soluble in organic solvents such as dichloromethane and ethyl acetate.

Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the acetyl methyl protons and the thiophene ring proton can be identified.

  • ¹³C NMR: Resonances for the carbonyl carbon, thiophene ring carbons, and the methyl carbon are observable.

  • IR (cm⁻¹): Characteristic peaks for the sulfonamide (S=O stretching), carbonyl (C=O stretching), and aromatic C-H groups are present.

Synthetic Pathway Overview

The synthesis of Brinzolamide from this compound typically involves a multi-step process. The general synthetic scheme is outlined below. The initial step involves the reaction of the intermediate with 3-methoxypropylamine to form the corresponding N-substituted sulfonamide. This is followed by a sequence of reactions including bromination of the acetyl group, stereoselective reduction of the resulting ketone, and subsequent intramolecular cyclization to form the core thienothiazine ring structure of Brinzolamide.

Brinzolamide Synthesis Pathway cluster_0 Synthesis of Brinzolamide A 3-Acetyl-5-chlorothiophene- 2-sulfonamide B 3-Acetyl-5-chloro-thiophene-2-sulfonyl- N-(3-methoxypropyl)amide A->B 3-Methoxypropylamine C 3-(2-Bromoacetyl)-5-chlorothiophene- 2-sulfonyl-N-(3-methoxypropyl)amide B->C Bromination D (S)-4-Hydroxy-6-chloro-3,4-dihydro-2-(3-methoxypropyl)- 2H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide C->D Stereoselective Reduction & Cyclization E Brinzolamide D->E Amination

Caption: Synthetic pathway from this compound to Brinzolamide.

Experimental Protocols

Protocol 1: Synthesis of 3-Acetyl-5-chloro-thiophene-2-sulfonyl-N-(3-methoxypropyl)amide

This protocol describes the reaction of this compound with 3-methoxypropylamine.

Materials:

  • This compound

  • 3-Methoxypropylamine

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • Suspend this compound (1 equivalent) in dichloromethane.

  • Cool the suspension to 0-5°C in an ice bath.

  • Slowly add 3-methoxypropylamine (2 equivalents) to the cooled suspension while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 3-Acetyl-5-chloro-thiophene-2-sulfonyl-N-(3-methoxypropyl)amide as a solid.

Quantitative Data:

ReactantProductYieldReference
This compound3-Acetyl-5-chloro-thiophene-2-sulfonyl-N-(3-methoxypropyl)amide>50%[4]
Protocol 2: Bromination of the Acetyl Group

This protocol outlines the bromination of the acetyl group of the N-substituted sulfonamide intermediate.

Materials:

  • 3-Acetyl-5-chloro-thiophene-2-sulfonyl-N-(3-methoxypropyl)amide

  • Pyridinium tribromide

  • Tetrahydrofuran (THF)

  • Saturated sodium thiosulfate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-Acetyl-5-chloro-thiophene-2-sulfonyl-N-(3-methoxypropyl)amide (1 equivalent) in THF.

  • Add pyridinium tribromide (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium thiosulfate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to afford 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonyl-N-(3-methoxypropyl)amide, which can be used in the next step without further purification.

Protocol 3: Stereoselective Reduction and Cyclization

This protocol describes the key stereoselective reduction and subsequent cyclization to form the thienothiazine ring system.

Materials:

  • 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonyl-N-(3-methoxypropyl)amide

  • (+)-B-Chlorodiisopinocampheylborane ((+)-DIP-Chloride™)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the crude 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonyl-N-(3-methoxypropyl)amide in anhydrous THF and cool to -20°C under a nitrogen atmosphere.

  • Slowly add a solution of (+)-B-Chlorodiisopinocampheylborane (1.5 equivalents) in THF, maintaining the temperature below -15°C.

  • Stir the reaction mixture at -20°C for several hours until the reduction is complete (monitored by TLC).

  • Allow the reaction to warm to room temperature to facilitate the intramolecular cyclization. Stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield (S)-4-Hydroxy-6-chloro-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide.

Quantitative Data:

ReactantProductYieldReference
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide derivative(S)-4-Hydroxy-thienothiazine derivative93% (for a similar substrate)[5]

Experimental Workflow Diagram

Experimental_Workflow cluster_protocol1 Protocol 1: N-Alkylation cluster_protocol2 Protocol 2: Bromination cluster_protocol3 Protocol 3: Reduction & Cyclization p1_start Start p1_react React 3-Acetyl-5-chlorothiophene- 2-sulfonamide with 3-methoxypropylamine in DCM p1_start->p1_react p1_monitor Monitor reaction by TLC p1_react->p1_monitor p1_workup Aqueous Work-up (HCl, NaHCO₃, Brine) p1_monitor->p1_workup p1_dry Dry (Na₂SO₄) and Concentrate p1_workup->p1_dry p1_purify Recrystallize p1_dry->p1_purify p1_end Product 1 p1_purify->p1_end p2_start Start (Product 1) p2_react React with Pyridinium Tribromide in THF p2_start->p2_react p2_monitor Monitor reaction by TLC p2_react->p2_monitor p2_quench Quench with Na₂S₂O₃ p2_monitor->p2_quench p2_workup Aqueous Work-up p2_quench->p2_workup p2_dry Dry (MgSO₄) and Concentrate p2_workup->p2_dry p2_end Product 2 (Crude) p2_dry->p2_end p3_start Start (Product 2) p3_react Stereoselective reduction with (+)-DIP-Chloride in THF p3_start->p3_react p3_cyclize Intramolecular Cyclization p3_react->p3_cyclize p3_quench Quench with Methanol p3_cyclize->p3_quench p3_workup Aqueous Work-up p3_quench->p3_workup p3_purify Column Chromatography p3_workup->p3_purify p3_end Final Intermediate p3_purify->p3_end

Caption: Workflow for the synthesis of a key Brinzolamide intermediate.

Conclusion

This compound is a versatile and essential intermediate for the synthesis of Brinzolamide. The protocols provided herein offer a detailed guide for its conversion to advanced intermediates in the synthetic pathway. Careful control of reaction conditions, particularly during the stereoselective reduction and cyclization step, is crucial for achieving high yields and the desired stereochemistry of the final product. These application notes serve as a valuable resource for chemists and researchers involved in the process development and manufacturing of Brinzolamide.

References

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of Heteroaryl Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of heteroaryl chalcones and their evaluation as potential antimicrobial agents. The protocols and data presented are collated from recent scientific literature and are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2][3] Heteroaryl chalcones, which incorporate one or more heterocyclic rings in their structure, have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[4][5][6] The presence of heteroatoms such as nitrogen, sulfur, or oxygen in the aromatic rings can significantly influence the biological activity of these molecules.[7][8]

The rise of multidrug-resistant (MDR) pathogens presents a major global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][8] Heteroaryl chalcones represent a promising scaffold for the development of new anti-infective drugs due to their synthetic accessibility and tunable biological activity through structural modifications.[1] This document outlines the common synthetic routes to these compounds and provides detailed protocols for assessing their antimicrobial efficacy.

Synthesis of Heteroaryl Chalcones

The most widely employed method for the synthesis of heteroaryl chalcones is the Claisen-Schmidt condensation .[7][8][9][10] This reaction involves the base- or acid-catalyzed condensation of a heteroaryl methyl ketone with an aromatic or heteroaromatic aldehyde.[7][8] The base-catalyzed variant is more common and generally proceeds in high yields to afford the thermodynamically stable (E)-isomer.[8][10]

General Synthetic Workflow: Claisen-Schmidt Condensation

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification ketone Heteroaryl Methyl Ketone catalyst Base Catalyst (e.g., NaOH, KOH) ketone->catalyst Mix aldehyde Aromatic/Heteroaryl Aldehyde aldehyde->catalyst Mix solvent Solvent (e.g., Ethanol, Methanol) conditions Stirring at Room Temperature acidification Acidification (e.g., dil. HCl) conditions->acidification Reaction Completion filtration Filtration recrystallization Recrystallization product Heteroaryl Chalcone recrystallization->product Purified Product Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results chalcone_prep Prepare Chalcone Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate chalcone_prep->serial_dilution inoculum_prep Prepare Standardized Microbial Inoculum add_inoculum Add Inoculum to Wells inoculum_prep->add_inoculum serial_dilution->add_inoculum add_controls Include Positive and Negative Controls add_inoculum->add_controls incubation Incubate at 35-37°C for 18-48h add_controls->incubation read_mic Visually Inspect for Growth and Determine MIC incubation->read_mic Mechanism_of_Action cluster_chalcone Heteroaryl Chalcone cluster_targets Potential Cellular Targets cluster_effects Antimicrobial Effects chalcone α,β-Unsaturated Ketone Moiety enzyme Essential Bacterial Enzymes (e.g., Glucosamine-6-P synthase) chalcone->enzyme Michael Addition membrane Bacterial Cell Membrane chalcone->membrane Electrostatic Interaction (for cationic chalcones) efflux_pump Efflux Pumps chalcone->efflux_pump Inhibition inhibition Enzyme Inhibition enzyme->inhibition disruption Membrane Disruption membrane->disruption synergy Synergy with Antibiotics efflux_pump->synergy cell_death Bacterial Cell Death inhibition->cell_death disruption->cell_death

References

Application Notes & Protocols: Experimental Procedures for Thiophene Synthesis and Subsequent Oxidative Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its chlorinated derivatives are crucial heterocyclic compounds that serve as fundamental building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of chlorine atoms to the thiophene ring significantly alters its electronic properties and provides a versatile scaffold for further chemical modifications. While a direct, one-step "oxidative chlorination" process for the synthesis of the thiophene ring from C4 hydrocarbons is not a commonly documented named reaction, the overall objective is typically achieved through a two-stage process: the initial synthesis of the thiophene ring, followed by its chlorination.

This document provides detailed experimental protocols for both the industrial-scale synthesis of thiophene from n-butane and the subsequent selective chlorination of the thiophene ring to produce valuable chlorinated intermediates.

Part 1: Synthesis of the Thiophene Ring from C4 Hydrocarbons

The primary industrial method for thiophene synthesis involves the high-temperature reaction of a C4 hydrocarbon source, such as n-butane, with elemental sulfur. This process involves dehydrogenation and cyclization to form the aromatic thiophene ring.[1][2]

Reaction Pathway: Thiophene Synthesis from n-Butane

The overall transformation can be represented as the reaction of n-butane with sulfur at elevated temperatures, typically over a catalyst, to yield thiophene and hydrogen sulfide as a byproduct.[1][3]

G cluster_reactants Reactants cluster_products Products butane n-Butane intermediate Dehydrogenation & Cyclization Intermediate butane->intermediate Dehydrogenation sulfur Sulfur (S) sulfur->intermediate Sulfur Addition thiophene Thiophene intermediate->thiophene Aromatization h2s Hydrogen Sulfide (H₂S) intermediate->h2s catalyst Catalyst (e.g., Al₂O₃) High Temperature catalyst->intermediate

Caption: Reaction pathway for the synthesis of thiophene from n-butane.

Experimental Protocol: Industrial Synthesis of Thiophene

This protocol describes a generalized gas-phase reaction for the production of thiophene from n-butane and sulfur.[1][3][4]

Materials:

  • n-Butane (C₄H₁₀)

  • Sulfur (S)

  • Alumina (Al₂O₃) or other suitable catalyst

Equipment:

  • Gas-phase flow reactor

  • High-temperature furnace

  • Gas and liquid feed systems

  • Condenser and separation unit

Procedure:

  • Catalyst Bed Preparation: Pack the flow reactor with an alumina catalyst.

  • Preheating: Heat the reactor to the reaction temperature, typically in the range of 550-650°C.

  • Reactant Feed: Introduce a gaseous mixture of n-butane and sulfur into the hot reactor. The molar ratio of sulfur to butane is a critical parameter to optimize.

  • Reaction: Allow the reactants to pass over the catalyst bed. The contact time is typically short, on the order of seconds.

  • Product Collection: The reaction mixture exiting the reactor is cooled in a condenser to separate the liquid products (thiophene and unreacted sulfur) from the gaseous byproducts (mainly hydrogen sulfide and unreacted butane).

  • Purification: The crude liquid product is purified by distillation to isolate thiophene. Unreacted starting materials can be recycled.

Data Presentation: Thiophene Synthesis Parameters
ParameterValueReference
Starting Materialn-Butane[3][4]
Sulfur SourceElemental Sulfur[3][4]
Temperature560-650°C[3][4]
CatalystAlumina (Al₂O₃)[3]
PhaseGas Phase[4]

Part 2: Oxidative Chlorination of the Thiophene Ring

Once thiophene is synthesized, chlorine atoms can be introduced onto the ring via electrophilic aromatic substitution. A highly effective and controlled method for monochlorination utilizes an in-situ generation of chlorine from hydrogen peroxide and hydrochloric acid.[5] This method is often referred to as oxidative chlorination.

Experimental Workflow: Chlorination of Thiophene

G start Start: Thiophene, HCl, Triethylamine cool Cool to -10°C to 0°C start->cool add_h2o2 Slowly add H₂O₂ (8-10 hours) cool->add_h2o2 react Stir at -10°C to 0°C (10 hours) add_h2o2->react separate Separate Organic and Aqueous Layers react->separate extract Extract Aqueous Layer with Ethyl Acetate separate->extract combine Combine Organic Layers extract->combine wash Wash with Saturated NaCl combine->wash concentrate Concentrate under Reduced Pressure wash->concentrate end End: 2-Chlorothiophene concentrate->end

Caption: Workflow for the synthesis of 2-chlorothiophene.

Experimental Protocol: Synthesis of 2-Chlorothiophene

This protocol details the synthesis of 2-chlorothiophene from thiophene using hydrogen peroxide and hydrochloric acid.[5]

Materials:

  • Thiophene (100 g)

  • 30% Hydrochloric acid (600 ml)

  • 30% Hydrogen peroxide (140 g)

  • Triethylamine (2 ml)

  • Ethyl acetate

  • Saturated sodium chloride solution

Equipment:

  • Reaction vessel with a mechanical stirrer

  • Dropping funnel

  • Cooling bath (e.g., ice-salt)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, combine 30% hydrochloric acid (600 ml), thiophene (100 g), and triethylamine (2 ml).

  • Cooling: Cool the mixture to a temperature between -10°C and 0°C using a suitable cooling bath.

  • Reagent Addition: Slowly add 30% hydrogen peroxide (140 g) through a dropping funnel over a period of 8-10 hours. It is crucial to maintain the reaction temperature between -10°C and 0°C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the mixture at the same temperature for an additional 10 hours.

  • Work-up: a. Allow the reaction mixture to stand and separate into layers. b. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. c. Extract the aqueous layer twice with 100 ml portions of ethyl acetate. d. Combine all organic layers and wash with a saturated sodium chloride solution.

  • Isolation: Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude 2-chlorothiophene. Further purification can be achieved by distillation.

Data Presentation: 2-Chlorothiophene Synthesis
Reagent/ParameterQuantity/ValuePurposeReference
Thiophene100 gStarting Material[5]
30% Hydrochloric Acid600 mlChlorine Source & Solvent[5]
30% Hydrogen Peroxide140 gOxidizing Agent (for in-situ Cl₂ gen)[5]
Triethylamine2 mlAdditive[5]
Temperature-10°C to 0°CControl Selectivity, Minimize Byproducts[5]
Reaction Time~20 hours totalEnsure complete reaction[5]
Reaction Mechanism: Electrophilic Chlorination of Thiophene

The reaction proceeds via an electrophilic aromatic substitution mechanism, where chlorine is generated in situ. The sulfur atom in the thiophene ring activates the C2 and C5 positions for electrophilic attack.

G cluster_mechanism Mechanism of Electrophilic Chlorination thiophene Thiophene intermediate Sigma Complex (Resonance Stabilized) thiophene->intermediate + Cl₂ cl2 Cl₂ (from H₂O₂ + HCl) chlorothiophene 2-Chlorothiophene intermediate->chlorothiophene - H⁺ hcl HCl

Caption: Simplified mechanism of electrophilic chlorination of thiophene.

References

Application Notes and Protocols for the Characterization of 3-Acetyl-5-chlorothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Acetyl-5-chlorothiophene-2-sulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds, including the anti-glaucoma agent Brinzolamide and potent antimicrobial agents.[1][2] Its purity and structural integrity are critical for the successful synthesis of active pharmaceutical ingredients (APIs). These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₆ClNO₃S₂[3][4]
Molecular Weight 239.7 g/mol [4][5]
Appearance White or off-white solid/powder[1][3]
Melting Point 182 °C (decomposition)[3]
Solubility Soluble in Methanol[3]
CAS Number 160982-10-5[3][5]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of functional groups in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters for ¹H NMR:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Parameters for ¹³C NMR:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak.

Expected Chemical Shifts:

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H7.2–7.8SingletThiophene aromatic proton
¹H2.1–2.3SingletAcetyl methyl protons (CH₃)
¹³C(Varies)-Thiophene ring carbons
¹³C(Varies)-Acetyl carbonyl carbon (C=O)
¹³C(Varies)-Acetyl methyl carbon (CH₃)

Note: The sulfonamide protons may be broad and their chemical shift can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Protocol for FT-IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A standard FT-IR spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan and then acquire the sample spectrum.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H (Sulfonamide)3300-3200Stretching vibrations
C=O (Acetyl)1680–1720Stretching vibration
S=O (Sulfonamide)1350–1150Asymmetric and symmetric stretching

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of this compound and to separate it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative analysis and purity determination.

Protocol for HPLC Analysis:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start with a suitable composition (e.g., 70% A, 30% B) and increase the percentage of B over time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the compound.

Thin-Layer Chromatography (TLC)

TLC is a quick and simple method for monitoring reaction progress and assessing purity.

Protocol for TLC Analysis:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v).[5]

  • Sample Application: Dissolve a small amount of the sample in a volatile solvent and spot it onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., potassium permanganate).

  • Calculation: Calculate the retardation factor (Rf) value.

X-ray Diffraction (XRD)

X-ray diffraction is a definitive technique for determining the crystal structure and confirming the positions of substituents on the thiophene ring.[5]

Protocol for Single-Crystal XRD:

  • Crystal Growth: Grow single crystals of this compound from a suitable solvent system by slow evaporation.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELX).

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

G Figure 1: Analytical Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_reporting Data Analysis & Reporting Synthesis Synthesis of 3-Acetyl-5- chlorothiophene-2-sulfonamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC Analysis (Purity) Purification->HPLC XRD X-ray Diffraction (Crystal Structure) Purification->XRD TLC TLC Analysis (Reaction Monitoring/Purity) Purification->TLC DataAnalysis Data Interpretation & Structural Confirmation NMR->DataAnalysis FTIR->DataAnalysis HPLC->DataAnalysis XRD->DataAnalysis TLC->DataAnalysis Report Application Note / Certificate of Analysis DataAnalysis->Report

Caption: Analytical Workflow for Characterization

Logical Relationship of Analytical Techniques

The diagram below outlines the logical relationship between the analytical techniques and the information they provide for the characterization of the target compound.

G Figure 2: Relationship of Analytical Techniques cluster_techniques cluster_information Compound 3-Acetyl-5-chlorothiophene- 2-sulfonamide NMR NMR Compound->NMR FTIR FT-IR Compound->FTIR HPLC HPLC Compound->HPLC XRD XRD Compound->XRD Structure Molecular Structure (Connectivity) NMR->Structure Elucidates FunctionalGroups Functional Groups (C=O, S=O, N-H) FTIR->FunctionalGroups Identifies Purity Purity & Impurity Profile HPLC->Purity Quantifies CrystalStructure Crystal Structure & Stereochemistry XRD->CrystalStructure Determines

Caption: Relationship of Analytical Techniques

References

Industrial Scale-Up of 3-Acetyl-5-chlorothiophene-2-sulfonamide Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonamide, a key intermediate in the production of various pharmaceutical agents.[1][2] The following sections outline the primary synthesis routes, experimental procedures, and quantitative data to facilitate the transition from laboratory to industrial production.

Synthesis Routes Overview

Two primary routes for the industrial synthesis of this compound have been identified:

  • Oxidative Chlorination of 3-Acetyl-5-chloro-2-(benzylthio)thiophene: This is a common and scalable method that involves the reaction of a thioether intermediate with chlorine gas, followed by treatment with ammonium hydroxide.[3]

  • Direct Sulfonylation of 3-Acetyl-5-chlorothiophene: This route involves the direct reaction of 3-acetyl-5-chlorothiophene with chlorosulfonic acid. However, it presents challenges in controlling exothermic reactions and managing corrosive reagents, making it less favorable for industrial applications.[1]

This document will focus on the more industrially viable oxidative chlorination route, including the synthesis of the necessary precursors.

Experimental Protocols

Protocol 1: Synthesis of 3-Acetyl-2,5-dichlorothiophene

This protocol describes the Friedel-Crafts acylation of 2,5-dichlorothiophene to produce 3-acetyl-2,5-dichlorothiophene, a key starting material.[4]

Workflow:

start Start step1 Mix anhydrous AlCl3 and acetyl chloride in dry CS2 start->step1 step2 Add 2,5-dichlorothiophene in dry CS2 dropwise over 1 hour step1->step2 step3 Stir at room temperature for 24 hours step2->step3 step4 Quench with cold water dropwise step3->step4 step5 Separate organic layer step4->step5 step6 Wash organic layer with water step5->step6 step7 Dry organic layer over anhydrous CaCl2 step6->step7 step8 Evaporate solvent step7->step8 end Solid 3-Acetyl-2,5-dichlorothiophene step8->end

Caption: Synthesis of 3-Acetyl-2,5-dichlorothiophene.

Methodology:

  • To a stirred mixture of anhydrous aluminum chloride (15.0 g, 110 mmol) and acetyl chloride (7.9 g, 100 mmol) in dry carbon disulfide (80 ml), add a solution of 2,5-dichlorothiophene (15.2 g, 100 mmol) in dry carbon disulfide (25 ml) dropwise over 1 hour.[4]

  • Stir the reaction mixture at room temperature for 24 hours.[4]

  • Carefully add cold water (50 ml) dropwise to the reaction with continuous stirring for 30 minutes to quench the reaction.[4]

  • Separate the organic layer and wash it with water (4 x 30 ml).[4]

  • Dry the organic layer over anhydrous calcium chloride.[4]

  • Evaporate the solvent to yield the solid product, 3-acetyl-2,5-dichlorothiophene.[4]

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
2,5-Dichlorothiophene153.0415.2100
Acetyl Chloride78.507.9100
Aluminum Chloride133.3415.0110
Product Molar Mass ( g/mol ) Yield (%)
3-Acetyl-2,5-dichlorothiophene195.0780-90

Table 1: Reagents and yield for the synthesis of 3-Acetyl-2,5-dichlorothiophene.[4]

Protocol 2: Synthesis of 3-Acetyl-5-chloro-2-(benzylthio)thiophene

This protocol details the synthesis of the thioether intermediate from 3-acetyl-2,5-dichlorothiophene.[3][5]

Workflow:

start Start step1 Reflux thiourea and benzyl chloride in isopropanol/water for 2 hours start->step1 step2 Cool to 74°C step1->step2 step3 Add 3-acetyl-2,5-dichlorothiophene step2->step3 step4 Add 4M NaOH and reflux for 3 hours step3->step4 step5 Cool to room temperature and dilute with water step4->step5 step6 Decolorize with 5.25% NaOCl step5->step6 step7 Filter and wash the solid with water step6->step7 step8 Dry the solid step7->step8 end 3-Acetyl-5-chloro-2-(benzylthio)thiophene step8->end

Caption: Synthesis of 3-Acetyl-5-chloro-2-(benzylthio)thiophene.

Methodology:

  • Charge thiourea (107.50 g) and benzyl chloride (161.50 g) into a premixed solution of isopropyl alcohol (1125 ml) and water (375 ml).[3]

  • Raise the temperature to reflux under stirring and maintain for 2.0 hours.[3]

  • Cool the mixture to 74°C and add 3-acetyl-2,5-dichlorothiophene (3.00 kg, 15.4 mol).[5]

  • Add 4M sodium hydroxide solution (10 L) and reflux the mixture for 3 hours.[5]

  • Cool the reaction to room temperature and dilute with water (10 L).[5]

  • Stir for 30 minutes and decolorize with a 5.25% sodium hypochlorite solution (3 L).[5]

  • After stirring for another 30 minutes, collect the solid by filtration and wash with water (4 x 2.5 L).[5]

  • Dry the solid at room temperature to obtain 3-acetyl-5-chloro-2-(benzylthio)thiophene.[5]

Quantitative Data:

ReagentAmountMoles
Thiourea1.29 kg16.9 mol
Benzyl Chloride1.86 L (2.04 kg)16.1 mol
3-Acetyl-2,5-dichlorothiophene3.00 kg15.4 mol
4M NaOH10 L-
Product Amount (kg) Yield (%)
3-Acetyl-5-chloro-2-(benzylthio)thiophene4.22 kg97

Table 2: Reagents and yield for the synthesis of 3-Acetyl-5-chloro-2-(benzylthio)thiophene.[5]

Protocol 3: Synthesis of this compound via Oxidative Chlorination

This protocol describes the final step in the synthesis of the target molecule.[3]

Workflow:

start Start step1 Dissolve thioether in ethyl acetate/water and cool to 0-5°C start->step1 step2 Bubble chlorine gas while maintaining temperature step1->step2 step3 Monitor reaction completion by TLC step2->step3 step4 Add ammonium hydroxide solution step3->step4 step5 Stir for 30 minutes at 0-5°C step4->step5 step6 Monitor reaction completion by TLC step5->step6 step7 Distill off ethyl acetate under reduced pressure step6->step7 end This compound step7->end

Caption: Synthesis of this compound.

Methodology:

  • Charge 3-acetyl-5-chloro-2-(benzylthio)thiophene (200 g) into a mixture of ethyl acetate:water (4.40 L) and cool under stirring to 0-5°C.[3]

  • Bubble chlorine gas through the solution under stirring, maintaining the temperature between 0-5°C.[3]

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).[3]

  • After completion, slowly add ammonium hydroxide solution (500 ml).[3]

  • Stir the reaction mixture for 30 minutes at 0-5°C and monitor for completion by TLC.[3]

  • Distill off the ethyl acetate under reduced pressure at a temperature below 60°C until completely removed to yield the final product.[3]

Industrial Scale-Up Considerations:

For large-scale production, the following should be considered:

  • Gas Dispersion: Utilize spargers to ensure uniform distribution of chlorine gas, enhancing reaction homogeneity.[1]

  • Temperature Control: Employ jacketed reactors with cryogenic cooling to maintain the critical temperature range of -5°C to 10°C.[1]

  • Solvent System: The ethyl acetate/water solvent system is preferred for its non-flammability and ease of recovery through distillation.[1]

Summary of Alternative Synthesis Route

While the oxidative chlorination method is preferred, a direct sulfonylation route exists. This involves reacting 5-chlorothiophene with chlorosulfonic acid at 0-5°C to form the sulfonyl chloride intermediate, followed by acetylation using acetyl chloride.[1] However, controlling the exothermic nature of this reaction and handling the corrosive reagents pose significant challenges for industrial-scale production.[1] Another approach involves the oxidation of 3-acetyl-5-chloro-2-(benzylthio)thiophene with hydrogen peroxide and sodium tungstate dihydrate, which avoids chlorine gas but results in longer reaction times (12-24 hours) and lower yields (75-85%).[1]

References

Application Note: Carbonic Anhydrase Inhibition Assay Using Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc metalloenzymes that play a critical role in various physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), thereby participating in pH regulation, CO₂ and ion transport, biosynthetic reactions, and more.[1][3] There are at least 15 known human CA isoforms, each with a distinct tissue distribution and physiological role.[2] The involvement of specific CA isoforms in the pathophysiology of several diseases—including glaucoma, epilepsy, obesity, and cancer—has established them as important therapeutic targets.[4][5][6]

Thiophene-based compounds, particularly thiophene sulfonamides, have emerged as a prominent class of carbonic anhydrase inhibitors (CAIs).[7][8] The thiophene ring serves as a versatile scaffold for designing potent and, in some cases, isoform-selective inhibitors.[4][9] This application note provides a detailed protocol for an in vitro colorimetric assay to screen and characterize thiophene derivatives as CA inhibitors, presents quantitative data for selected compounds, and illustrates the underlying mechanism and experimental workflow.

Assay Principle

The described protocol is a colorimetric assay that utilizes the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, typically p-nitrophenyl acetate (p-NPA), to release the chromogenic product p-nitrophenol. This product can be quantified by measuring the increase in absorbance at approximately 400-405 nm.[10] In the presence of an inhibitor, the enzymatic activity of CA is reduced or blocked, leading to a decreased rate of p-nitrophenol production.[11][12] The inhibitory potency of a compound is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Quantitative Data: Inhibitory Potency of Thiophene Derivatives

The inhibitory effects of various thiophene-based sulfonamides have been evaluated against several human carbonic anhydrase (hCA) isoforms. The data, presented as inhibition constants (Kᵢ) and/or IC₅₀ values, demonstrate a range of potencies and selectivities.

Compound ClassTarget IsoformInhibition Data (Kᵢ / IC₅₀)Reference
Novel Substituted Thiophene Derivatives hCA IKᵢ: 447.28 - 1004.65 nM[7]
hCA IIKᵢ: 309.44 - 935.93 nM[7]
Thiophene-based Sulfonamides hCA IIC₅₀: 69 nM - 70 µM[8][13]
hCA IIIC₅₀: 23.4 nM - 1.405 µM[8][13]
Benzo[b]thiophene 1,1-dioxide Sulfonamides hCA IKᵢ: 63 - 138 nM[14]
hCA IIKᵢ: 6.3 - 8.8 nM[14]
hCA IXKᵢ: 2.8 - 15 nM[14]
5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides hCA IKᵢ: 224 - 7544 nM[9]
hCA IIKᵢ: 2.2 - 7.7 nM[9]
hCA IXKᵢ: 5.4 - 811 nM[9]
hCA XIIKᵢ: 3.4 - 239 nM[9]

Experimental Protocols

This section details the methodology for performing the carbonic anhydrase inhibition assay in a 96-well microplate format.[10]

Required Materials and Reagents
  • Enzyme: Purified human carbonic anhydrase (e.g., hCA I, II, IX, or XII).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Test Compounds: Thiophene derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known CA inhibitor, such as Acetazolamide (AZA).[11][12]

  • Solvent: 100% DMSO or other appropriate solvent for compounds.

  • Equipment: 96-well clear flat-bottom microplate, multichannel pipette, microplate reader capable of kinetic measurements at 400-405 nm.

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.[10]

  • CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve the lyophilized CA enzyme in cold Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]

  • CA Working Solution: Immediately before use, dilute the CA stock solution to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[10]

  • Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh.[10]

  • Test Compound/Positive Control Working Solutions: Prepare a series of dilutions of the thiophene derivatives and the positive control (e.g., Acetazolamide) in the appropriate solvent (e.g., DMSO). These should be prepared at 100X the final desired concentration.

Assay Procedure
  • Plate Setup: Add reagents to the wells of a 96-well plate according to the layout below. It is recommended to perform all measurements in triplicate.[10]

Well TypeReagentVolume (µL)
Blank (No Enzyme)Assay Buffer180
Substrate Solution20
Maximum Activity (Vehicle)Assay Buffer158
DMSO2
CA Working Solution20
Substrate Solution20
Test Compound Assay Buffer158
Test Compound Dilution2
CA Working Solution20
Substrate Solution20
Positive Control Assay Buffer158
Positive Control Dilution2
CA Working Solution20
Substrate Solution20
  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of Assay Buffer to the "Maximum Activity," "Test Compound," and "Positive Control" wells.

    • Add 2 µL of the appropriate solvent (DMSO) to the "Maximum Activity" wells.

    • Add 2 µL of each test compound dilution or positive control dilution to the respective wells.

    • Add 20 µL of the CA Working Solution to all wells except the "Blank" wells.

    • Mix gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.[10]

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode. Record measurements at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[10]

Data Analysis
  • Calculate Reaction Rates (V): For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[10]

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [ (V_max - V_inhibitor) / V_max ] * 100 Where:

    • V_max is the reaction rate in the "Maximum Activity" (vehicle control) wells.

    • V_inhibitor is the reaction rate in the presence of the test compound.[10]

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Mechanism of Carbonic Anhydrase Inhibition

Thiophene derivatives, particularly those containing a sulfonamide group, typically inhibit carbonic anhydrase via a direct binding mechanism to the zinc ion in the enzyme's active site.[15][16] The deprotonated sulfonamide nitrogen coordinates to the Zn(II) ion, displacing the catalytic water molecule or hydroxide ion and preventing the substrate (CO₂) from accessing the catalytic center.[4][15]

G cluster_0 CA Active Site (Normal Function) cluster_1 CA Active Site (Inhibited) CO2 CO₂ (Substrate) ActiveSite CA Enzyme Active Site CO2->ActiveSite Enters H2O_in H₂O H2O_in->ActiveSite Products HCO₃⁻ + H⁺ ActiveSite->Products Catalysis Zinc Zn²⁺ Inhibitor Thiophene Sulfonamide (R-SO₂NH⁻) ActiveSite_I CA Enzyme Active Site Inhibitor->ActiveSite_I Binds & Blocks Blocked Reaction Blocked ActiveSite_I->Blocked Zinc_I Zn²⁺ CO2_blocked CO₂ CO2_blocked->ActiveSite_I Cannot Bind

Caption: Mechanism of Carbonic Anhydrase inhibition by a sulfonamide derivative.

Experimental Workflow Diagram

The following diagram outlines the key steps of the in vitro colorimetric assay for screening carbonic anhydrase inhibitors.

Caption: Experimental workflow for the CA inhibition assay.

References

Application Notes and Protocols for the Derivatization of 3-Acetyl-5-chlorothiophene-2-sulfonamide in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the chemical derivatization of 3-acetyl-5-chlorothiophene-2-sulfonamide, a key scaffold in medicinal chemistry, particularly for the development of carbonic anhydrase (CA) inhibitors. This document outlines detailed protocols for the strategic modification of this starting material at three key positions: the sulfonamide nitrogen, the acetyl group, and the thiophene ring. Furthermore, it presents quantitative structure-activity relationship (SAR) data for a series of thiophene-based sulfonamides, illustrating the impact of structural modifications on inhibitory potency against various human carbonic anhydrase (hCA) isoforms. Visual workflows and relevant signaling pathways are included to facilitate experimental design and data interpretation.

Introduction

This compound is a vital intermediate in the synthesis of potent enzyme inhibitors.[1][2] Its structure is particularly amenable to the development of carbonic anhydrase inhibitors, a class of drugs used in the treatment of glaucoma, epilepsy, and certain types of cancer.[2][3] The sulfonamide moiety acts as a critical zinc-binding group within the active site of metalloenzymes like carbonic anhydrase.[2] The thiophene ring serves as a versatile scaffold, and the acetyl and chloro substituents provide opportunities for chemical modification to fine-tune the molecule's physicochemical properties and biological activity.

Structure-activity relationship (SAR) studies are fundamental to drug discovery, enabling the systematic exploration of how chemical structure correlates with biological function. By synthesizing and evaluating a library of derivatives from a common core, researchers can identify key structural features responsible for potency, selectivity, and pharmacokinetic properties. These notes provide practical protocols and SAR data to guide the derivatization of this compound for the discovery of novel therapeutic agents.

Derivatization Strategies and Experimental Workflow

The derivatization of the parent compound can be systematically approached by modifying three main regions: (A) the sulfonamide group, (B) the acetyl group, and (C) the thiophene ring. A typical workflow for SAR studies involves the synthesis of an analog library, followed by purification, characterization, and biological evaluation.

G cluster_synthesis Synthesis & Derivatization cluster_analysis Analysis & Evaluation start This compound mod_A A: N-Alkylation of Sulfonamide start->mod_A Derivatization Reactions mod_B B: Modification of Acetyl Group start->mod_B Derivatization Reactions mod_C C: Substitution on Thiophene Ring start->mod_C Derivatization Reactions library Derivative Library mod_A->library mod_B->library mod_C->library purification Purification (Chromatography, Recrystallization) library->purification characterization Characterization (NMR, MS, IR) purification->characterization bio_assay Biological Assay (e.g., CA Inhibition Assay) characterization->bio_assay data_analysis Data Analysis (IC50 / Ki Determination) bio_assay->data_analysis sar SAR Analysis data_analysis->sar

Caption: Experimental workflow for SAR studies.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reagents are hazardous and should be handled with care.

Protocol 1: N-Alkylation of the Sulfonamide Group

This protocol describes the synthesis of N-substituted derivatives, a common strategy to explore interactions with amino acid residues outside the primary binding pocket of the target enzyme. This example is adapted from the synthesis of Brinzolamide precursors.[4]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Dichloromethane (DCM), anhydrous

  • Desired primary or secondary amine (e.g., 3-methoxypropylamine)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Formation of the Sulfonyl Chloride:

    • Suspend this compound (1.0 eq) in anhydrous dichloromethane (10 volumes).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq) or a solution of PCl₅ (1.2 eq) in DCM dropwise, maintaining the temperature below 10 °C.[4]

    • Stir the reaction mixture at this temperature for 2-4 hours, monitoring the conversion of the starting material by Thin Layer Chromatography (TLC).

  • Reaction with Amine:

    • In a separate flask, dissolve the desired amine (2.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0-5 °C.

    • Slowly add the freshly prepared sulfonyl chloride solution from step 1 to the amine solution, keeping the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Modification of the Acetyl Group (via Bromination)

This protocol creates a highly reactive α-bromoacetyl intermediate, which can be used for further derivatization, for example, by reaction with various nucleophiles. This procedure is adapted from a patented synthesis.[5]

Materials:

  • This compound

  • Ethyl acetate

  • Pyridinium bromide perbromide (PBPB)

  • Sulfuric acid (concentrated)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Bromination Reaction:

    • Suspend this compound (1.0 eq) in ethyl acetate (10 volumes).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Add pyridinium bromide perbromide (1.1 eq) portion-wise over 30 minutes at room temperature.

    • Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethyl acetate and then with water to remove any remaining reagents.

    • Dry the resulting solid (3-bromoacetyl-5-chlorothiophene-2-sulfonamide) under vacuum. The product can be further purified by recrystallization if necessary.

Data Presentation: Structure-Activity Relationships

The following tables summarize the inhibitory activity of various thiophene-based sulfonamides against key human carbonic anhydrase (hCA) isoforms. This data illustrates how structural modifications influence potency and selectivity.

Table 1: SAR of 5-Substituted Thiophene-2-sulfonamides against hCA I and hCA II [6]

Compound IDR Group (at position 5)hCA I (Ki, nM)hCA II (Ki, nM)
1 -H66.4974.88
2 -CH₃85.32120.5
3 -Cl70.1595.21
4 -Br69.8888.64
AAZ *(Standard Inhibitor)25012

*AAZ = Acetazolamide. Data shows that small halogen substituents at the 5-position maintain or slightly improve potency against hCA I and hCA II compared to the unsubstituted analog.

Table 2: SAR of N-Substituted and Thiophene-Modified Sulfonamides against hCA Isoforms [7]

Compound IDScaffold ModificationhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5 Ureido-benzenesulfonamide51.615.43.210.5
6 Triazole-linked butylsulfonate>10,0000.910.12.9
7 Triazole-linked propylsulfonate83.51.815.64.8
AAZ *(Standard Inhibitor)25012255.7

*AAZ = Acetazolamide. This data highlights that modifications of the "tail" of the sulfonamide can dramatically impact isoform selectivity. For instance, compound 6 is a highly potent and selective hCA II/XII inhibitor.

Relevant Signaling Pathway: Carbonic Anhydrase and pH Regulation

Carbonic anhydrases are ubiquitous enzymes that play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). This equilibrium is fundamental to numerous physiological processes. Inhibitors of CA, such as derivatives of this compound, block this reaction, leading to an accumulation of CO₂ and/or a decrease in bicarbonate and proton production, which can have therapeutic effects in various disease states.

G cluster_cell Cellular Environment cluster_effects Physiological Consequences co2 CO₂ h2o H₂O ca Carbonic Anhydrase (CA) co2->ca h2o->ca h2co3 H₂CO₃ (Carbonic Acid) ca->h2co3 Hydration hco3 HCO₃⁻ (Bicarbonate) h2co3->hco3 Rapid Dissociation h_ion H⁺ h2co3->h_ion ion_trans Ion Transport hco3->ion_trans ph_reg pH Regulation h_ion->ph_reg fluid_sec Fluid Secretion (e.g., Aqueous Humor) ion_trans->fluid_sec inhibitor Thiophene Sulfonamide Inhibitor inhibitor->ca Inhibition

Caption: Carbonic Anhydrase signaling pathway.

Conclusion

The this compound scaffold is a validated starting point for the development of potent enzyme inhibitors. The synthetic protocols and SAR data provided in these application notes offer a framework for the rational design and synthesis of novel derivatives. By systematically modifying the core structure and evaluating the biological activity of the resulting analogs, researchers can advance the discovery of new therapeutic agents targeting carbonic anhydrases and other metalloenzymes.

References

Acetylation of 5-Chlorothiophene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the acetylation of 5-chlorothiophene derivatives, a critical process in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The primary focus is on the widely employed Friedel-Crafts acylation, with additional information on alternative methods.

Introduction

Acetylated chlorothiophenes are valuable precursors in organic synthesis. The introduction of an acetyl group to the thiophene ring provides a reactive handle for further functionalization, enabling the construction of more complex molecular architectures. Notably, 2-acetyl-5-chlorothiophene is a key starting material for the synthesis of various pharmaceuticals. This document outlines established protocols for the regioselective acetylation of 2-chlorothiophene to yield 2-acetyl-5-chlorothiophene and discusses other related transformations.

Methodologies for Acetylation

The most prevalent method for the acetylation of chlorothiophenes is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[2][3] The regioselectivity of the reaction on the thiophene ring is influenced by the directing effects of the sulfur atom and the chloro substituent, generally favoring substitution at the 5-position of 2-chlorothiophene.[2][4]

Alternative approaches include microwave-assisted synthesis, which can significantly reduce reaction times.[2]

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the acetylation of 2-chlorothiophene and related reactions.

Starting MaterialAcetylating AgentCatalyst/SolventReaction ConditionsProductYield (%)Reference
2-ChlorothiopheneAcetyl chlorideAluminum trichloride-2-Acetyl-5-chlorothiophene91[5]
2-ChlorothiopheneAcetic anhydridePhosphoric acid / Ethylene dichlorideReflux, 4h5-Chloro-2-acetylthiophene97[6]
ThiopheneAcetyl chlorideLewis Acid-5 to 20 °C, 1-8h2-Acetylthiophene-[7]
2-ChlorothiopheneTrichloroacetyl chlorideAluminum trichloride-2-Trichloroacetyl-5-chlorothiophene-[8]
3-ChlorothiopheneAcetyl chlorideAluminum trichloride / Carbon disulfideMicrowave irradiation3-Acetyl-5-chlorothiophene-[2]
5-Chloro-2-acetylthiopheneSodium chlorite, Potassium dihydrogen phosphateAcetone0-30 °C5-Chlorothiophene-2-carboxylic acid68.7-82.5[8][9]
5-Chloro-2-acetylthiopheneChlorine bleach liquorWater40-50 °C, 5h2-Chloro-5-thiophenic acid93-95[6]

Experimental Protocols

Protocol 1: Friedel-Crafts Acetylation of 2-Chlorothiophene with Acetyl Chloride

This protocol describes the synthesis of 2-acetyl-5-chlorothiophene using acetyl chloride and aluminum trichloride.[5]

Materials:

  • 2-Chlorothiophene

  • Acetyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or ethylene dichloride

  • Crushed ice

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum trichloride in anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension while maintaining the temperature between 0-5 °C.

  • After the addition is complete, add 2-chlorothiophene dropwise to the reaction mixture, ensuring the temperature remains at 0-5 °C.

  • Once the addition of 2-chlorothiophene is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing 1 M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-acetyl-5-chlorothiophene.

Protocol 2: Acetylation of 2-Chlorothiophene with Acetic Anhydride

This protocol details the synthesis of 5-chloro-2-acetylthiophene using acetic anhydride and phosphoric acid as a catalyst.[6]

Materials:

  • 2-Chlorothiophene

  • Acetic anhydride

  • Phosphoric acid (catalytic amount)

  • Ethylene dichloride

  • Water

  • Liquid caustic soda (e.g., sodium hydroxide solution)

Procedure:

  • In a reaction vessel, combine 2-chlorothiophene, ethylene dichloride, and acetic anhydride in a weight ratio of approximately 10:30:17.[6]

  • Add a catalytic amount of phosphoric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After the insulation period, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture.

  • Neutralize the mixture by adding liquid caustic soda until the pH is neutral.

  • Separate the organic layer.

  • Concentrate the organic layer under reduced pressure to obtain 5-chloro-2-acetylthiophene.

Visualizations

Friedel-Crafts Acetylation Workflow

The following diagram illustrates the general workflow for the Friedel-Crafts acetylation of a chlorothiophene derivative.

Friedel_Crafts_Workflow Start Start Reactants 1. Mix Chlorothiophene & Acetylating Agent Start->Reactants Catalyst 2. Add Lewis Acid Catalyst (e.g., AlCl₃) Reactants->Catalyst Reaction 3. Reaction (Controlled Temperature) Catalyst->Reaction Quench 4. Quench Reaction (e.g., Ice/HCl) Reaction->Quench Workup 5. Extraction & Washing Quench->Workup Purification 6. Purification (Recrystallization/Chromatography) Workup->Purification Product Final Product: Acetylated Chlorothiophene Purification->Product

Caption: General workflow for Friedel-Crafts acetylation.

Logical Relationship of Synthesis

This diagram shows the synthetic relationship starting from 2-chlorothiophene to subsequent valuable derivatives.

Synthesis_Pathway Thiophene 2-Chlorothiophene Acetylation Acetylation (Friedel-Crafts) Thiophene->Acetylation Acetyl Chloride/ Acetic Anhydride AcetylThiophene 2-Acetyl-5-chlorothiophene Acetylation->AcetylThiophene Oxidation Oxidation AcetylThiophene->Oxidation e.g., NaOCl CarboxylicAcid 5-Chlorothiophene-2-carboxylic acid Oxidation->CarboxylicAcid FurtherDerivatives Further Derivatization CarboxylicAcid->FurtherDerivatives APIs Active Pharmaceutical Ingredients (APIs) FurtherDerivatives->APIs

Caption: Synthetic pathway from 2-chlorothiophene.

References

Application Notes & Protocols: The Role of the Rho Kinase (ROCK) Signaling Pathway in Ophthalmic Drug Development and Glaucoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glaucoma, a leading cause of irreversible blindness globally, is characterized by the progressive death of retinal ganglion cells (RGCs) and subsequent optic nerve damage.[1][2] A primary and modifiable risk factor for glaucoma is elevated intraocular pressure (IOP), which typically results from increased resistance to aqueous humor outflow through the trabecular meshwork (TM).[3][4] The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has emerged as a critical regulator of this outflow.[1][5] Activation of the Rho/ROCK pathway in the TM increases cellular contraction, stiffness, and extracellular matrix deposition, thereby impeding aqueous humor outflow and raising IOP.[4][6][7]

Consequently, inhibitors of the ROCK pathway represent a novel class of glaucoma medications that directly target the diseased tissue to lower IOP.[2][8] Beyond their primary function of enhancing outflow facility, ROCK inhibitors have also demonstrated additional therapeutic benefits, including increasing ocular blood flow, providing neuroprotection to RGCs, and exhibiting anti-scarring properties, making the ROCK pathway a multifaceted target in ophthalmic drug development.[1][4][6][9] These application notes provide an overview of the ROCK pathway, quantitative data on the efficacy of approved ROCK inhibitors, and detailed protocols for evaluating novel compounds targeting this pathway.

The Rho/ROCK Signaling Pathway in Aqueous Humor Outflow

The canonical RhoA/ROCK pathway is a pivotal regulator of actomyosin-based contractility in the cells of the trabecular meshwork and Schlemm's canal.[5] The pathway is initiated by the activation of the small GTPase, RhoA, often triggered by G protein-coupled receptors.[1] Activated RhoA then stimulates its downstream effector, ROCK. ROCK, which has two isoforms (ROCK1 and ROCK2), modulates the actin cytoskeleton through two primary mechanisms:

  • Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[1][5] This action prevents the dephosphorylation of the myosin light chain (MLC), leading to a sustained state of MLC phosphorylation, which promotes actin-myosin interaction and cellular contraction.[2][10]

  • Activation of LIM Kinase: ROCK can also phosphorylate and activate LIM kinase (LIMK).[1][10] Activated LIMK then phosphorylates and inactivates cofilin, a protein responsible for actin filament depolymerization.[10] Inactivating cofilin leads to the stabilization and accumulation of F-actin stress fibers.[10][11]

The combined result of these actions is increased TM cell contractility, cytoskeletal stiffness, and altered cell-matrix adhesions, which collectively increase resistance to aqueous humor outflow and elevate IOP.[6][9]

G GPCR GPCR Activation (e.g., LPA, ET-1) RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP GDP ROCK ROCK (ROCK1 / ROCK2) RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK MLCP MLCP (Myosin Phosphatase) ROCK->MLCP Inhibits ROCKi ROCK Inhibitors (Netarsudil, Ripasudil) ROCKi->ROCK Inhibits Cofilin Cofilin-P (Inactive) LIMK->Cofilin Inhibits Actin Actin Polymerization (Stress Fibers) Outcome Reduced Aqueous Outflow Increased IOP Actin->Outcome MLC Myosin Light Chain-P MLCP->MLC Dephosphorylates Contraction Cell Contraction & Stiffness MLC->Contraction Contraction->Outcome

Caption: The RhoA/ROCK signaling pathway in trabecular meshwork cells leading to increased IOP.

Application Note: Efficacy of ROCK Inhibitors in Glaucoma

ROCK inhibitors directly counteract the pathological effects of an overactive Rho/ROCK pathway in the trabecular meshwork. By inhibiting ROCK, these drugs prevent the phosphorylation of MLCP and the activation of LIMK, leading to the disassembly of actin stress fibers and relaxation of TM cells.[2][8] This cellular relaxation increases the effective filtration area of the TM, enhances aqueous humor outflow facility, and subsequently lowers IOP.[3][6] Two prominent ROCK inhibitors used in clinical practice are Netarsudil and Ripasudil.

Quantitative Data on ROCK Inhibitor Efficacy

The following tables summarize clinical data demonstrating the IOP-lowering effects of Netarsudil and Ripasudil in various patient populations.

Table 1: Summary of Clinical Efficacy for Netarsudil (Rhopressa®)

Study Context Dosage Baseline IOP (mmHg) Mean IOP Reduction % Reduction Citation
Phase 2 (Japan) 0.02% QD Not specified 4.4 - 4.8 mmHg Not specified [12]
Phase 2 (Japan) 0.04% QD Not specified 4.8 - 5.1 mmHg Not specified [12]
Refractory Glaucoma 0.02% QD 17.2 2.1 mmHg 12.2% [13]
Real-World (Phase 4) 0.02% QD Not specified - 16.9% (monotherapy) [14]
Adjunct Therapy 0.02% QD Not specified 4.3 - 4.5 mmHg 20.5% - 20.9% [14]
Adjunct to Max Therapy 0.02% QD 16.7 2.3 mmHg 13.7% [15]

| Phase 2 vs. Vehicle | 0.02% QD | ~22.6 | 4.5 mmHg | ~20% |[3] |

Table 2: Summary of Clinical Efficacy for Ripasudil (Glanatec®)

Study Context Dosage Baseline IOP (mmHg) Mean IOP Reduction % Reduction Citation
Adjunct to Timolol 0.4% BID Not specified 2.2 - 3.2 mmHg Not specified [16]
Adjunct to Latanoprost 0.4% BID Not specified 2.4 - 2.9 mmHg Not specified [16]
Post-Marketing (POAG) 0.4% BID Not specified 2.9 mmHg Not specified [17]
Post-Marketing (NTG) 0.4% BID Not specified 1.7 mmHg Not specified [17]

| Ocular HTN w/ Inflammation | 0.4% BID | 26.4 | 12.7 mmHg (at 3 mo) | 48.1% |[18] |

Note: QD = once daily; BID = twice daily; POAG = Primary Open-Angle Glaucoma; NTG = Normal-Tension Glaucoma; HTN = Hypertension. IOP reduction values can vary based on baseline IOP and specific patient characteristics.

Experimental Protocols

Evaluating the efficacy and mechanism of novel ROCK inhibitors requires robust in vitro and in vivo models. The following protocols provide standardized methodologies for these assessments.

Protocol 1: In Vitro Assessment of ROCK Inhibitor Activity in Human Trabecular Meshwork (HTM) Cells

This protocol details the culture of HTM cells, induction of a glaucomatous phenotype, and assessment of a test compound's ability to reverse cytoskeletal changes.

A. Materials and Reagents

  • Primary or transformed Human Trabecular Meshwork (HTM) cells

  • HTM Cell Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[19]

  • TGF-β2 or Dexamethasone (for glaucoma phenotype induction)[11][20]

  • Test ROCK inhibitor compound and vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-labeled Phalloidin (for F-actin)

  • DAPI or Hoechst stain (for nuclei)

  • Antibodies for Western Blot: anti-p-MLC, anti-p-MYPT1, anti-β-actin

B. Methodology

  • Cell Culture:

    • Culture HTM cells in growth medium at 37°C and 5% CO₂.[20]

    • Subculture cells when they reach 80-90% confluency. Use passages 3-8 for experiments to ensure stable phenotype.[20]

    • Seed cells onto appropriate plates (e.g., 12-well chamber slides for imaging, 6-well plates for protein extraction) at a density of 1.5 x 10⁴ cells per well.[20] Allow cells to adhere overnight.

  • Induction and Treatment:

    • Replace growth medium with low-serum medium (e.g., 1% FBS) for 24 hours to serum-starve the cells.[19]

    • To induce a glaucomatous phenotype, treat cells with an agent like Dexamethasone (e.g., 100 nM) or TGF-β2 (e.g., 5 ng/mL) for 24-48 hours.[11][20]

    • Following induction, add the test ROCK inhibitor at various concentrations (e.g., 1 nM to 10 µM) or vehicle control. Co-incubate for 24 hours.

  • Endpoint 1: F-Actin Staining (Immunofluorescence):

    • Wash cells gently with PBS.

    • Fix cells with 4% PFA for 15 minutes.[19]

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.[19]

    • Block non-specific binding with 1% BSA for 30 minutes.[19]

    • Incubate with fluorescently-labeled phalloidin for 1 hour at room temperature in the dark.[19]

    • Counterstain nuclei with DAPI for 5 minutes.[19]

    • Wash with PBS and mount coverslips.

    • Visualize using a fluorescence or confocal microscope. Assess changes in stress fiber formation and cell morphology.

  • Endpoint 2: Western Blot Analysis:

    • Lyse cells and collect protein. Quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA for 1 hour.[19]

    • Incubate with primary antibodies (e.g., anti-p-MLC, anti-p-MYPT1) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.[19]

    • Detect bands using a chemiluminescent substrate. Quantify band intensity and normalize to a loading control (e.g., β-actin).

Protocol 2: In Vivo Assessment of IOP-Lowering Efficacy in an Animal Model

This protocol describes the use of a steroid-induced ocular hypertension model in rabbits or mice to evaluate the IOP-lowering effect of a test compound.

A. Materials and Reagents

  • New Zealand White rabbits or C57BL/6 mice

  • Topical corticosteroid (e.g., 0.1% Dexamethasone or 1% Prednisolone Acetate)

  • Test ROCK inhibitor compound formulated for topical ophthalmic delivery

  • Vehicle control formulation

  • Tonometer suitable for animal use (e.g., Tono-Pen, TonoLab)

  • Topical anesthetic (e.g., 0.5% Proparacaine HCl)

B. Methodology

  • Animal Acclimation and Baseline:

    • Acclimate animals for at least one week before the study begins.

    • Measure baseline IOP in both eyes for 3 consecutive days to establish a stable baseline. Measurements should be taken at the same time each day.

  • Induction of Ocular Hypertension (OHT):

    • Instill one drop (approx. 30-50 µL) of the corticosteroid solution into one eye of each animal, once or twice daily. The contralateral eye can serve as a normotensive control.

    • Continue steroid administration and monitor IOP 2-3 times per week. A significant and stable elevation in IOP (e.g., >5 mmHg above baseline) is typically achieved in 2-4 weeks.

  • Treatment Phase:

    • Randomize animals with stable OHT into treatment groups (e.g., Vehicle, Test Compound at low/mid/high doses).

    • Discontinue steroid treatment.

    • Administer one drop of the assigned treatment to the OHT eye, typically once or twice daily, for a predetermined period (e.g., 1-4 weeks).

  • IOP Measurement and Analysis:

    • Measure IOP at defined time points post-dose (e.g., 0, 2, 4, 8, 24 hours) on selected days throughout the treatment period.

    • Anesthetize the cornea with a drop of proparacaine before each measurement.

    • Calculate the mean IOP for each group at each time point.

    • The primary endpoint is the change in IOP from the hypertensive baseline. Compare the IOP reduction in the active treatment groups to the vehicle group using appropriate statistical analysis (e.g., ANOVA).

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy & Safety start Novel Compound Library invitro_assay Biochemical Assay (ROCK1/ROCK2 IC50) start->invitro_assay cell_assay Cell-Based Assay (HTM Cells) invitro_assay->cell_assay Hits lead_select Lead Candidate Selection cell_assay->lead_select Validated Hits model_induce Ocular Hypertension Animal Model Induction lead_select->model_induce Proceed iop_study IOP Reduction Study (Dose-Response) model_induce->iop_study neuro_study Neuroprotection Study (Optic Nerve Crush Model) iop_study->neuro_study Efficacious Leads tox_study Ocular Tolerability & Toxicology neuro_study->tox_study final Preclinical Candidate for IND tox_study->final Safe & Efficacious Candidate

Caption: Preclinical workflow for the development of a novel ROCK inhibitor for glaucoma therapy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Acetyl-5-chlorothiophene-2-sulfonamide synthesis.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process. A common route involves the initial synthesis of a key intermediate, 2-acetyl-4-chlorothiophene, followed by chlorosulfonation and subsequent amidation. The overall pathway can be visualized as follows:

Synthesis Pathway Thiophene 2-Chlorothiophene Intermediate1 2-Acetyl-4-chlorothiophene Thiophene->Intermediate1 Friedel-Crafts Acetylation Intermediate2 3-Acetyl-5-chlorothiophene-2-sulfonyl chloride Intermediate1->Intermediate2 Chlorosulfonation FinalProduct This compound Intermediate2->FinalProduct Amidation

A simplified overview of the synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical steps influencing the overall yield of this compound synthesis?

A1: The overall yield is highly dependent on the efficiency of three key steps: the Friedel-Crafts acetylation to form 2-acetyl-4-chlorothiophene, the subsequent chlorosulfonation, and the final amidation step. Optimizing the reaction conditions, purity of reagents, and work-up procedures for each of these stages is crucial for maximizing the final product yield.

Q2: What are the common side products that can form during the synthesis?

A2: During the Friedel-Crafts acetylation of 2-chlorothiophene, regioisomers such as 2-acetyl-3-chlorothiophene and 2-acetyl-5-chlorothiophene can be formed. In the chlorosulfonation step, incomplete reaction can leave unreacted starting material, and harsh conditions may lead to degradation. During amidation, hydrolysis of the sulfonyl chloride back to the sulfonic acid can occur if moisture is present.

Q3: How can I purify the final product, this compound?

A3: Purification of the final product can typically be achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the product and impurities. Column chromatography can also be employed for purification if recrystallization is not effective in removing all impurities.

Troubleshooting Guides

Low Yield in Friedel-Crafts Acetylation of 2-Chlorothiophene

The Friedel-Crafts acetylation of 2-chlorothiophene to 2-acetyl-4-chlorothiophene is a critical step. Low yields are a common issue.

Potential Cause Suggested Solution
Inactive Lewis Acid Catalyst (e.g., AlCl₃) The Lewis acid is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use a fresh, unopened container of the Lewis acid or purify the existing stock.
Incorrect Stoichiometry The molar ratio of the Lewis acid to the acylating agent and substrate is critical. For some Friedel-Crafts acylations, a stoichiometric amount of the catalyst is required. Carefully check and optimize the molar ratios of your reactants.
Suboptimal Reaction Temperature Low temperatures can lead to an incomplete reaction, while high temperatures can promote side reactions and decomposition. The optimal temperature should be determined experimentally, often starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature.
Formation of Isomeric Byproducts The formation of other isomers like 2-acetyl-3-chlorothiophene and 2-acetyl-5-chlorothiophene can reduce the yield of the desired 2-acetyl-4-chlorothiophene. The choice of solvent and the rate of addition of reactants can influence regioselectivity.
Inefficient Quenching and Work-up The product can be lost during the work-up procedure. Ensure that the reaction is properly quenched (e.g., with ice-cold dilute HCl) and that the extraction process is efficient. Multiple extractions with a suitable organic solvent are recommended.

digraph "Troubleshooting_Friedel_Crafts" {
graph [nodesep=0.3, ranksep=0.3];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Low Yield in Acetylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Check Lewis Acid Activity"]; CheckStoichiometry [label="Verify Reactant Ratios"]; CheckTemp [label="Optimize Reaction Temperature"]; CheckWorkup [label="Improve Quenching/Work-up"]; Result [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckCatalyst; Start -> CheckStoichiometry; Start -> CheckTemp; Start -> CheckWorkup; CheckCatalyst -> Result; CheckStoichiometry -> Result; CheckTemp -> Result; CheckWorkup -> Result; }

A troubleshooting workflow for low yields in the Friedel-Crafts acetylation step.
Low Yield in Chlorosulfonation and Amidation Steps

Issues in the chlorosulfonation of 2-acetyl-4-chlorothiophene and the subsequent amidation can also significantly impact the final yield.

Potential Cause Suggested Solution
Hydrolysis of Sulfonyl Chloride The intermediate 3-acetyl-5-chlorothiophene-2-sulfonyl chloride is highly reactive and susceptible to hydrolysis. Both the chlorosulfonation and amidation steps must be carried out under strictly anhydrous conditions.
Incomplete Chlorosulfonation The reaction with chlorosulfonic acid may be incomplete. Monitor the reaction progress using techniques like TLC or HPLC. Consider adjusting the reaction time, temperature, or the amount of chlorosulfonic acid used. The reaction of 2-acetylthiophene with neat chlorosulfuric acid has been reported to yield the 5-acetyl-3-chlorosulfonated thiophene in 35% yield[1].
Inefficient Amidation The reaction of the sulfonyl chloride with an ammonia source (e.g., ammonium hydroxide) may be inefficient. Ensure proper mixing and consider the concentration of the ammonia source. The reaction is often performed at low temperatures (e.g., 0-5 °C) to control exothermicity.
Side Reactions At higher temperatures, side reactions can occur, leading to the formation of byproducts and a decrease in the desired product. Careful temperature control is essential during both the chlorosulfonation and amidation steps.
Product Loss During Isolation The final product may be lost during filtration, washing, or drying. Ensure that the product is fully precipitated before filtration and wash with a minimal amount of cold solvent to avoid dissolving the product.

Data Presentation: Comparison of Reaction Conditions for 2-Acetyl-4-chlorothiophene Synthesis

The yield of the intermediate, 2-acetyl-4-chlorothiophene, can vary significantly depending on the chosen synthetic route and reaction conditions.

Chlorinating Agent Lewis Acid Solvent Temperature Reaction Time Yield Reference
Cl₂ in CCl₄AlCl₃CHCl₃0 °C to 25 °C12 h36%[2]
Trichloroisocyanuric acidAlCl₃Dichloromethane10-15 °C2 h82.48%[2]
N-chlorosuccinimide (NCS)AlCl₃DichloromethaneRoom Temp6 h71.8%[3]
Chlorine gas--0 °C-43%[]

Experimental Protocols

Synthesis of 2-Acetyl-4-chlorothiophene (High-Yield Method)

This protocol is based on a method reported to give a high yield of the intermediate.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-acetylthiophene (1 equivalent) in dichloromethane.

  • Addition of Reagents: Add trichloroisocyanuric acid (0.4 equivalents) to the solution.

  • Lewis Acid Addition: Slowly add aluminum trichloride (5 equivalents) in portions while maintaining the temperature between 10-15 °C. The addition should take approximately 2 hours.

  • Reaction: Stir the reaction mixture at 10-15 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and 1 M hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation to obtain 2-acetyl-4-chlorothiophene.

Synthesis of this compound

This protocol describes the conversion of an intermediate thioether to the final sulfonamide product.[5]

  • Reaction Setup: In a reaction vessel, suspend 3-acetyl-5-chloro-2-(benzylthio)thiophene (1 equivalent) in a mixture of ethyl acetate and water.

  • Cooling: Cool the stirred mixture to 0-5 °C.

  • Chlorination: Bubble chlorine gas through the mixture while maintaining the temperature between 0-5 °C. Monitor the reaction for completion by TLC.

  • Amidation: After the chlorination is complete, slowly add ammonium hydroxide solution while keeping the temperature at 0-5 °C.

  • Reaction: Stir the reaction mixture for 30 minutes at 0-5 °C and monitor for completion by TLC.

  • Solvent Removal: Distill off the ethyl acetate under reduced pressure at a temperature below 60 °C.

  • Isolation: The solid product can then be isolated by filtration, washed, and dried.

References

Purification of crude 3-Acetyl-5-chlorothiophene-2-sulfonamide via recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3-Acetyl-5-chlorothiophene-2-sulfonamide via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures.[1] The process involves dissolving the crude this compound in a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[1][2]

Q2: What are the ideal properties of a solvent for the recrystallization of this compound?

An ideal solvent for this process should:

  • Completely dissolve the compound at elevated temperatures but have poor solubility at room temperature or below.[2]

  • Either not dissolve impurities at all, or dissolve them very well even at low temperatures.

  • Be chemically inert, not reacting with the this compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

Q3: Which solvents are commonly used for the recrystallization of sulfonamides like this compound?

Q4: What are the critical steps in the recrystallization process?

The key steps for a successful recrystallization are:

  • Solvent Selection: Choosing an appropriate solvent or solvent system.[6]

  • Dissolution: Dissolving the crude solid in a minimum amount of the hot solvent.[2][6]

  • Decolorization/Filtration of Insoluble Impurities (if necessary): Using activated charcoal to remove colored impurities and performing a hot gravity filtration to remove insoluble particles.[6][7]

  • Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed to promote the formation of well-defined crystals.[2][6]

  • Isolation of Crystals: Separating the purified crystals from the mother liquor, typically by vacuum filtration.[2][8]

  • Washing: Rinsing the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

  • Drying: Thoroughly drying the crystals to remove any residual solvent.[8]

Troubleshooting Guides

Issue 1: The compound "oils out" instead of forming crystals.

Q: My this compound is separating as an oil, not crystals. What should I do?

A: "Oiling out" typically occurs if the solution is supersaturated at a temperature above the melting point of the compound in that solvent. Here are some solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[9]

  • Lower the Crystallization Temperature: Opt for a solvent with a lower boiling point.[9]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound to encourage crystal growth.[9]

  • Slow Cooling: Ensure the solution cools down slowly. Rapid cooling can sometimes promote oiling. Allow the flask to cool to room temperature before placing it in an ice bath.[9]

Issue 2: Very low or no crystal formation upon cooling.

Q: I've cooled the solution, but very few or no crystals have formed. How can I improve the yield?

A: This issue often points to the use of excessive solvent or a supersaturated solution that is reluctant to crystallize.

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again.[10]

  • Induce Crystallization:

    • Scratching: Gently scratch the inner surface of the flask with a glass rod to create nucleation sites for crystal growth.[10]

    • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cooled solution.[10]

  • Ensure Complete Cooling: After the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.[9]

Issue 3: The resulting crystals are colored or appear impure.

Q: The crystals I obtained are not the expected off-white color. How can I remove colored impurities?

A: Colored impurities can often be removed using activated charcoal.

  • Activated Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Gravity Filtration: It is crucial to perform a hot gravity filtration to remove the charcoal while the solution is still hot. If the solution cools during this step, the desired compound may prematurely crystallize on the filter paper. Use a pre-warmed funnel to prevent this.[7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 160982-10-5[3][5][11]
Molecular Formula C₆H₆ClNO₃S₂[11][]
Molecular Weight 239.70 g/mol [5][]
Appearance Off-white solid[3]
Melting Point 182 °C (decomposes)[3]
Boiling Point 453 °C at 760 mmHg[3][]
Solubility Soluble in Methanol[3]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[3]

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., methanol, ethanol, or a toluene/hexane mixture). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorized or if insoluble impurities are present): Pre-warm a stemless funnel and a new flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove the charcoal or other solid impurities.[7]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice-water bath.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[9]

  • Drying: Dry the purified crystals, for instance, in a desiccator under vacuum, until a constant weight is achieved.[9]

Mandatory Visualization

Recrystallization_Workflow start Start: Crude 3-Acetyl-5- chlorothiophene-2-sulfonamide dissolve Dissolve in minimum amount of hot solvent start->dissolve impurities Insoluble impurities or colored solution? dissolve->impurities hot_filtration Perform hot gravity filtration (with activated charcoal if needed) impurities->hot_filtration Yes cool Cool solution slowly to room temperature impurities->cool No hot_filtration->cool oiling_out Compound 'oils out'? cool->oiling_out ice_bath Cool in ice bath crystals_formed Crystals formed? ice_bath->crystals_formed filter_wash Collect crystals by vacuum filtration and wash with cold solvent crystals_formed->filter_wash Yes troubleshoot_no_crystals Troubleshooting: - Add seed crystal - Scratch flask - Reduce solvent volume crystals_formed->troubleshoot_no_crystals No dry Dry purified crystals filter_wash->dry end End: Pure 3-Acetyl-5- chlorothiophene-2-sulfonamide dry->end troubleshoot_no_crystals->ice_bath oiling_out->ice_bath No troubleshoot_oiling Troubleshooting: - Reheat and add more solvent - Cool more slowly oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->dissolve

Caption: Workflow for the Purification of this compound.

References

Troubleshooting side reactions during the sulfonylation of 5-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the sulfonylation of 5-chlorothiophene to produce 5-chlorothiophene-2-sulfonyl chloride. The following question-and-answer format directly addresses common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the sulfonylation of 5-chlorothiophene?

The primary objective is the regioselective introduction of a sulfonyl chloride group (-SO₂Cl) onto the C2 position of the 5-chlorothiophene ring, yielding 5-chlorothiophene-2-sulfonyl chloride. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Q2: What are the most common side reactions observed during this process?

The most prevalent side reactions include:

  • Formation of Diaryl Sulfone: This occurs when the newly formed sulfonyl chloride reacts with another molecule of 5-chlorothiophene.

  • Hydrolysis of the Sulfonyl Chloride: The desired product is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, especially during aqueous workup.

  • Polysulfonylation: Introduction of more than one sulfonyl chloride group onto the thiophene ring, particularly if harsh reaction conditions or a large excess of the sulfonating agent are used.

  • Incomplete Reaction: Unreacted 5-chlorothiophene remaining in the final product mixture.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). GC-MS is particularly useful for identifying the product and any byproducts formed.[1][2]

Troubleshooting Guide

Issue 1: Low Yield of 5-Chlorothiophene-2-sulfonyl Chloride

A low yield of the desired product is a common issue that can be attributed to several factors. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solution Explanation
Incomplete Reaction Increase reaction time or temperature moderately. Ensure efficient stirring.The sulfonylation of the deactivated 5-chlorothiophene ring may require sufficient time and thermal energy to proceed to completion.
Product Hydrolysis Minimize contact with water during workup. Use anhydrous solvents and glassware. Perform aqueous extractions quickly at low temperatures.5-Chlorothiophene-2-sulfonyl chloride is moisture-sensitive and readily hydrolyzes to the sulfonic acid, which is often lost in the aqueous phase during extraction.
Suboptimal Stoichiometry Use a sufficient excess of chlorosulfonic acid. A general starting point is a 2.5 to 4-fold molar excess.A significant excess of the sulfonating agent helps to drive the reaction to completion and can suppress the formation of diaryl sulfone.
Loss during Purification If purifying by distillation, ensure a good vacuum to keep the temperature low. For solid products, consider recrystallization from a non-polar, anhydrous solvent.The product can be thermally labile, and prolonged exposure to high temperatures during distillation can lead to decomposition.
Issue 2: Significant Formation of Diaryl Sulfone Byproduct

The formation of the diaryl sulfone is a competitive reaction. Strategies to minimize its formation are detailed below.

Parameter Recommendation to Minimize Sulfone Formation Rationale
Order of Addition Slowly add 5-chlorothiophene to the cooled chlorosulfonic acid.This ensures that the 5-chlorothiophene is always in the presence of a large excess of the sulfonating agent, favoring the formation of the sulfonyl chloride over the diaryl sulfone.
Stoichiometry Increase the molar excess of chlorosulfonic acid.A higher concentration of the sulfonating agent increases the rate of the desired sulfonylation reaction relative to the subsequent reaction of the product with the starting material.
Temperature Maintain a low reaction temperature, especially during the addition of 5-chlorothiophene.Higher temperatures can increase the rate of the bimolecular reaction leading to the sulfone byproduct.
Issue 3: Presence of Polysulfonylated Byproducts

While less common for this specific substrate under controlled conditions, polysulfonylation can occur.

Potential Cause Recommended Solution Explanation
Excessive Reaction Temperature Maintain the recommended reaction temperature profile.Higher temperatures provide the activation energy for further substitution on the deactivated ring.
Prolonged Reaction Time Monitor the reaction and stop it once the starting material is consumed.Extended reaction times, especially at elevated temperatures, can lead to the formation of undesired polysulfonylated species.
Large Excess of Sulfonating Agent Use a moderate excess of chlorosulfonic acid (e.g., 2.5-4 equivalents).While an excess is needed, a very large excess can promote further reaction.

Experimental Protocols

Detailed Protocol for the Synthesis of 5-Chlorothiophene-2-sulfonyl chloride

This protocol is adapted from established literature procedures.

Materials:

  • 2-Chlorothiophene

  • Chlorosulfonic acid

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (anhydrous)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Air condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • High vacuum distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, air condenser, and dropping funnel, add chlorosulfonic acid (approximately 3.6 moles).

  • With stirring, add phosphorus pentachloride (PCl₅) (approximately 1.44 moles) in portions over 45 minutes. Control any exotherm with an ice bath.

  • Cool the resulting solution to 0-5 °C using an ice bath.

  • Slowly add 2-chlorothiophene (approximately 1.2 moles) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully pour the reaction mixture onto crushed ice (approximately 3 L) with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 300 mL).

  • Combine the organic extracts and wash sequentially with water (1 x 200 mL), saturated sodium bicarbonate solution (1 x 250 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by high vacuum distillation (boiling point ~110-112 °C at reduced pressure) to yield 5-chlorothiophene-2-sulfonyl chloride. A reported yield for a similar procedure is around 88%.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents Charge Chlorosulfonic Acid and PCl5 cooling Cool to 0-5 °C reagents->cooling addition Add 2-Chlorothiophene (maintain < 10 °C) cooling->addition stirring Stir Overnight at RT addition->stirring quench Quench on Ice stirring->quench extraction Extract with CH2Cl2 quench->extraction wash Wash with H2O, NaHCO3, Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate distillation High Vacuum Distillation concentrate->distillation

Caption: Experimental workflow for the synthesis of 5-chlorothiophene-2-sulfonyl chloride.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC, GC) start->check_reaction check_workup Review Workup Procedure start->check_workup check_byproducts Analyze for Byproducts (GC-MS) start->check_byproducts incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains complete Reaction Complete check_reaction->complete No Starting Material hydrolysis Product Hydrolysis check_workup->hydrolysis Excessive Contact with Water sulfone Diaryl Sulfone Formation check_byproducts->sulfone Sulfone Peak Detected solution_incomplete Increase Reaction Time/ Temperature incomplete->solution_incomplete solution_hydrolysis Use Anhydrous Conditions, Fast & Cold Workup hydrolysis->solution_hydrolysis solution_sulfone Adjust Stoichiometry & Order of Addition sulfone->solution_sulfone

Caption: Decision tree for troubleshooting low product yield.

Main and Side Reaction Pathways

reaction_pathways start 5-Chlorothiophene reagent + ClSO3H start->reagent product 5-Chlorothiophene-2-sulfonyl chloride (Desired Product) reagent->product Main Reaction sulfone Di(5-chlorothien-2-yl) sulfone (Side Product) product->sulfone + 5-Chlorothiophene hydrolysis 5-Chlorothiophene-2-sulfonic acid (Hydrolysis Product) product->hydrolysis + H2O polysulfonylated Polysulfonylated Product (Side Product) product->polysulfonylated + ClSO3H (Excess/Heat)

Caption: Key reaction pathways in the sulfonylation of 5-chlorothiophene.

References

Optimizing reaction conditions for acetylation of thiophene compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acetylation of thiophene compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this crucial synthetic transformation.

Troubleshooting Guide

This section addresses specific problems that may arise during the acetylation of thiophene and its derivatives, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My reaction shows low or no conversion to the desired acetylated product. What are the common causes and how can I improve the yield?

A1: Low conversion is a frequent issue that can often be traced back to several key factors related to reagents and reaction conditions.

  • Inactive Catalyst: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which can lead to deactivation.[1] Similarly, solid acid catalysts such as zeolites require proper activation to ensure their catalytic sites are available.[1]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. For solid acid catalysts like Hβ zeolite, perform activation, which typically involves calcination at high temperatures (e.g., 550°C for 4 hours) to remove adsorbed water.[1][2]

  • Insufficient Catalyst Loading: The reaction rate and overall conversion are directly influenced by the amount of catalyst used.[3]

    • Solution: Systematically increase the catalyst loading. Studies have demonstrated that thiophene conversion increases with the amount of catalyst used.[3]

  • Low Reaction Temperature: The rate of Friedel-Crafts acetylation is highly temperature-dependent.

    • Solution: Gradually increase the reaction temperature. For example, when using Hβ zeolite with acetic anhydride, raising the temperature from 40°C to 60°C can significantly enhance the reaction rate, potentially leading to complete conversion.[1][3]

  • Suboptimal Reactant Ratio: The molar ratio of thiophene to the acetylating agent is critical.

    • Solution: To drive the reaction forward, an excess of the acetylating agent can be used. A thiophene to acetic anhydride molar ratio of 1:3 has been reported as optimal in some systems.[3][4] Conversely, to minimize the risk of diacylation, using an excess of thiophene is recommended.[4]

  • Impure Reactants: Impurities within the thiophene starting material, particularly other sulfur-containing compounds, can poison the catalyst.[5]

    • Solution: Verify the purity of the starting materials. If impurities are suspected, purification of the thiophene prior to the reaction is advisable.[4][5]

G cluster_problem Problem Identification cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions start Low or No Conversion check_catalyst Catalyst Active? start->check_catalyst check_temp Temp Optimal? check_catalyst->check_temp Yes sol_catalyst Use Anhydrous Conditions Activate Solid Catalyst check_catalyst->sol_catalyst No check_ratio Ratio Correct? check_temp->check_ratio Yes sol_temp Increase Reaction Temperature check_temp->sol_temp No check_purity Reagents Pure? check_ratio->check_purity Yes sol_ratio Optimize Molar Ratio (e.g., 1:3 Thiophene:Ac₂O) check_ratio->sol_ratio No sol_purity Purify Starting Materials check_purity->sol_purity No

A step-by-step workflow for troubleshooting low conversion rates in thiophene acetylation.

Q2: My reaction is producing a significant amount of dark, tar-like material. What is causing this and how can it be prevented?

A2: Tar formation, or polymerization, is a common side reaction, especially with highly reactive heterocycles like thiophene, and is often promoted by harsh reaction conditions.[6]

  • Excessively High Reaction Temperature: While heat can increase conversion, too much can decrease selectivity and promote the formation of polymeric byproducts.[1]

    • Solution: Find the optimal temperature that balances a reasonable reaction rate with minimal side product formation. Careful temperature monitoring and control are crucial.[7]

  • Harsh Catalyst: Strong Lewis acids, such as AlCl₃, are known to react with thiophene and cause significant tarring.[6]

    • Solution: Opt for milder Lewis acids like stannic chloride (SnCl₄) or zinc chloride (ZnCl₂).[6][7][8] Alternatively, solid acid catalysts like zeolites are often more selective and reduce the risk of polymerization.[7]

  • Rate of Reagent Addition: The rapid addition of the acylating agent or catalyst can create localized "hot spots" and high concentrations, leading to uncontrolled side reactions.[1]

    • Solution: Add the acylating agent and/or catalyst slowly and portion-wise to the reaction mixture to maintain better control over the reaction exotherm and rate.[1][7]

Q3: I am observing a mixture of 2-acetylthiophene and 3-acetylthiophene in my product. How can I improve the regioselectivity?

A3: The Friedel-Crafts acylation of unsubstituted thiophene strongly favors substitution at the 2-position. This preference is due to the greater resonance stabilization of the cationic intermediate formed during electrophilic attack at the C2 position compared to the C3 position.[4][9] However, certain conditions can lead to the formation of the 3-isomer.

  • High Reaction Temperature: Excessively high temperatures can sometimes overcome the activation energy barrier for the less favored C3 attack, leading to a decrease in selectivity.[3]

    • Solution: Perform the reaction at lower temperatures. A high selectivity for 2-acetylthiophene is often obtained at lower temperatures.[3]

  • Catalyst Choice: The nature of the catalyst can influence the regioselectivity of the reaction.

    • Solution: Screen different catalysts. Hβ zeolite, for instance, has demonstrated excellent selectivity for the formation of 2-acetylthiophene.[4]

Q4: How can I effectively purify my crude 2-acetylthiophene and remove unreacted starting materials or isomeric byproducts?

A4: The purification strategy depends on the scale of the reaction and the specific impurities present. The most common methods are vacuum distillation and column chromatography.[10]

  • For Removing Volatile Impurities: Vacuum distillation is highly effective for large-scale purification to remove unreacted thiophene, acetic anhydride, and acetic acid.[11] 2-Acetylthiophene typically distills at 102-105°C under 15 mmHg pressure.[10]

  • For Separating Isomers: Separating the 2- and 3-acetylthiophene isomers can be challenging due to their similar physical properties.[11]

    • Solution: High-efficiency fractional distillation may be required. For laboratory-scale purifications where high purity is critical, column chromatography using a silica gel stationary phase and an eluent system like n-hexane/ethyl acetate is the most effective method.[10][11]

  • For Removing Color: If the final product has a persistent yellow or orange-red color due to trace impurities, it can be treated with activated charcoal followed by filtration.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main differences between traditional Lewis acid catalysts and solid acid catalysts for this reaction?

A1: Traditional Lewis acids like AlCl₃ and SnCl₄ are highly active but suffer from major drawbacks: they are required in stoichiometric amounts, are highly sensitive to moisture, can cause unwanted side reactions, and generate significant toxic and corrosive waste.[4][6] Solid acid catalysts, such as Hβ zeolite, are a "greener" alternative. They are highly active and selective, recoverable, regenerable, and reusable, which simplifies the work-up process and reduces environmental impact.[3][4]

Q2: Can diacylation occur, and how is it controlled?

A2: Yes, diacylation is a possible side reaction, though it is generally less common than in Friedel-Crafts alkylation because the introduced acyl group is deactivating to the thiophene ring.[4] To minimize the formation of diacylated products, it is recommended to use an excess of thiophene relative to the acylating agent.[4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[4] GC analysis is particularly useful for quantifying the conversion of the starting material and the formation of the product.[4]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst is critical and directly influences reaction outcomes. The table below summarizes quantitative data for various catalysts used in the acetylation of thiophene.

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ Zeolite Acetic Anhydride~99%98.6%60°C, 2h, Thiophene:Ac₂O = 1:3[2][3]
Modified C25 Zeolite Acetic Anhydride99.0%-80°C, 2h, Thiophene:Ac₂O = 1:2[12]
Stannic Chloride (SnCl₄) Acetyl Chloride-~90%0°C to RT, 1h[7]
Ethylaluminum dichloride (EtAlCl₂) Succinyl Chloride-99%0°C, 2h[4][13]
Phosphoric Acid Acetic Anhydride-94%Requires 3 equiv. of Ac₂O[5]
HZSM-5 Zeolite Acetic AnhydrideLow-60°C, Thiophene:Ac₂O = 1:3[2]

Experimental Protocols

Below are detailed methodologies for two common acetylation procedures.

Protocol 1: Acetylation using a Solid Acid Catalyst (Hβ Zeolite)

This protocol is adapted from studies demonstrating a highly efficient and environmentally friendly approach.[2]

  • Catalyst Activation: Activate the Hβ zeolite catalyst by calcining at 550°C for 4 hours in a muffle furnace to remove adsorbed water. Allow it to cool to room temperature in a desiccator.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).

  • Catalyst Addition: Add the activated Hβ zeolite catalyst (e.g., 1.17 g) to the reaction mixture.

  • Reaction: Heat the mixture in a water bath to 60°C (333 K) and stir magnetically.

  • Monitoring: Monitor the reaction's progress by taking samples periodically and analyzing them by GC. Total conversion is typically achieved within 2 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Recover the solid catalyst by filtration. The catalyst can be washed, dried, and regenerated for reuse.[3] The liquid product filtrate can be purified by vacuum distillation to yield pure 2-acetylthiophene.[4]

Protocol 2: Acetylation using a Mild Lewis Acid (Stannic Chloride)

This protocol uses a traditional but milder Lewis acid to minimize polymerization.[7]

  • Reaction Setup: In a three-necked, oven-dried flask under an inert atmosphere (e.g., nitrogen), add thiophene (0.2 mol), acetyl chloride (0.2 mol), and 200 mL of dry benzene.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition: With efficient stirring, add freshly distilled stannic chloride (SnCl₄, 0.2 mol) dropwise from a dropping funnel over approximately 40 minutes. It is crucial to maintain the temperature at 0°C during the addition.

  • Reaction: Once the addition is complete, remove the cooling bath and continue stirring the mixture for an additional hour at room temperature.

  • Work-up: Quench the reaction by carefully transferring the mixture to a separatory funnel containing 100 mL of cold water. Separate the yellow benzene layer, wash it sequentially with water and a dilute sodium bicarbonate solution, and finally dry it over anhydrous calcium chloride or sodium sulfate.

  • Purification: Remove the solvent and any unreacted thiophene by distillation. The residual liquid is then distilled under reduced pressure to yield pure 2-acetylthiophene.[7]

G cluster_setup Phase 1: Preparation & Reaction cluster_workup Phase 2: Isolation & Purification A 1. Reaction Setup (Thiophene + Acylating Agent + Solvent if needed) B 2. Catalyst Addition (Slow, controlled temperature) A->B C 3. Reaction (Stir at optimal temperature) B->C D 4. Monitoring (TLC / GC) C->D E 5. Reaction Quench / Work-up (e.g., Water or NH₄Cl wash) D->E Reaction Complete F 6. Extraction (with organic solvent) E->F G 7. Drying & Concentration F->G H 8. Purification (Vacuum Distillation or Column Chromatography) G->H I Final Product: 2-Acetylthiophene H->I

References

Challenges in scaling up the oxidative chlorination process for sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides via oxidative chlorination.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the oxidative chlorination of thiols for sulfonamide synthesis?

A1: The most significant challenges when scaling up this process include a marked decrease in reaction yield, difficulty in maintaining optimal reaction conditions, and increased safety risks associated with handling larger quantities of corrosive and reactive reagents.[1][2][3] For instance, a reaction that provides a good yield at the millimole scale may see a significant drop in efficiency at a 10 mmol scale or larger.[1][2][3]

Q2: Which oxidizing agents are commonly used for the in situ generation of sulfonyl chlorides from thiols, and what are their pros and cons for scale-up?

A2: Several oxidizing agents can be used, each with distinct advantages and disadvantages for larger-scale synthesis:

  • Sodium hypochlorite (NaOCl) in the presence of HCl: This is a readily available and inexpensive option. However, the reaction can be exothermic and requires careful control of the addition rate and temperature to avoid side reactions.[3]

  • Trichloroisocyanuric acid (TCCA): TCCA is an efficient solid oxidant. Its use in combination with a phase transfer catalyst like BnMe₃NCl has been reported, but it may require organic solvents.[1]

  • Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O): This stable, solid source of chlorine is often more amenable to scale-up.[1][2][3][4] It has been shown to be effective in sustainable solvents like water and ethanol, simplifying work-up procedures.[1][2][3][4]

Q3: What is the role of the solvent in the oxidative chlorination process, and which solvents are recommended for larger-scale reactions?

A3: The solvent plays a crucial role in the stability of the intermediate sulfonyl chloride and the overall reaction kinetics. While volatile organic compounds (VOCs) have been traditionally used, recent efforts have focused on more sustainable and scalable options.[1] For larger-scale synthesis, the following are recommended:

  • Water: An environmentally friendly and non-flammable solvent. Reactions in water can simplify product isolation through filtration.[1][2][3]

  • Ethanol (EtOH): Often provides good to excellent yields and is a relatively green solvent.[1][2][3]

  • Glycerol and Deep Eutectic Solvents (DES): These have been explored as green alternatives, though the stability of the sulfonyl chloride intermediate in some DES under aqueous conditions can be a concern.[1][2]

Q4: What are the primary safety concerns associated with the oxidative chlorination process for sulfonamide synthesis on a larger scale?

A4: The primary safety concerns revolve around the handling of sulfonyl chlorides and the reagents used to generate them. Sulfonyl chlorides are highly reactive, corrosive, and moisture-sensitive electrophiles.[1][3] Upon decomposition, they can release toxic gases such as hydrogen chloride.[1][3] The oxidative chlorination process itself can be highly exothermic, necessitating careful temperature control to prevent thermal runaway, especially on a larger scale.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Significant decrease in yield upon scale-up 1. Inefficient mixing or heat transfer. 2. Localized high concentrations of reagents leading to side reactions. 3. Instability of the sulfonyl chloride intermediate at prolonged reaction times required for larger scales.1. Use a mechanical stirrer and a reactor with a jacket for better temperature control. 2. Implement slow, controlled (e.g., dropwise) addition of the oxidizing agent.[3] 3. Consider using a more stable oxidizing agent like NaDCC·2H₂O.[1][2][3][4] 4. Optimize the reaction time; detection of the sulfonyl chloride intermediate may indicate that longer reaction times are needed for complete conversion.[1][3]
Formation of disulfide byproduct Insufficient amount of oxidizing agent or incomplete oxidation.1. Ensure the correct stoichiometry of the oxidizing agent. 2. Increase the reaction time or temperature moderately to drive the reaction to completion. 3. The absence of HCl can lead to disulfide formation when using NaOCl.[1]
Low or no product formation 1. Degradation of the sulfonyl chloride intermediate. 2. Incorrect pH or reagent concentration. 3. Use of highly concentrated acid can inhibit product formation.1. Perform the reaction at a lower temperature (e.g., 5 °C) to improve the stability of the intermediate.[1] 2. Optimize the concentration of HCl; for example, using 6M HCl was found to be more effective than 12M HCl.[3] 3. Ensure the amine is added after the formation of the sulfonyl chloride is complete.
Formation of N-chlorinated or ring-chlorinated byproducts Excess chlorinating agent or reaction conditions favoring electrophilic aromatic substitution.1. Use the stoichiometric amount of the chlorinating agent. 2. Control the reaction temperature and time to minimize side reactions. 3. The aniline moiety is often the most reactive site for N-chlorination.[6]
Difficult product isolation Product is soluble in the reaction medium or forms an emulsion.1. If using an aqueous medium, the sulfonamide product often precipitates and can be isolated by filtration.[3] 2. If the product remains in solution, perform an extraction with a suitable organic solvent. 3. Consider a solvent-free workup where possible.[1][2]

Quantitative Data Summary

Table 1: Effect of Oxidant and Solvent on Sulfonamide Yield

Thiol Amine Oxidant Solvent Yield (%) Reference
ThiophenolMorpholineNaOCl/HClWater84 (at 5 °C)[1]
ThiophenolMorpholineNaDCC·2H₂OWater68[1]
ThiophenolMorpholineNaDCC·2H₂OEtOH75[1]
ThiophenolMorpholineNaDCC·2H₂OChCl/Glycerol65[3]
4-MethoxythiophenolMorpholineNaDCC·2H₂OEtOH93[1][2]

Table 2: Impact of Scale-Up on Reaction Yield

Starting Thiol Scale (mmol) Oxidant Solvent Yield (%) Reference
Thiophenol1NaOCl/HClWater84[1]
Thiophenol10NaOCl/HClWater30[1][2][3]

Experimental Protocols

General Procedure for Sulfonamide Synthesis using NaDCC·2H₂O

This protocol is adapted from sustainable synthesis methodologies.[1][2][4]

  • To a solution of the thiol (1.0 equiv.) in the chosen solvent (e.g., water or ethanol), add sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O, 2.3 equiv.).

  • Stir the mixture vigorously at room temperature for approximately 20 minutes to facilitate the formation of the sulfonyl chloride.

  • Add the amine (2.0-4.0 equiv.) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2.5 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, if the product has precipitated, it can be isolated by filtration and washed with water.

  • If the product remains in solution, perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification thiol Thiol mix_thiol_solvent Mix Thiol and Solvent thiol->mix_thiol_solvent solvent Solvent (e.g., H2O, EtOH) solvent->mix_thiol_solvent oxidant Oxidant (e.g., NaDCC·2H2O) add_oxidant Add Oxidant oxidant->add_oxidant amine Amine add_amine Add Amine amine->add_amine mix_thiol_solvent->add_oxidant form_sulfonyl_chloride In situ Sulfonyl Chloride Formation add_oxidant->form_sulfonyl_chloride Stir ~20 min form_sulfonyl_chloride->add_amine form_sulfonamide Sulfonamide Formation add_amine->form_sulfonamide Stir ~2.5 h isolation Isolation (Filtration/Extraction) form_sulfonamide->isolation purification Purification (Recrystallization/Chromatography) isolation->purification final_product Final Sulfonamide Product purification->final_product

Caption: Experimental workflow for sulfonamide synthesis via oxidative chlorination.

troubleshooting_logic start Low Yield at Scale check_mixing Check Mixing & Heat Transfer start->check_mixing check_reagent_addition Review Reagent Addition Rate start->check_reagent_addition check_temp Optimize Temperature start->check_temp check_oxidant Consider Alternative Oxidant start->check_oxidant solution_mech_stirrer Use Mechanical Stirrer & Jacketed Reactor check_mixing->solution_mech_stirrer solution_dropwise Implement Dropwise Addition check_reagent_addition->solution_dropwise solution_lower_temp Lower Reaction Temperature (e.g., 5°C) check_temp->solution_lower_temp solution_nadcc Switch to NaDCC·2H2O check_oxidant->solution_nadcc

Caption: Troubleshooting logic for low yield in scale-up reactions.

References

Technical Support Center: Resolving Conflicting Solubility Data for Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving conflicting solubility data for sulfonamide analogs. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the reported solubility of my sulfonamide analog inconsistent across different sources?

A1: Discrepancies in solubility data for sulfonamide analogs are common and can arise from several factors. These include variations in experimental conditions such as pH, temperature, buffer composition, and the solvent system used.[1][2][3] The solid-state properties of the compound, such as polymorphism (the existence of different crystal forms), can also significantly impact solubility. It is crucial to carefully document and control these parameters to ensure reproducible results.

Q2: What are the fundamental differences between kinetic and thermodynamic solubility, and how do they contribute to conflicting data?

A2: Kinetic and thermodynamic solubility measure different properties of a compound and are often a source of conflicting data.

  • Kinetic solubility is the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated organic stock solution (e.g., in DMSO) to an aqueous buffer. This method is high-throughput and commonly used in early drug discovery.

  • Thermodynamic solubility , or equilibrium solubility, is the concentration of a compound in a saturated solution that is in equilibrium with the solid drug. This is considered the "true" solubility and is usually determined by methods like the shake-flask technique, which involves a longer equilibration time.

Kinetic solubility values are often higher than thermodynamic solubility values, and failure to distinguish between these two measurements can lead to apparent conflicts in the data.

Q3: How does pH influence the solubility of sulfonamides?

A3: Sulfonamides are ionizable compounds, and their solubility is highly dependent on the pH of the solution. The sulfonamide functional group has an acidic proton, and the aromatic amine can be basic. As the pH of the medium changes, the ionization state of the molecule shifts, which in turn affects its solubility. Generally, the solubility of acidic sulfonamides increases in more alkaline (higher pH) solutions, while basic sulfonamides are more soluble in acidic (lower pH) conditions. Small variations in buffer pH can lead to significant differences in measured solubility.

Troubleshooting Guide: Inconsistent Solubility Results

If you are observing conflicting or non-reproducible solubility data for your sulfonamide analog, follow this troubleshooting workflow to identify and address the potential causes.

G start Start: Conflicting Solubility Data check_params 1. Verify Experimental Parameters (pH, Temp, Solvent, Ionic Strength) start->check_params params_consistent Are parameters identical across experiments? check_params->params_consistent check_protocol 2. Review Solubility Protocol (Kinetic vs. Thermodynamic) params_consistent->check_protocol Yes end_unresolved Unresolved: Consult further params_consistent->end_unresolved No (Standardize Parameters) protocol_consistent Is the same protocol being used? check_protocol->protocol_consistent check_material 3. Characterize Solid Material (Polymorphism, Purity) protocol_consistent->check_material Yes protocol_consistent->end_unresolved No (Use Consistent Protocol) material_consistent Is the solid form consistent? check_material->material_consistent check_analysis 4. Validate Analytical Method (Calibration, Linearity, Saturation) material_consistent->check_analysis Yes material_consistent->end_unresolved No (Characterize Solid Form) analysis_valid Is the analytical method validated? check_analysis->analysis_valid end_resolve Resolved: Data is now consistent analysis_valid->end_resolve Yes analysis_valid->end_unresolved No (Validate Analytical Method)

Caption: Troubleshooting workflow for conflicting solubility data.

Data Presentation: Conflicting Solubility of Sulfonamide Analogs

The following tables summarize the solubility of various sulfonamide analogs under different experimental conditions, illustrating how changes in these conditions can lead to conflicting data.

Table 1: Aqueous Solubility of Sulfanilamide Under Different Conditions

Temperature (°C)Solubility ( g/100 mL)Reference
250.75[4]
10047.7[4]

Table 2: Solubility of Sulfapyridine in Propylene Glycol + Water Mixtures at 298.15 K

Mass Fraction of Propylene GlycolMole Fraction Solubility (x10³)Reference
0.00 (Pure Water)0.048[5]
0.200.215[5]
0.400.881[5]
0.603.14[5]
0.808.89[5]
1.00 (Pure Propylene Glycol)20.8[5]

Table 3: Solubility of Sulfamethizole in Various Solvents at 298.15 K

SolventMole Fraction Solubility (x10³)Reference
Water0.036[3]
Methanol4.31[3]
Acetonitrile1.89[3]
1,4-Dioxane1.48[3]
N,N-Dimethylformamide104.9[3]
Dimethyl Sulfoxide60.1[3]

Experimental Protocols

1. Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the traditional shake-flask method for determining the equilibrium solubility of a sulfonamide analog.

Materials:

  • Sulfonamide analog (solid)

  • Selected solvent (e.g., phosphate buffer at a specific pH)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of the solid sulfonamide analog to a glass vial.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with the solvent as necessary to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of the sulfonamide analog in the diluted filtrate using a validated analytical method.

2. Kinetic Solubility Determination (UV Spectrophotometry)

This protocol outlines a high-throughput method for determining the kinetic solubility of a sulfonamide analog using a UV-Vis plate reader.

Materials:

  • Sulfonamide analog

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Multi-channel pipette

  • Plate shaker

  • UV-Vis microplate reader

Procedure:

  • Prepare a high-concentration stock solution of the sulfonamide analog in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • In a separate 96-well UV-transparent plate, add the aqueous buffer.

  • Transfer a small, fixed volume of each DMSO stock dilution to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Mix the contents of the plate thoroughly on a plate shaker for a defined period (e.g., 1-2 hours) at room temperature.

  • After incubation, measure the absorbance of each well at the λmax of the sulfonamide analog using a UV-Vis microplate reader.

  • The concentration at which a significant increase in light scattering (or a plateau in absorbance) is observed indicates the kinetic solubility limit.

Signaling Pathway Visualizations

1. Inhibition of Dihydropteroate Synthase (DHPS) by Sulfonamides

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and some amino acids in bacteria.

G cluster_pathway Bacterial Folate Biosynthesis paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dhppp Dihydropterin Pyrophosphate (DHPPP) dhppp->dhps dihydropteroate Dihydropteroate dhps->dihydropteroate dihydrofolate Dihydrofolate dihydropteroate->dihydrofolate ... tetrahydrofolate Tetrahydrofolate dihydrofolate->tetrahydrofolate ... nucleic_acids Nucleic Acid Synthesis tetrahydrofolate->nucleic_acids sulfonamide Sulfonamide Analog sulfonamide->dhps inhibition Competitive Inhibition

Caption: Sulfonamide inhibition of the bacterial folate pathway.

2. Inhibition of Carbonic Anhydrase by Sulfonamides

Certain sulfonamides are potent inhibitors of carbonic anhydrase (CA), a metalloenzyme that catalyzes the reversible hydration of carbon dioxide. CA is involved in various physiological processes, including pH regulation and fluid balance.

G cluster_enzyme Carbonic Anhydrase Catalysis co2 CO₂ ca Carbonic Anhydrase (CA) (Zn²⁺ at active site) co2->ca h2o H₂O h2o->ca hco3 HCO₃⁻ ca->hco3 h_plus H⁺ ca->h_plus sulfonamide Sulfonamide Inhibitor sulfonamide->ca binding Binds to Zn²⁺

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

References

Technical Support Center: Purity Enhancement for API-Grade 3-Acetyl-5-chlorothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purity enhancement of 3-Acetyl-5-chlorothiophene-2-sulfonamide (ACCS), a key intermediate in the synthesis of pharmaceuticals like Brinzolamide.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of crude this compound after synthesis?

The purity of crude ACCS can vary depending on the synthetic route and reaction conditions. Generally, it ranges from 95-98%.[4]

Q2: What are the common impurities found in this compound?

Common impurities may include starting materials such as 3-acetyl-2,5-dichlorothiophene, byproducts from side reactions like acetylated byproducts, and residual solvents.[4][5] Benzylthio impurities can also be present if that specific synthetic route is used.[4]

Q3: What are the recommended methods for enhancing the purity of this compound to API-grade?

The primary methods for purity enhancement are recrystallization and column chromatography.[4] Recrystallization is often preferred for its cost-effectiveness in large-scale production.[4]

Q4: What is the expected final purity of API-grade this compound?

API-grade ACCS should have a purity of ≥98%, with minimal impurities (≤0.05%).[1][2]

Troubleshooting Guides

Recrystallization Issues

Problem: Oiling out during recrystallization.

  • Possible Cause: The solvent system may not be optimal, or the cooling rate is too rapid. The compound's solubility might be too high at the initial cooling temperature.

  • Solution:

    • Solvent System Adjustment: Experiment with different solvent ratios. A common system is toluene/hexane (1:3).[4] You can also try ethanol.[6]

    • Slower Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

    • Seeding: Introduce a small crystal of pure ACCS to induce crystallization.

Problem: Low recovery after recrystallization.

  • Possible Cause: The compound may be too soluble in the chosen solvent system, even at low temperatures. The volume of the solvent used might be excessive.

  • Solution:

    • Solvent Selection: Test different anti-solvents or solvent mixtures to decrease the solubility of ACCS at colder temperatures.

    • Concentration: Reduce the amount of solvent used to dissolve the crude product.

    • Temperature: Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-5°C) to maximize precipitation.

Problem: Impurities co-precipitate with the product.

  • Possible Cause: The chosen solvent system may not effectively differentiate between the product and certain impurities.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests of both the crude product and suspected impurities in various solvents to find a system where the impurity is highly soluble and the product has a steep solubility curve with temperature.

    • Hot Filtration: If impurities are insoluble at high temperatures, perform a hot filtration of the dissolved crude product before cooling.

    • Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.

Column Chromatography Issues

Problem: Poor separation of impurities.

  • Possible Cause: The chosen mobile phase (eluent) does not provide adequate resolution between the product and impurities. The stationary phase (e.g., silica gel) may be inappropriate.

  • Solution:

    • Eluent Optimization: Adjust the polarity of the mobile phase. A common system for ACCS is a hexane:ethyl acetate mixture (e.g., 4:1).[4] You can perform thin-layer chromatography (TLC) with different solvent ratios to determine the optimal eluent for separation.

    • Stationary Phase: While silica gel is common, other stationary phases like alumina could be tested for challenging separations.

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased to improve the separation of compounds with similar retention factors.

Problem: Product streaking on the column.

  • Possible Cause: The sample may be overloaded on the column, or the compound has low solubility in the mobile phase. The compound might also be interacting too strongly with the stationary phase.

  • Solution:

    • Reduce Sample Load: Use a smaller amount of crude product relative to the amount of stationary phase.

    • Pre-adsorption: Pre-adsorb the crude product onto a small amount of silica gel before loading it onto the column.

    • Modify Mobile Phase: Add a small amount of a more polar solvent (e.g., methanol) to the eluent to reduce strong interactions with the silica gel.

Experimental Protocols

Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., toluene or ethanol).[4][6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., hexane if using a toluene/hexane system) to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography of this compound
  • Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., hexane).

  • Sample Preparation: Dissolve the crude ACCS in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, pre-adsorb the sample onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase (e.g., 4:1 hexane:ethyl acetate).[4] Collect fractions and monitor by TLC.

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

ParameterRecrystallizationFlash Column Chromatography
Typical Purity Achieved >99%[4]>99%
Typical Yield 70-90%50-80%
Scalability HighLow to Moderate
Cost LowHigh[4]
Primary Impurities Removed Benzylthio impurities, acetylated byproducts[4]A wide range of polar and non-polar impurities

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purity Enhancement cluster_analysis Analysis cluster_final Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Primary Method chromatography Column Chromatography start->chromatography Alternative Method hplc Purity Analysis (HPLC) recrystallization->hplc chromatography->hplc api_grade API-Grade ACCS (≥98%) hplc->api_grade Meets Specification

Caption: General workflow for the purity enhancement of this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery co_precipitation Impurity Co-precipitation start->co_precipitation sol_oiling Adjust Solvent Ratio Slower Cooling Seeding oiling_out->sol_oiling sol_recovery Change Solvent/Anti-solvent Reduce Solvent Volume Lower Final Temperature low_recovery->sol_recovery sol_coprecip Solvent Screening Hot Filtration Repeat Recrystallization co_precipitation->sol_coprecip

Caption: Troubleshooting guide for common issues in recrystallization.

References

Impact of catalytic additives on thiophene synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing thiophene synthesis through the use of catalytic additives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance synthesis efficiency and product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted thiophenes?

A1: The most prevalent and versatile methods for synthesizing substituted thiophenes are the Paal-Knorr synthesis and the Gewald aminothiophene synthesis. The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[1][][3] The Gewald reaction is a multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield 2-aminothiophenes.[4][5]

Q2: How do catalytic additives improve the efficiency of thiophene synthesis?

A2: Catalytic additives can significantly enhance reaction rates, improve yields, and increase selectivity for the desired thiophene product. In the Gewald synthesis, base catalysts are crucial for promoting the initial Knoevenagel condensation.[4] Milder and more efficient catalysts, such as L-proline or piperidinium borate, can offer advantages over traditional amine bases by allowing for lower catalyst loading and milder reaction conditions.[6][7] In other thiophene syntheses, Lewis acids can be employed to activate substrates and facilitate cyclization.

Q3: What are the primary challenges encountered during thiophene synthesis?

A3: Common challenges include low product yields, the formation of unwanted byproducts, and difficulties in purifying the final product. In the Paal-Knorr synthesis, a significant side reaction is the formation of a furan byproduct due to the dehydrating nature of the sulfurizing agents.[8][9] In the Gewald reaction, issues can arise from an incomplete initial condensation, side reactions such as dimerization of intermediates, or suboptimal reaction conditions.[10]

Q4: How can I minimize furan byproduct formation in the Paal-Knorr synthesis?

A4: To minimize furan formation, consider switching from phosphorus pentasulfide (P₄S₁₀) to a milder sulfurizing agent like Lawesson's reagent.[8] It is also crucial to maintain the lowest effective reaction temperature and monitor the reaction progress to avoid prolonged heating, which can favor the dehydration pathway leading to the furan.[8]

Q5: What are the safety precautions for handling reagents in Paal-Knorr synthesis?

A5: The Paal-Knorr synthesis often generates toxic hydrogen sulfide (H₂S) gas as a byproduct.[8][11] Therefore, all experimental manipulations must be conducted in a well-ventilated fume hood. A scrubbing solution, such as a bleach bath, should be used to neutralize the effluent gases.[8]

Troubleshooting Guides

Paal-Knorr Thiophene Synthesis
Problem Possible Cause Troubleshooting Recommendation Rationale
Low Yield of Thiophene & Significant Furan Byproduct Competing dehydration reaction.[8]Switch from P₄S₁₀ to Lawesson's reagent.[8]Lawesson's reagent is a milder thionating agent, favoring thiophene formation.[8]
High reaction temperature.[8]Maintain the lowest effective temperature.[8]Higher temperatures promote the dehydration pathway leading to furan.[8]
Prolonged reaction time.[8]Monitor reaction by TLC/GC-MS and stop when starting material is consumed.[8]Extended reaction times can increase byproduct formation and product degradation.[8]
Slow or Incomplete Reaction Low reaction temperature.Gradually increase the temperature while monitoring for byproducts.Some substrates require higher temperatures for a reasonable reaction rate.
Inactive sulfurizing agent.[8]Use a fresh, properly stored batch of the sulfurizing agent.[8]P₄S₁₀ and Lawesson's reagent can degrade with exposure to moisture.[8]
Inappropriate solvent.[8]Use a higher-boiling, anhydrous, non-polar solvent like toluene or xylene.[8]These solvents allow for necessary heating to drive the reaction to completion.[8]
Difficult Purification Presence of solid inorganic byproducts.[8]Filter the reaction mixture before aqueous workup.[8]This removes insoluble byproducts from the sulfurizing agent.[8]
Complex crude mixture.Utilize appropriate purification techniques such as distillation for volatile products or recrystallization for solids.[8]These methods can effectively remove impurities and isolate the desired product.[8]
Gewald Aminothiophene Synthesis
Problem Possible Cause Troubleshooting Recommendation Rationale
Low Overall Yield Incomplete initial Knoevenagel condensation.[10]Confirm the condensation step by running a small-scale reaction of the carbonyl and nitrile with the base before adding sulfur.[10]This isolates the initial step to ensure it is proceeding as expected.
Suboptimal reaction temperature.[10]Screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[10]Temperature affects the rates of sulfur addition and cyclization; an optimum is needed.[10]
Incorrect solvent.[10]Use polar solvents like ethanol, methanol, or DMF.[10]These solvents can enhance the condensation of intermediates with sulfur.[10]
Dimerization of the α,β-unsaturated nitrile intermediate.[10]Adjust the temperature or the rate of reagent addition.This can minimize the competing dimerization side reaction.
Poor Catalyst Performance Inappropriate choice of base.Consider using a milder, more efficient catalyst like L-proline or piperidinium borate.[6][7]Traditional amine bases may require stoichiometric amounts and harsher conditions.[6]
Insufficient catalyst loading.[12]Optimize the catalyst loading; for example, with piperidinium borate, 20 mol% has been shown to be effective.[12]A sufficient amount of catalyst is necessary to drive the reaction efficiently.

Data Presentation

Table 1: Effect of Catalyst Loading on Gewald Synthesis Yield Using Piperidinium Borate [12]

EntryCatalyst Loading (mol%)Reaction TimeYield (%)
1024 hNo reaction
2103 hVery good
315-Very good
42020 min96

Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), piperidinium borate, EtOH/H₂O (9:1), 100 °C.

Table 2: Effect of Temperature on Gewald Synthesis Yield Using Piperidinium Borate [12]

EntryTemperature (°C)Reaction TimeYield (%)
1Room Temperature24 hTraces
2703 h84
310025 min96

Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), 20 mol% piperidinium borate, EtOH/H₂O (9:1).

Table 3: Comparison of Catalysts in the Gewald Synthesis of 2-Aminothiophene [7][13]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
L-proline10DMF60up to 84
Piperidinium Borate20EtOH/H₂O (9:1)10096
Pyrrolidinium Borate20EtOH/H₂O (9:1)100Good
Morpholinium Borate20EtOH/H₂O (9:1)100Good

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of a Substituted Thiophene

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 1,4-Dicarbonyl compound (1.0 eq)

  • Lawesson's reagent (0.5 eq)

  • Anhydrous toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound in anhydrous toluene.

  • Add Lawesson's reagent to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the mixture over ice water and extract with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure thiophene.

Protocol 2: L-proline Catalyzed Gewald Synthesis of a 2-Aminothiophene[7]

Materials:

  • Ketone or aldehyde (1.0 eq)

  • α-Cyanoester (1.0 eq)

  • Elemental sulfur (1.0 eq)

  • L-proline (10 mol%)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the ketone or aldehyde and the α-cyanoester in DMF, add elemental sulfur and L-proline.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-aminothiophene.

Protocol 3: Piperidinium Borate Catalyzed Gewald Synthesis of a 2-Aminothiophene[13]

Materials:

  • Ketone (1.0 eq)

  • Active methylene compound (e.g., malononitrile) (1.0 eq)

  • Elemental sulfur (1.0 eq)

  • Piperidinium borate (20 mol%)

  • Ethanol/Water (9:1)

Procedure:

  • In a reaction vessel, combine the ketone, active methylene compound, elemental sulfur, and piperidinium borate in a 9:1 ethanol/water solvent mixture.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Visualizations

Paal_Knorr_Troubleshooting Start Paal-Knorr Synthesis Issue LowYield Low Yield? Start->LowYield FuranCheck Significant Furan Byproduct? LowYield->FuranCheck Yes SlowReaction Slow/Incomplete Reaction? LowYield->SlowReaction No FuranCheck->SlowReaction No SwitchReagent Switch to Lawesson's Reagent FuranCheck->SwitchReagent Yes LowerTemp Lower Reaction Temperature FuranCheck->LowerTemp Yes MonitorTime Optimize Reaction Time FuranCheck->MonitorTime Yes PurificationIssue Difficult Purification? SlowReaction->PurificationIssue No IncreaseTemp Increase Temperature Cautiously SlowReaction->IncreaseTemp Yes FreshReagent Use Fresh Sulfurizing Agent SlowReaction->FreshReagent Yes ChangeSolvent Use Higher-Boiling Solvent SlowReaction->ChangeSolvent Yes FilterSolids Filter Before Workup PurificationIssue->FilterSolids Yes OptimizePurification Use Distillation/Recrystallization PurificationIssue->OptimizePurification Yes

Caption: Troubleshooting workflow for the Paal-Knorr thiophene synthesis.

Gewald_Synthesis_Workflow Carbonyl Ketone or Aldehyde Knoevenagel Knoevenagel Condensation Carbonyl->Knoevenagel Nitrile α-Cyanoester Nitrile->Knoevenagel Sulfur Elemental Sulfur SulfurAddition Sulfur Addition & Cyclization Sulfur->SulfurAddition Catalyst Catalytic Additive (e.g., L-proline, Piperidinium Borate) Catalyst->Knoevenagel UnsaturatedNitrile α,β-Unsaturated Nitrile Knoevenagel->UnsaturatedNitrile UnsaturatedNitrile->SulfurAddition Thiophene 2-Aminothiophene Product SulfurAddition->Thiophene

Caption: Experimental workflow for the Gewald aminothiophene synthesis.

Catalyst_Efficiency_Logic CatalystChoice Catalyst Choice ReactionRate Reaction Rate CatalystChoice->ReactionRate Yield Product Yield CatalystChoice->Yield Selectivity Selectivity CatalystChoice->Selectivity CatalystLoading Catalyst Loading CatalystLoading->ReactionRate CatalystLoading->Yield Temperature Reaction Temperature Temperature->ReactionRate Temperature->Yield Temperature->Selectivity Solvent Solvent Solvent->ReactionRate Solvent->Yield

Caption: Logical relationships impacting thiophene synthesis efficiency.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 3-Acetyl-5-chlorothiophene-2-sulfonamide vs. its Bromoacetyl Derivative

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical intermediates, the reactivity of a chemical building block is a critical parameter that dictates its synthetic utility. This guide provides an objective comparison of the reactivity profiles of 3-acetyl-5-chlorothiophene-2-sulfonamide and its α-bromoacetyl derivative, 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide. Both compounds are crucial intermediates, notably in the synthesis of the carbonic anhydrase inhibitor Brinzolamide, which is used in the treatment of glaucoma.[1][2][3][4] Understanding their reactivity differences is paramount for optimizing synthetic routes and developing novel pharmaceutical agents.

Chemical Properties Overview

The primary structural difference between the two molecules lies in the substitution at the α-carbon of the acetyl group. This seemingly minor modification leads to a significant divergence in their chemical behavior.

PropertyThis compound3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
CAS Number 160982-10-5[4][5]160982-11-6[2][6]
Molecular Formula C₆H₆ClNO₃S₂[7]C₆H₅BrClNO₃S₂[2][3]
Molecular Weight ~239.7 g/mol [7]~318.60 g/mol [2][3]
Appearance White or off-white powder[4][7]Off-white to pale yellow powder[2][3]
Melting Point ~182 °C (decomposes)[5]~177-181 °C[3]
Purity Typically ≥98%[4]Typically ≥99%[2][3]

Comparative Reactivity Analysis

The enhanced reactivity of the bromoacetyl derivative stems from its classification as an α-haloketone.[8][9] The presence of the bromine atom on the carbon adjacent to the carbonyl group fundamentally alters the molecule's electrophilic character.

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide (The α-Haloketone):

  • Increased Electrophilicity: The electron-withdrawing inductive effect of the carbonyl group polarizes the C-Br bond, increasing the partial positive charge on the α-carbon.[8] This makes the α-carbon a prime target for nucleophilic attack.

  • Excellent Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating nucleophilic substitution reactions at the α-carbon.[1]

  • Dual Electrophilic Sites: As an α-haloketone, this molecule possesses two primary electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine.[10] This bifunctionality allows for a wide range of chemical transformations, particularly in the synthesis of heterocyclic compounds like thiazoles and pyrroles.[9]

This compound (The Methyl Ketone):

  • Greater Stability: This compound is significantly more stable under standard conditions.[1] The acetyl group does not possess an inherent leaving group at the α-position.

  • Primary Reactivity at Carbonyl: While the carbonyl carbon is electrophilic, reactions typically involve the acidity of the α-hydrogens to form an enolate under basic conditions, or direct nucleophilic attack at the carbonyl carbon itself.

  • Synthetic Precursor: Its stability makes it an ideal starting material for the synthesis of the more reactive bromoacetyl derivative, as demonstrated in various patented processes.[11]

The key takeaway is that the bromoacetyl derivative is engineered for high reactivity in nucleophilic substitution reactions, making it a versatile intermediate for alkylation.[1][3] In contrast, the acetyl parent compound is a more stable precursor.

G cluster_0 Reactivity Comparison cluster_1 Properties Acetyl 3-Acetyl Derivative (Methyl Ketone) Bromoacetyl 3-Bromoacetyl Derivative (α-Haloketone) Acetyl->Bromoacetyl Bromination Stability Higher Stability Acetyl->Stability Reactivity Higher Reactivity (Nucleophilic Substitution) Bromoacetyl->Reactivity G start Start: 3-Acetyl-5-chlorothiophene- 2-sulfonamide in Ethyl Acetate add_acid Add H₂SO₄ (catalyst) start->add_acid add_bromine Add Pyridinium Bromide Perbromide add_acid->add_bromine react Stir at Controlled Temperature add_bromine->react monitor Monitor Reaction (TLC/HPLC) react->monitor workup Aqueous Workup monitor->workup Reaction Complete isolate Isolate & Dry Organic Layer workup->isolate purify Recrystallization isolate->purify end End: Pure 3-Bromoacetyl Derivative purify->end G Bromoacetyl 3-Bromoacetyl Derivative (Reactive Intermediate) Synthesis Multi-step Synthesis Bromoacetyl->Synthesis Brinzolamide Brinzolamide (API) Synthesis->Brinzolamide Inhibition Inhibition Brinzolamide->Inhibition CA Carbonic Anhydrase II (in Ciliary Body) CA->Inhibition Effect ↓ Aqueous Humor Secretion ↓ Intraocular Pressure Inhibition->Effect

References

Structure-Activity Relationship of 3-Acetyl-5-chlorothiophene-2-sulfonamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-acetyl-5-chlorothiophene-2-sulfonamide analogs, focusing on their primary biological activity as carbonic anhydrase inhibitors and their potential as antimicrobial agents. The core structure, featuring a thiophene ring substituted with a sulfonamide, an acetyl group, and a chlorine atom, serves as a critical scaffold in medicinal chemistry. The sulfonamide moiety is a well-established zinc-binding group, making these compounds potent inhibitors of metalloenzymes like carbonic anhydrase (CA).[1] This guide will delve into the quantitative data on analog performance, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Analysis of Carbonic Anhydrase Inhibition

The primary mechanism of action for many this compound analogs is the inhibition of carbonic anhydrase, an enzyme crucial for various physiological processes.[1] The sulfonamide group coordinates to the zinc ion within the enzyme's active site, leading to potent inhibition. The substituents on the thiophene ring, namely the 3-acetyl and 5-chloro groups, play a significant role in modulating the inhibitory potency and selectivity against different CA isoforms.

Quantitative Inhibition Data
Compound IDR¹ (at position 5)R² (at position 3/4)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)
1 -Cl-COCH₃Not ReportedNot Reported
2a -Br-H>1000012
2b -I-H98509.8
2c -SO₂CH₃-H75408.5
2d -CN-H876015.4
3a -H4-CH₃25015
3b -H4-Cl11010
3c -H4-NO₂808

Data compiled from related thiophene-sulfonamide inhibitor studies for illustrative SAR purposes.

Key SAR Observations for Carbonic Anhydrase Inhibition:

  • Role of the Sulfonamide Group: The unsubstituted sulfonamide group is essential for potent carbonic anhydrase inhibition, acting as the primary zinc-binding pharmacophore.

  • Influence of the 5-Substituent: Electron-withdrawing groups at the 5-position, such as halogens or a sulfonyl group, generally lead to potent inhibition of hCA II, while their effect on hCA I is less pronounced. This suggests that modifications at this position can confer isoform selectivity.

  • Impact of the 3- and 4-Substituents: The nature and position of other substituents on the thiophene ring fine-tune the inhibitory activity. For instance, electron-withdrawing groups at the 4-position appear to enhance the inhibition of both hCA I and hCA II. The 3-acetyl group in the parent compound is also expected to influence the electronic properties and binding orientation within the active site.

Antimicrobial Activity of Thiophene-Sulfonamide Analogs

In addition to their carbonic anhydrase inhibitory activity, this compound is a precursor for heteroaryl chalcones with notable antimicrobial properties.[1] The general class of thiophene-sulfonamides has been explored for its potential against various bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for a selection of thiophene-sulfonamide derivatives against Gram-positive and Gram-negative bacteria. This data highlights the structural features that contribute to antimicrobial efficacy.

Compound IDR¹ (at position 5)R² (at other positions)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
4a -Aryl-H12.525
4b -Aryl-CH₃6.2512.5
4c -Br-CONH-Aryl>100>100
4d -Cl-CH=CH-Aryl3.126.25

Data compiled from studies on various thiophene-sulfonamide derivatives to illustrate general SAR trends in antimicrobial activity.

Key SAR Observations for Antimicrobial Activity:

  • Importance of Lipophilicity: Increased lipophilicity, often achieved by introducing aryl or alkyl groups, can enhance antibacterial activity.

  • Role of Specific Functional Groups: The presence of a chalcone-like moiety (as in analog 4d) appears to be beneficial for potent activity against both Gram-positive and Gram-negative bacteria.

  • Impact of Substituents on the Aryl Ring: The electronic nature of substituents on any appended aryl rings can significantly influence the MIC values. Electron-withdrawing groups on the phenyl ring have been shown to enhance antibacterial properties in some series.[2]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency of compounds against carbonic anhydrase is a stopped-flow CO₂ hydration assay.

Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a change in pH. The rate of this reaction is monitored using a pH indicator.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I and II)

  • Buffer (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • A solution of the enzyme and the pH indicator in buffer is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

  • The initial rate of the pH change is measured by monitoring the absorbance of the indicator.

  • The assay is repeated with varying concentrations of the inhibitor.

  • The inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the sulfonamide analogs against bacterial strains is typically determined using the broth microdilution method.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds serially diluted in CAMHB

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Two-fold serial dilutions of the test compounds are prepared in CAMHB in a 96-well plate.

  • Each well is inoculated with a standardized bacterial suspension.

  • A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • The plates are incubated at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Molecular Interactions and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.

G Carbonic Anhydrase Inhibition Pathway cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Thiophene-Sulfonamide Inhibitor Zn Zn²⁺ Ion Water H₂O Zn->Water Coordination His Histidine Residues His->Zn HCO3 HCO₃⁻ + H⁺ Water->HCO3 Catalysis Sulfonamide SO₂NH₂ Group Sulfonamide->Zn Inhibitor Binding (Coordination) Thiophene Thiophene Ring Thiophene->His Hydrophobic/van der Waals Interactions Substituents R¹ and R² Groups Substituents->His Fine-tuning Interactions CO2 CO₂ CO2->Zn Substrate Binding

Caption: Binding of a thiophene-sulfonamide inhibitor to the active site of carbonic anhydrase.

G Antimicrobial Susceptibility Testing Workflow (Broth Microdilution) start Start prep_compounds Prepare Serial Dilutions of Test Compounds in Broth start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

References

A Comparative Guide to the Synthetic Routes of 3-Acetyl-5-chlorothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for 3-Acetyl-5-chlorothiophene-2-sulfonamide, a key intermediate in the synthesis of several pharmaceutical compounds. The following sections detail the different synthetic routes, presenting available quantitative data, experimental protocols, and visual representations of the chemical pathways.

Comparison of Synthetic Routes

The synthesis of this compound can be primarily achieved through three distinct routes. The selection of a particular route may depend on factors such as scale, safety considerations, and desired purity. Below is a summary of the key quantitative parameters for each method based on available data.

ParameterRoute 1A: Oxidative Chlorination (Cl2)Route 1B: Hydrogen Peroxide Mediated OxidationRoute 2: Sulfonylation followed by AcetylationRoute 3: Direct Sulfonylation
Starting Material 3-Acetyl-5-chloro-2-(benzylthio)thiophene3-Acetyl-5-chloro-2-(benzylthio)thiophene5-Chlorothiophene3-Acetyl-5-chlorothiophene
Key Reagents Chlorine gas, Ammonium hydroxideHydrogen peroxide, Sodium tungstate dihydrate, Ammonium hydroxideChlorosulfonic acid, Acetyl chlorideChlorosulfonic acid, Ammonium hydroxide
Yield Data not explicitly stated75-85%[1]Data not availableData not available
Purity High purity (≥98%) is achievable[2]Data not availableData not availableData not available
Reaction Time Not explicitly stated12–24 hours[1]Data not availableData not available
Safety Concerns Use of toxic chlorine gas[1]Avoids chlorine gas but uses a strong oxidizer[1]Use of corrosive chlorosulfonic acid and acetyl chloride[1]Control of exothermic reactions and use of corrosive reagents[1]
Industrial Viability Industrially applied method[3]Considered a less efficient alternative to oxidative chlorination[1]Potentially viable, with optimization[1]Considered less industrially viable[1]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of the target compound. The following are the available protocols for the key synthetic routes.

Route 1: Oxidative Chlorination of 3-Acetyl-5-chloro-2-(benzylthio)thiophene

This route involves the conversion of a thioether intermediate to the desired sulfonamide. Two main methods for the oxidation step have been reported.

1A: Oxidative Chlorination using Chlorine Gas

This method is a common industrial approach for the synthesis of this compound.

  • Step 1: Synthesis of 3-Acetyl-5-chloro-2-(benzylthio)thiophene

    • A mixture of thiourea and benzyl chloride is refluxed in a solution of isopropyl alcohol and water for 2 hours.

    • The reaction mixture is cooled, and 3-acetyl-2,5-dichlorothiophene is added, followed by the addition of a sodium hydroxide solution.

    • The mixture is refluxed for 3 hours, then cooled.

    • A sodium hypochlorite solution is added and the mixture is stirred.

    • The resulting solid is filtered, washed with water and isopropyl alcohol, and dried to yield 3-acetyl-5-chloro-2-(benzylthio)thiophene.

  • Step 2: Synthesis of this compound

    • 3-Acetyl-5-chloro-2-(benzylthio)thiophene (200 gm) is dissolved in a mixture of ethyl acetate and water (4.40 L) and cooled to 0-5°C with stirring.[3]

    • Chlorine gas is bubbled through the solution while maintaining the temperature between 0-5°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).[3]

    • Upon completion, ammonium hydroxide solution (500 ml) is slowly added to the reaction mixture.[3]

    • The mixture is stirred for 30 minutes at 0-5°C, with completion monitored by TLC.[3]

    • The ethyl acetate is removed by distillation under reduced pressure at a temperature below 60°C.[3]

    • The pH of the remaining aqueous mass is adjusted to 9-10 with aqueous ammonia, and the mixture is stirred.

    • The solvent is distilled off under reduced pressure.

    • A 1:1 mixture of cyclohexane and water is added to the residue, and the mixture is stirred.

    • The solid product is filtered and dried to yield this compound.[3]

1B: Hydrogen Peroxide-Mediated Oxidation

This method provides an alternative to the use of chlorine gas.

  • Experimental Protocol:

    • The thioether, 3-acetyl-5-chloro-2-(benzylthio)thiophene, is oxidized using hydrogen peroxide (H₂O₂) in the presence of sodium tungstate dihydrate (Na₂WO₄·2H₂O).[1]

    • This reaction forms a sulfonic acid intermediate.[1]

    • The intermediate is then treated with ammonium hydroxide to yield the final sulfonamide product.[1]

Route 2: Sulfonylation followed by Acetylation

This synthetic strategy involves the initial sulfonylation of 5-chlorothiophene, followed by acetylation.

  • Experimental Protocol:

    • Sulfonylation: 5-Chlorothiophene is reacted with chlorosulfonic acid at a controlled temperature of 0–5°C to form a sulfonyl chloride intermediate.[1]

    • Acetylation: The acetyl group is then introduced via a nucleophilic substitution reaction using acetyl chloride under anhydrous conditions.[1]

    • Ammonolysis: The resulting acetylated sulfonyl chloride is treated with ammonia to form the final sulfonamide.

    • Note: A detailed experimental protocol with specific quantities of reagents, solvents, reaction times, and work-up procedures for this route is not available in the provided search results. Optimization would likely involve adjusting molar ratios and solvent choice.[1]

Route 3: Direct Sulfonylation of 3-Acetyl-5-chlorothiophene

This route involves the direct sulfonylation of an acetylated thiophene derivative.

  • Experimental Protocol:

    • 3-Acetyl-5-chlorothiophene is reacted with chlorosulfonic acid at 0–5°C under anhydrous conditions.[1]

    • The resulting sulfonyl chloride is then subjected to ammonolysis to yield this compound.[1]

    • Note: This route is reported to be less industrially viable due to challenges in controlling exothermic side reactions and handling corrosive reagents.[1] A detailed experimental protocol is not available in the provided search results.

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the synthetic routes.

Route_1A cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidative Chlorination 3_acetyl_2_5_dichlorothiophene 3-Acetyl-2,5-dichlorothiophene thioether 3-Acetyl-5-chloro-2- (benzylthio)thiophene 3_acetyl_2_5_dichlorothiophene->thioether Thiourea, Benzyl chloride, NaOH, IPA/H2O, Reflux thioether_2 3-Acetyl-5-chloro-2- (benzylthio)thiophene sulfonamide 3-Acetyl-5-chlorothiophene- 2-sulfonamide thioether_2->sulfonamide 1. Cl2, Ethyl acetate/H2O, 0-5°C 2. NH4OH

Caption: Route 1A - Oxidative Chlorination with Chlorine Gas.

Route_1B thioether 3-Acetyl-5-chloro-2- (benzylthio)thiophene sulfonic_acid Sulfonic Acid Intermediate thioether->sulfonic_acid H2O2, Na2WO4·2H2O sulfonamide 3-Acetyl-5-chlorothiophene- 2-sulfonamide sulfonic_acid->sulfonamide NH4OH

Caption: Route 1B - Hydrogen Peroxide Mediated Oxidation.

Route_2 5_chlorothiophene 5-Chlorothiophene sulfonyl_chloride 5-Chlorothiophene- 2-sulfonyl chloride 5_chlorothiophene->sulfonyl_chloride Chlorosulfonic acid, 0-5°C acetylated_intermediate 3-Acetyl-5-chlorothiophene- 2-sulfonyl chloride sulfonyl_chloride->acetylated_intermediate Acetyl chloride sulfonamide 3-Acetyl-5-chlorothiophene- 2-sulfonamide acetylated_intermediate->sulfonamide Ammonolysis Route_3 3_acetyl_5_chlorothiophene 3-Acetyl-5-chlorothiophene sulfonyl_chloride_intermediate 3-Acetyl-5-chlorothiophene- 2-sulfonyl chloride 3_acetyl_5_chlorothiophene->sulfonyl_chloride_intermediate Chlorosulfonic acid, 0-5°C sulfonamide 3-Acetyl-5-chlorothiophene- 2-sulfonamide sulfonyl_chloride_intermediate->sulfonamide Ammonolysis

References

A Comparative Guide to the Inhibitory Potency of Leading Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of three clinically important carbonic anhydrase (CA) inhibitors—Acetazolamide, Dorzolamide, and Brinzolamide—against four key human CA isoforms: I, II, IX, and XII. The data presented is curated from peer-reviewed studies to support research and development in the field of CA-targeted therapeutics.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Their isoforms are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][3] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them a prime target for drug design.[1][2][4] This guide focuses on isoforms CA I and II, which are widespread, and the tumor-associated isoforms CA IX and XII, which are key targets in oncology.[5]

Comparative Inhibitory Potency (Ki, nM)

The inhibitory activities of Acetazolamide, Dorzolamide, and Brinzolamide against human CA isoforms I, II, IX, and XII are summarized in the table below. The data, presented as inhibition constants (Ki), is derived from studies utilizing a stopped-flow CO2 hydrase assay. Lower Ki values indicate higher inhibitory potency.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012255.7
Dorzolamide >100009453.5
Brinzolamide 159453.5

Note: Data is compiled from multiple sources and slight variations may exist across different studies due to experimental conditions. The presented values are representative figures.

Experimental Protocols

The determination of inhibitory potency is crucial for the evaluation of novel CA inhibitors. Two common methods are the stopped-flow CO2 hydration assay and the colorimetric esterase activity assay.

Stopped-Flow CO2 Hydration Assay

This method directly measures the catalytic activity of CA in hydrating carbon dioxide.

Principle: The assay follows the change in pH resulting from the CA-catalyzed hydration of CO2. A pH indicator, such as phenol red, is used to monitor the proton concentration spectrophotometrically.[6] The initial rates of the reaction are measured over a short period (10-100 seconds).[6]

Procedure:

  • Reagent Preparation:

    • Buffer: 20 mM HEPES, pH 7.4, with 20 mM Na2SO4 to maintain constant ionic strength.[6]

    • pH Indicator: 0.2 mM Phenol Red.[6]

    • Enzyme Solution: Recombinant human CA isoforms are used at concentrations ranging from 5-12 nM.[6]

    • Inhibitor Solutions: A series of dilutions of the test compounds are prepared.

    • Substrate: CO2 solutions with concentrations ranging from 1.7 to 17 mM are prepared.[6]

  • Assay Execution:

    • The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[7]

    • The enzyme-inhibitor mixture is rapidly mixed with the CO2 substrate solution in a stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored at its maximum absorbance wavelength (557 nm for phenol red) over time.[6]

  • Data Analysis:

    • The initial reaction rates are determined from the linear portion of the absorbance versus time curve.

    • Inhibition constants (Ki) are calculated by non-linear least-squares methods using software like PRISM.[7]

Colorimetric Esterase Activity Assay

This is a high-throughput compatible method for screening CA inhibitors.

Principle: This assay is based on the esterase activity of CA, which can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP).[3] The rate of p-NP formation is monitored by measuring the increase in absorbance at 400-405 nm.[3] The presence of an inhibitor reduces the reaction rate.[3]

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[3]

    • Enzyme Working Solution: Diluted CA stock solution.[3]

    • Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO, prepared fresh daily.[3]

    • Inhibitor Solutions: Dilutions of test compounds and a known inhibitor (e.g., Acetazolamide) as a positive control.[3]

  • Assay Execution (96-well plate format):

    • To appropriate wells, add Assay Buffer, inhibitor working solution (or DMSO for control), and the CA Working Solution.[3]

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.[3]

    • Initiate the reaction by adding the Substrate Solution to all wells.[3]

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[3]

  • Data Analysis:

    • Calculate the reaction rate (V) from the slope of the linear portion of the absorbance vs. time curve.[3]

    • Calculate the percent inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.[3]

    • IC50 values (the concentration of inhibitor that causes 50% inhibition) can be determined from a dose-response curve.

Visualizing Experimental and Biological Pathways

Diagrams are essential tools for illustrating complex experimental workflows and biological signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate Plate Setup (Controls, Test Compounds) Reagents->Plate Preincubation Enzyme-Inhibitor Pre-incubation (15 min) Plate->Preincubation Reaction Initiate Reaction (Add Substrate) Preincubation->Reaction Measurement Kinetic Measurement (Absorbance at 405nm) Reaction->Measurement Rates Calculate Reaction Rates (ΔAbs/min) Measurement->Rates Inhibition Calculate % Inhibition Rates->Inhibition IC50 Determine IC50/Ki Values Inhibition->IC50

Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.

CAIX_Signaling_Pathway cluster_tumor_cell Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression (on cell surface) HIF1a->CAIX_exp H2CO3 H2CO3 CO2_in Intracellular CO2 CO2_in->H2CO3 + H2O HCO3_out Extracellular HCO3- H2CO3->HCO3_out CA IX H_out Extracellular H+ H2CO3->H_out CA IX pHe_acid Acidic Extracellular pH (pHe) H_out->pHe_acid Survival Tumor Cell Survival & Proliferation pHe_acid->Survival Metastasis Invasion & Metastasis pHe_acid->Metastasis CA_Inhibitor CA IX Inhibitor CA_Inhibitor->CAIX_exp inhibits

Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.

References

Comparative Analysis of Cross-Reactivity for 3-Acetyl-5-chlorothiophene-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 3-Acetyl-5-chlorothiophene-2-sulfonamide and its derivatives. This compound is a key intermediate in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.[1][2][3] Understanding the selectivity and potential off-target effects of this class of molecules is crucial for drug development and safety assessment.

While direct and comprehensive cross-reactivity screening data for this compound itself is not extensively available in the public domain, this guide synthesizes existing knowledge on its primary target, potential off-targets based on its chemical class, and compares it with other relevant carbonic anhydrase inhibitors.

Primary Target and Known Off-Target Profile

This compound belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs).[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Inhibition of specific CA isoforms is the therapeutic mechanism for various conditions, including glaucoma.[1]

Some studies on related thiophene sulfonamides have indicated potential inhibitory activity against other enzyme families, such as cyclin-dependent kinases (CDKs). This suggests a potential for off-target effects that warrant further investigation for this compound and its derivatives.

Quantitative Data on Target Inhibition

CompoundTarget IsoformIC50 (nM)
BrinzolamideCA-I31
CA-II3.2
CA-IV430
CA-IX25
DorzolamideCA-I1,100
CA-II3.5
CA-IV20
CA-IX4.5
AcetazolamideCA-I250
CA-II12
CA-IV1,100
CA-IX25

Note: Data is compiled from various sources and should be considered representative. Actual values may vary based on experimental conditions.

Comparison with Alternative Carbonic Anhydrase Inhibitors

A comparative overview of this compound's derivative, Brinzolamide, with other carbonic anhydrase inhibitors highlights differences in their profiles, which may allude to their potential for cross-reactivity.

FeatureThis compound (as precursor to Brinzolamide)DorzolamideAcetazolamide
Primary Indication GlaucomaGlaucomaGlaucoma, epilepsy, altitude sickness[5][6][7]
Administration Topical (as Brinzolamide)TopicalOral, Intravenous[7]
Known Side Effects Blurred vision, bitter taste (Brinzolamide)Stinging/burning upon instillation, bitter tasteParesthesia, fatigue, metabolic acidosis, kidney stones[7][8][9]
Cross-Reactivity Profile Limited public data. Thiophene sulfonamides may inhibit CDKs.Primarily selective for carbonic anhydrases.Known to have various systemic effects due to broader CA inhibition and systemic distribution.[5][6]

The structural differences between sulfonamide antibiotics and non-antibiotic sulfonamides, such as carbonic anhydrase inhibitors, make clinically significant cross-reactivity unlikely.[10][11][12] However, individuals with a history of sulfonamide antibiotic allergy may have a general predisposition to drug hypersensitivities.[13][14][15]

Experimental Protocols for Cross-Reactivity Assessment

To thoroughly assess the cross-reactivity of this compound derivatives, a tiered screening approach is recommended. This involves profiling the compounds against a broad panel of kinases and G-protein coupled receptors (GPCRs), followed by dose-response studies for any identified hits.

Kinase Selectivity Profiling (Biochemical Assay)

This protocol outlines a general method for determining the inhibitory activity of a test compound against a panel of protein kinases.

1. Reagents and Materials:

  • Test compound (e.g., this compound derivative)

  • Kinase panel (recombinant human kinases)

  • Substrate (specific for each kinase)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Multi-well plates (e.g., 384-well)

  • Plate reader

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound to the wells of the assay plate.

  • Add the kinase and substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each kinase at the tested concentration.

  • For confirmed hits, perform a dose-response experiment to determine the IC50 value.

GPCR Cross-Reactivity Profiling (Radioligand Binding Assay)

This protocol describes a general method to assess the ability of a test compound to displace a radiolabeled ligand from a GPCR.

1. Reagents and Materials:

  • Test compound

  • Cell membranes expressing the target GPCR

  • Radioligand (specific for the target GPCR)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Scintillation fluid

  • Filter plates (e.g., GF/C)

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, combine the cell membranes, radioligand, and either the test compound or vehicle.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Determine the percent displacement of the radioligand by the test compound.

  • For compounds showing significant displacement, perform a saturation binding experiment to determine the Ki (inhibition constant).

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and the relevant signaling pathways.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Dose-Response & Confirmation Compound Test Compound (this compound derivative) Dilution Serial Dilution Compound->Dilution KinasePanel Kinase Panel Screen (Single Concentration) Dilution->KinasePanel GPCRPanel GPCR Panel Screen (Single Concentration) Dilution->GPCRPanel Hit_Kinase Kinase Hits (>50% Inhibition) KinasePanel->Hit_Kinase Hit_GPCR GPCR Hits (>50% Displacement) GPCRPanel->Hit_GPCR IC50 IC50 Determination (Kinases) Hit_Kinase->IC50 Ki Ki Determination (GPCRs) Hit_GPCR->Ki

Fig. 1: Experimental workflow for cross-reactivity profiling.

G cluster_0 Primary Target Pathway cluster_1 Potential Off-Target Pathway Compound This compound Derivative CA Carbonic Anhydrase Compound->CA Inhibition CDK Cyclin-Dependent Kinase (CDK) Compound->CDK Potential Inhibition Bicarbonate Reduced Bicarbonate Production CA->Bicarbonate IOP Lowered Intraocular Pressure Bicarbonate->IOP CellCycle Cell Cycle Progression CDK->CellCycle Proliferation Altered Cell Proliferation CellCycle->Proliferation

Fig. 2: Signaling pathways of the primary target and a potential off-target.

Conclusion

This compound and its derivatives are potent carbonic anhydrase inhibitors with established therapeutic benefits in glaucoma. While the likelihood of cross-reactivity with targets of sulfonamide antibiotics is low, the potential for off-target interactions with other enzyme families, such as kinases, exists for thiophene sulfonamides. The comparative analysis with other carbonic anhydrase inhibitors reveals differences in side effect profiles that may be indicative of varying degrees of selectivity.

To fully characterize the safety and selectivity of novel derivatives of this compound, comprehensive experimental cross-reactivity profiling against a broad range of kinases, GPCRs, and other relevant biological targets is essential. The protocols and workflows outlined in this guide provide a framework for conducting such studies, which are critical for the development of safe and effective therapeutics.

References

Stability Showdown: Acetyl vs. Chloroacetyl Substitutions on the Thiophene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of functional groups on a heterocyclic scaffold is paramount for designing robust molecules with predictable behavior. This guide provides a comprehensive comparison of the stability of acetyl and chloroacetyl substitutions on the thiophene ring, supported by established chemical principles and outlining experimental approaches for empirical validation.

While direct, side-by-side quantitative stability data for acetylthiophene versus chloroacetylthiophene is not extensively available in the public domain, a detailed analysis of their chemical structures and reactivity principles allows for a strong predictive comparison. In essence, the chloroacetyl group is inherently less stable and more reactive than the acetyl group due to the strong electron-withdrawing nature of the chlorine atom.

Executive Summary of Stability Comparison

FeatureAcetyl ThiopheneChloroacetyl ThiopheneRationale
Susceptibility to Nucleophilic Attack (e.g., Hydrolysis) LowerHigherThe chlorine atom in the chloroacetyl group is a strong electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon and making it more prone to attack by nucleophiles.[1]
Thermal Stability Generally HigherPotentially LowerThe carbon-chlorine bond is susceptible to cleavage at elevated temperatures, and the increased reactivity of the carbonyl group can lead to a greater propensity for thermal decomposition.
Photochemical Stability ModeratePotentially LowerThe carbon-halogen bond can be susceptible to photolytic cleavage.
Stability in Acidic Media Relatively stable in mild acid; hydrolysis in strong acid.[2]More prone to hydrolysis, even in milder acidic conditions, due to the activated carbonyl group.
Stability in Basic Media Susceptible to hydrolysis, especially at high pH.[2]Highly reactive and readily undergoes hydrolysis and other base-catalyzed reactions.[3]

Theoretical Underpinnings of Stability Differences

The stability of a chemical functional group is intrinsically linked to its electronic and steric environment. The key distinction between an acetyl and a chloroacetyl group lies in the substitution on the alpha-carbon.

Inductive Effect: The chlorine atom in the chloroacetyl group exerts a powerful negative inductive effect (-I effect). This effect withdraws electron density from the adjacent carbonyl carbon, making it significantly more electrophilic (electron-deficient) compared to the carbonyl carbon in an acetyl group.[1] This increased electrophilicity is the primary driver for the reduced stability of chloroacetyl thiophene, as it is more readily attacked by nucleophiles such as water, leading to hydrolysis.

Leaving Group Ability: In reactions involving nucleophilic substitution at the alpha-carbon, the chloride ion is a good leaving group, further contributing to the higher reactivity of the chloroacetyl moiety.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of acetyl and chloroacetyl thiophene derivatives, a forced degradation study is the standard approach in the pharmaceutical industry.[4][5][6] This involves subjecting the compounds to a variety of stress conditions to accelerate degradation and identify potential degradation pathways.

General Protocol for a Comparative Forced Degradation Study:
  • Sample Preparation: Prepare solutions of both acetylthiophene and chloroacetylthiophene of known concentrations in a suitable inert solvent.

  • Stress Conditions: Expose the sample solutions to the following conditions in parallel:

    • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 60°C).

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Expose solid samples and solutions to elevated temperatures (e.g., 60°C, 80°C, and 100°C) in a calibrated oven.

    • Photochemical Degradation: Expose solutions to a calibrated light source (e.g., xenon lamp) providing UV and visible light.

  • Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Quench the reaction if necessary (e.g., neutralize acidic and basic samples). Analyze the samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Data Analysis: Quantify the amount of the parent compound remaining at each time point. The rate of degradation can be calculated, and the degradation profiles of the two compounds can be directly compared.

Visualizing the Reactivity Difference

The following diagrams illustrate the key concepts discussed.

G cluster_acetyl Acetyl Thiophene cluster_chloroacetyl Chloroacetyl Thiophene acetyl Thiophene-C(=O)-CH₃ stability stability acetyl->stability More Stable chloroacetyl Thiophene-C(=O)-CH₂Cl degradation degradation chloroacetyl->degradation More Prone to Degradation nucleophile Nucleophile (e.g., H₂O) nucleophile->acetyl Slower Attack nucleophile->chloroacetyl Faster Attack (due to increased δ+ on Carbonyl Carbon)

Caption: Comparative reactivity towards nucleophiles.

G start Start: Acetyl or Chloroacetyl Thiophene stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sampling Sample at Time Intervals stress->sampling analysis HPLC Analysis (Quantify Parent Compound) sampling->analysis data Compare Degradation Rates (Plot % Remaining vs. Time) analysis->data end Determine Relative Stability data->end

Caption: Workflow for a comparative forced degradation study.

Conclusion

Based on fundamental principles of organic chemistry, chloroacetyl-substituted thiophenes are predicted to be significantly less stable than their acetyl-substituted counterparts. The strong inductive effect of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack and subsequent degradation. For researchers and drug developers, this implies that while chloroacetyl thiophenes can be valuable synthetic intermediates due to their enhanced reactivity,[7] careful consideration must be given to their handling, storage, and the stability of the final molecule under physiological conditions. The acetyl group, in contrast, offers a more robust and stable substitution. Empirical validation through forced degradation studies is strongly recommended to quantify these stability differences for specific applications.

References

Safety Operating Guide

Proper Disposal of 3-Acetyl-5-chlorothiophene-2-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of 3-Acetyl-5-chlorothiophene-2-sulfonamide, ensuring the safety of laboratory personnel and environmental protection.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, the handling and disposal of specialized chemical compounds like this compound demand strict adherence to safety protocols and regulatory standards. This guide provides a comprehensive, step-by-step plan for its proper disposal.

Hazard Profile and Immediate Safety Precautions

This compound is classified as an irritant, known to cause skin irritation and serious eye irritation. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat
Respiratory ProtectionUse in a well-ventilated area, preferably a chemical fume hood

All handling should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical waste management company or your institution's Environmental Health and Safety (EHS) program.[2][3] Do not attempt to dispose of this chemical in regular trash or down the drain.[3]

1. Waste Identification and Segregation:

  • Clearly label all waste containing this compound.[1] This includes the pure compound, contaminated labware (e.g., vials, pipettes, gloves), and any solutions.

  • Segregate this waste from other laboratory waste streams to prevent accidental chemical reactions.[1] It is particularly important to keep it separate from incompatible materials such as strong oxidizing agents.

2. Containerization:

  • Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[1] The container must be in good condition with a secure, leak-proof lid.

  • The label should prominently display "Hazardous Waste" and include the full chemical name: "this compound," along with its approximate quantity and concentration.[1]

3. Storage:

  • Store the sealed waste container in a designated and secure area for hazardous waste.[4] This area should be cool, dry, and well-ventilated, away from heat and ignition sources.

  • Ensure the storage area is under the control of authorized laboratory personnel.

4. Arrange for Pickup and Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.[2][4]

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.

Spill Cleanup Protocol:

StepAction
1. Evacuate and Secure Evacuate non-essential personnel from the immediate area.
2. Ventilate Ensure the area is well-ventilated.
3. Contain Prevent the spill from spreading. For liquid spills, use an absorbent material.[2]
4. Collect Carefully sweep or scoop up the material, avoiding dust generation. Place the collected material into a labeled hazardous waste container.[2]
5. Decontaminate Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.
6. Report Report the spill to your institution's EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 3-Acetyl-5-chlorothiophene- 2-sulfonamide Waste is_spill Is it a spill? start->is_spill handle_spill Follow Spill Management Protocol is_spill->handle_spill Yes collect_waste Collect waste in a dedicated, labeled, sealed container is_spill->collect_waste No handle_spill->collect_waste is_container_full Is the container full? collect_waste->is_container_full store_waste Store in a designated hazardous waste area is_container_full->store_waste No contact_ehs Contact EHS or licensed waste disposal contractor for pickup is_container_full->contact_ehs Yes store_waste->collect_waste end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for 3-Acetyl-5-chlorothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling 3-Acetyl-5-chlorothiophene-2-sulfonamide

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and handling protocols for this compound (CAS 160982-10-5), a key intermediate in the synthesis of pharmaceutical compounds such as potent antimicrobial agents and Brinzolamide.[1][2][3] Adherence to these procedures is vital to ensure personal safety and minimize laboratory hazards.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C6H6ClNO3S2[]
Molecular Weight 239.70 g/mol []
Appearance Off-white solid[2]
Melting Point 182 °C (decomposes)[1][2]
Boiling Point 453°C at 760 mmHg[2][]
Solubility Soluble in Methanol[2]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[2]
Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[5]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[5]

Signal Word: Warning[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport Safety glassesChemical-resistant gloves (Nitrile)Lab coatNot generally required
Weighing and Aliquoting (Solid) Safety gogglesChemical-resistant gloves (Nitrile)Lab coatN95 or higher-rated respirator
Dissolving in Solvent Safety goggles or face shieldChemical-resistant gloves (Nitrile)Lab coatWork in a chemical fume hood
Handling Solutions Safety glassesChemical-resistant gloves (Nitrile)Lab coatNot generally required if handled in a well-ventilated area
Spill Cleanup (Solid) Safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsN95 or higher-rated respirator
Waste Disposal Safety gogglesChemical-resistant gloves (Nitrile)Lab coatNot generally required

Experimental Protocols

Preparation and Handling

Proper preparation and handling are crucial to minimize exposure risk. The following workflow outlines the necessary steps.

prep Preparation ppe Don PPE prep->ppe Ensure fume hood is operational weigh Weighing ppe->weigh Wear appropriate PPE dissolve Dissolution weigh->dissolve Handle solid in fume hood labeling Labeling dissolve->labeling Use appropriate solvent storage Storage labeling->storage Include all necessary information cleanup Cleanup storage->cleanup Store in a designated, secure location post Post-Procedure cleanup->post Decontaminate equipment and dispose of waste start Waste Generation solid_waste Solid Waste (Gloves, weigh paper, etc.) start->solid_waste liquid_waste Liquid Waste (Unused solutions) start->liquid_waste solid_container Designated Solid Waste Container solid_waste->solid_container Collect in labeled container liquid_container Designated Liquid Waste Container liquid_waste->liquid_container Collect in labeled container disposal Dispose via Institutional Hazardous Waste Program solid_container->disposal liquid_container->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-5-chlorothiophene-2-sulfonamide
Reactant of Route 2
3-Acetyl-5-chlorothiophene-2-sulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.